Lewis x Trisaccharide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFUNKXZZPSTLA-MBKDEEHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991523 | |
| Record name | Lewis X trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lewis X trisaccharide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71208-06-5 | |
| Record name | Lewis X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71208-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fucosyl-N-acetylactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071208065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lewis X trisaccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lewis X trisaccharide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the structure of Lewis x Trisaccharide?
An In-depth Technical Guide on the Structure of Lewis X Trisaccharide
Introduction
The Lewis X (LeX) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1) or CD15, is a fundamental carbohydrate epitope with profound implications in cell biology and medicine. As a histo-blood group antigen, its structure is a determinant in cell-cell recognition, immune responses, and developmental processes.[1][2] LeX and its sialylated derivative, Sialyl Lewis X (sLeX), are critical ligands for the selectin family of adhesion molecules, mediating the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation.[3][4] Furthermore, the aberrant expression of LeX is a hallmark of various malignancies and is strongly correlated with tumor metastasis, making it a significant biomarker and a target for therapeutic intervention.[4][5][6] This guide provides a detailed examination of the molecular structure of the this compound, the experimental methodologies used for its characterization, and its biological functions.
Core Structure and Nomenclature
The Lewis X antigen is a trisaccharide composed of three distinct monosaccharide units: β-D-galactose (Gal), α-L-fucose (Fuc), and N-acetyl-β-D-glucosamine (GlcNAc).[7] The core of the structure is a lactose-type backbone where galactose is linked to N-acetylglucosamine. The defining feature of the Lewis X epitope is the fucosylation of the GlcNAc residue.
The precise arrangement is defined by two specific glycosidic bonds:
-
A β(1→4) glycosidic linkage connects the anomeric carbon (C1) of β-D-galactose to the hydroxyl group at the C4 position of N-acetyl-β-D-glucosamine.[8]
-
An α(1→3) glycosidic linkage connects the anomeric carbon (C1) of α-L-fucose to the hydroxyl group at the C3 position of the same N-acetyl-β-D-glucosamine residue.[7][9]
This branched structure is systematically named 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(β-D-galactopyranosyl)-D-glucopyranoside, and is commonly abbreviated as Galβ(1-4)[Fucα(1-3)]GlcNAc.[3][10]
Physicochemical Properties
A summary of the key physicochemical properties of the this compound is presented in the table below.
| Property | Value | Reference(s) |
| Systematic Name | 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(β-D-galactopyranosyl)-D-glucopyranoside | [3][10] |
| Common Abbreviation | Galβ(1-4)[Fucα(1-3)]GlcNAc | [3] |
| CAS Number | 71208-06-5 | [3][10] |
| Molecular Formula | C20H35NO15 | [3][10] |
| Molecular Weight | 529.49 g/mol | [3][10] |
Molecular Structure Diagram
The 2D chemical structure of the this compound, illustrating the monosaccharide components and their specific linkages, is shown below.
Three-Dimensional Conformation
The biological activity of Lewis X is intrinsically linked to its three-dimensional shape. Conformational studies using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) simulations have revealed that the this compound is not a flexible molecule but adopts a relatively rigid, folded conformation in solution.[2][7] This defined structure is crucial for its specific recognition by selectin binding pockets.
The key determinants of its 3D structure are the torsion angles (Φ and Ψ) around the glycosidic linkages. MD simulations and NMR-derived constraints (e.g., from Nuclear Overhauser Effects) have shown that these angles are restricted to a narrow range of values, leading to a compact structure where the fucose and galactose residues are in close spatial proximity.[1][2][11] This pre-organized conformation is thought to minimize the entropic penalty upon binding to its receptor.
Experimental Protocols for Structural Elucidation and Synthesis
The determination of the complex structure of oligosaccharides like Lewis X requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of carbohydrates in solution.[12]
-
Methodology: A suite of NMR experiments is employed.
-
1D ¹H NMR: The anomeric region (δ 4.4–5.5 ppm) of the proton spectrum provides initial information on the number and type of monosaccharide residues.[13]
-
2D Homonuclear Correlation (COSY, TOCSY): These experiments establish scalar coupling networks within each monosaccharide ring, allowing for the assignment of all proton resonances for a given sugar.
-
2D Heteronuclear Correlation (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.[13] The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range (2-3 bond) C-H correlations. It is particularly crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the linked residue across the glycosidic bond.[12]
-
Nuclear Overhauser Effect (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (<5 Å). The intensities of these cross-peaks are used to determine inter-proton distances, providing critical constraints for defining the 3D conformation and the geometry of the glycosidic linkages.[2]
-
Residual Dipolar Couplings (RDCs): For high-resolution conformational analysis, RDCs measured in partially ordered media (e.g., liquid crystals) provide information on the orientation of inter-nuclear vectors relative to the magnetic field, offering powerful long-range structural constraints.[7]
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight, monosaccharide composition, and sequence of oligosaccharides.[14]
-
Methodology:
-
Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions of the oligosaccharide with minimal fragmentation.[15]
-
Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern, which involves the cleavage of glycosidic bonds, provides sequencing information.[16]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. IMS-MS is capable of separating isomeric oligosaccharides, such as Lewis X and Lewis A, which have the same mass but different 3D structures and therefore different collision cross-sections (CCS).[17]
-
Chemical and Chemoenzymatic Synthesis
The synthesis of Lewis X is crucial for producing standards for biological assays and for creating analogues for drug development.
-
Chemical Synthesis: This approach involves the stepwise assembly of protected monosaccharide building blocks. A typical strategy involves reacting a glycosyl donor (an activated monosaccharide) with a glycosyl acceptor (a monosaccharide with a free hydroxyl group) in the presence of a promoter. This process requires a complex series of protection and deprotection steps to ensure regioselectivity and stereoselectivity of the newly formed glycosidic bond.[18][19]
-
Chemoenzymatic Synthesis: This method leverages the high specificity of enzymes, particularly glycosyltransferases, to form glycosidic bonds. For Lewis X, an α-1,3-fucosyltransferase is used to attach fucose to a lactose-N-acetyllactosamine acceptor. This approach often simplifies the synthesis by avoiding extensive protection/deprotection steps and ensures perfect stereocontrol.[20]
Biological Significance and Signaling Pathways
Lewis X is a central player in a variety of physiological and pathological processes, primarily through its role as a selectin ligand.
Selectin-Mediated Cell Adhesion
The sialylated form, Sialyl Lewis X (sLeX), is the canonical ligand for E-selectin and P-selectin on endothelial cells and L-selectin on leukocytes.[21] This interaction is the first step in the leukocyte extravasation cascade during an inflammatory response.
-
Capture and Tethering: Circulating leukocytes display sLeX on their surface. When an inflammatory signal upregulates selectin expression on nearby blood vessel walls, the sLeX epitope binds to the selectins.
-
Rolling: This initial binding is of low affinity, causing the leukocyte to slow down from blood flow and begin "rolling" along the endothelial surface.
-
Activation and Arrest: This rolling allows the leukocyte to be activated by chemokines, leading to firm adhesion via integrin binding and subsequent transmigration into the tissue.
The Lewis X structure forms the core scaffold recognized by the selectins, with the sialic acid residue of sLeX providing a critical binding determinant.
Role in Cancer
Many types of cancer cells, including those of the breast, colon, and lung, overexpress LeX and sLeX.[21] This high level of expression facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade. The interaction between sLeX on tumor cells and E-selectin on endothelial cells promotes the extravasation of cancer cells to form secondary tumors.[4] Consequently, LeX expression is often associated with poor prognosis and is a target for anti-cancer therapies aimed at blocking this adhesive interaction.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 5. Sialyl Lewis X (sLex):Biological functions, synthetic methods and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. userpages.umbc.edu [userpages.umbc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 10. This compound | 71208-06-5 | OL06490 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 14. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 17. Gas-Phase Structures of Fucosylated Oligosaccharides: Alkali Metal and Halogen Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Lewis-Glykane – Wikipedia [de.wikipedia.org]
- 20. pnas.org [pnas.org]
- 21. The physiological and pathological roles and applications of sialyl Lewis x, a common carbohydrate ligand of the three selectins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lewis X Antigen in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis X (LeX) antigen, a trisaccharide with the structure Galβ(1–4)[Fucα(1–3)]GlcNAc, and its sialylated form, Sialyl Lewis X (sLeX), are pivotal carbohydrate structures in mediating cell-cell recognition and adhesion.[1] These glycans are prominently involved in a multitude of physiological and pathological processes, including leukocyte trafficking during inflammation, cancer metastasis, and embryogenesis. This technical guide provides an in-depth exploration of the biological function of the Lewis X antigen in cell adhesion, with a focus on its interaction with selectins. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to Lewis X Antigen and its Role in Cell Adhesion
The Lewis X antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a terminal carbohydrate structure found on glycoproteins and glycolipids on the cell surface. Its sialylated counterpart, sLeX, is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which are expressed on endothelial cells, platelets, and leukocytes, respectively.[2] The interaction between sLeX on circulating cells and selectins on the vascular endothelium is a crucial initial step in the process of cell adhesion, enabling the tethering and rolling of cells under blood flow. This mechanism is fundamental to the extravasation of leukocytes to sites of inflammation and is unfortunately co-opted by cancer cells to facilitate metastasis.[3]
Quantitative Analysis of Lewis X-Selectin Interactions
The binding affinity and kinetics of the Lewis X/sLeX-selectin interaction are key determinants of its biological function. These parameters are often quantified using techniques such as Surface Plasmon Resonance (SPR) and fluorescence polarization. Below are tables summarizing available quantitative data from the literature.
Table 1: Binding Kinetics of a Sialyl Lewis X Analogue (TBC1269) to P-Selectin [4][5]
| Parameter | Value | Method |
| Dissociation Constant (KD) | ~111.4 µM | Surface Plasmon Resonance (SPR) |
| Off-rate (koff) | > 3 s-1 | Surface Plasmon Resonance (SPR) |
| On-rate (kon) | > 27,000 M-1s-1 | Surface Plasmon Resonance (SPR) |
Table 2: Thermodynamic Dissociation Constants of Sialyl Lewis X Binding to E-Selectin [2]
| Ligand | Dissociation Constant (KD) | Method |
| Fluorescent sLe(x)[Glc] | 107 ± 26 µM | Fluorescence Polarization |
| Free sLe(x)[Glc] | 120 ± 31 µM | Fluorescence Polarization |
Key Physiological and Pathological Roles
Inflammation and Leukocyte Extravasation
During an inflammatory response, cytokines stimulate the expression of E-selectin and P-selectin on the surface of endothelial cells lining blood vessels. Circulating leukocytes, such as neutrophils and monocytes, express sLeX on their surface, which allows them to bind to the selectins on the endothelium. This initial, transient adhesion slows the leukocytes down and causes them to roll along the endothelial surface, a prerequisite for their subsequent firm adhesion and transmigration into the inflamed tissue.
Cancer Metastasis
Many types of cancer cells overexpress sLeX on their surface. This aberrant glycosylation allows cancer cells to mimic leukocytes and interact with selectins on the endothelium. This interaction facilitates the adhesion of circulating tumor cells to the vessel wall, which is a critical step in the metastatic cascade, enabling the cancer cells to extravasate and form secondary tumors in distant organs.[3]
Fertilization and Embryogenesis
The Lewis X antigen is also implicated in the process of fertilization, where it is thought to play a role in sperm-egg recognition. It is also expressed in a stage-specific manner during embryonic development, suggesting its involvement in cell adhesion and differentiation processes during embryogenesis.
Biosynthesis of Lewis X and Sialyl Lewis X
The synthesis of Lewis X and sLeX is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential action of glycosyltransferases, primarily fucosyltransferases (FUTs) and sialyltransferases (STs). The expression levels of these enzymes are tightly regulated and can be altered in pathological conditions such as cancer.
Caption: Biosynthesis pathway of Lewis X and Sialyl Lewis X.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological function of the Lewis X antigen in cell adhesion.
Cell Adhesion Assay (Static Conditions)
This protocol describes a method to quantify the adhesion of cells expressing Lewis X to a monolayer of endothelial cells under static conditions.[1][6]
Materials:
-
96-well tissue culture plates
-
Endothelial cells (e.g., HUVECs)
-
Lewis X-expressing cells (e.g., cancer cell line or leukocytes)
-
Cell labeling dye (e.g., Calcein-AM)
-
Coating solution (e.g., gelatin or fibronectin)
-
Wash buffer (e.g., PBS with Ca2+/Mg2+)
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with the appropriate coating solution and incubate for 1 hour at 37°C.
-
Seed endothelial cells into the coated wells and culture until a confluent monolayer is formed.
-
Label the Lewis X-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Wash the labeled cells and resuspend them in adhesion medium.
-
Remove the culture medium from the endothelial cell monolayer and add the labeled cell suspension.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells multiple times with pre-warmed wash buffer to remove non-adherent cells.
-
Lyse the remaining adherent cells with lysis buffer.
-
Quantify the fluorescence of the lysate using a fluorescence plate reader.
-
Calculate the percentage of adherent cells by comparing the fluorescence of the experimental wells to the fluorescence of a known number of labeled cells.
Flow Cytometry for Lewis X Expression
This protocol details the detection and quantification of Lewis X antigen on the cell surface using flow cytometry.[7][8][9]
Materials:
-
Single-cell suspension of the cells of interest
-
Primary antibody against Lewis X (e.g., anti-CD15)
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in staining buffer at a concentration of 1 x 106 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary anti-Lewis X antibody or the isotype control antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold staining buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer and add the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic analysis of the human tumor cell binding to human vs. murine E- and P-selectin under static vs. dynamic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of Lewis X Trisaccharide in Orchestrating Immune System Regulation
A Technical Guide for Researchers and Drug Development Professionals
The Lewis X (LeX) trisaccharide, a fundamental carbohydrate moiety, and its sialylated counterpart, sialyl Lewis X (sLeX), are at the forefront of immune system regulation. These structures, expressed on the surface of various immune cells, act as critical ligands in a sophisticated network of cell-cell interactions that govern immune surveillance, inflammation, and tolerance. This technical guide provides an in-depth exploration of the multifaceted roles of the Lewis X trisaccharide in the immune system, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
Expression and Distribution of Lewis X on Immune Cells
The expression of Lewis X and sialyl Lewis X is dynamically regulated and varies across different leukocyte populations. Generally, these carbohydrate structures are prominently displayed on granulocytes and monocytes.[1][2] Neutrophils, key players in the innate immune response, exhibit high levels of sLeX, which is essential for their recruitment to sites of inflammation.[3][4][5] A subset of natural killer (NK) cells also expresses sLeX.[2] In the adaptive immune system, resting T and B lymphocytes typically show low to no expression of sLeX. However, upon activation, its expression is significantly upregulated, particularly on memory T cells and activated T helper 1 (Th1) cells.[1][6] Recent studies have also identified sLeX as a marker for a subpopulation of activated and highly functional regulatory T cells (Tregs) in mice.[7]
The Central Role of Sialyl Lewis X in Leukocyte Trafficking
The most well-characterized function of sialyl Lewis X is its role as a primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is a prerequisite for the initial capture, tethering, and rolling of leukocytes along the vascular endothelium, a critical cascade of events for their subsequent firm adhesion and transmigration into tissues during an inflammatory response.[1]
-
E-selectin and P-selectin: Expressed on activated endothelial cells, E-selectin and P-selectin recognize sLeX on the surface of circulating leukocytes, initiating the rolling process.
-
L-selectin: Expressed on leukocytes, L-selectin can also bind to sLeX and other sulfated variations on endothelial cells, contributing to the complex orchestration of leukocyte recruitment.[4]
The binding of sLeX to selectins is a dynamic process characterized by rapid on- and off-rates, which facilitates the characteristic rolling motion of leukocytes along the blood vessel wall.
Modulation of T Cell Responses
Beyond its role in leukocyte trafficking, the this compound plays a significant role in modulating T cell-mediated immunity.
Skewing of T Helper Cell Differentiation
Lewis X has been identified as a potent regulator of T helper (Th) cell differentiation. It has been shown to antagonize the production of Interleukin-12 (IL-12), a key cytokine for Th1 differentiation, while promoting the secretion of Th2-associated cytokines such as IL-4 and IL-13. This suggests that the presence of LeX can shift the immune response towards a Th2 phenotype, which is crucial for humoral immunity and defense against extracellular pathogens but can also be implicated in allergic reactions.
Regulatory T Cell Function
The expression of sialyl Lewis X has been linked to a subpopulation of highly suppressive regulatory T cells (Tregs).[7] These sLeX-positive Tregs exhibit enhanced suppressive capacity compared to their sLeX-negative counterparts, suggesting that sLeX may serve as a marker for identifying and isolating potent immunoregulatory T cell populations.[7]
Interaction with C-type Lectin Receptors: The Case of DC-SIGN
Lewis X is a recognized ligand for DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), a C-type lectin receptor highly expressed on dendritic cells (DCs).[8][9] This interaction has several important immunological consequences:
-
Antigen Presentation: The binding of LeX-bearing antigens to DC-SIGN can facilitate their internalization and processing by DCs, leading to enhanced antigen presentation to T cells.[10]
-
Pathogen Recognition: Several pathogens exploit the LeX-DC-SIGN interaction to gain entry into host cells. Conversely, LeX-containing molecules in human milk have been shown to inhibit the transfer of HIV-1 to CD4+ T lymphocytes by binding to DC-SIGN.
-
Modulation of DC Signaling: The engagement of DC-SIGN by LeX can trigger intracellular signaling pathways within the dendritic cell, influencing cytokine production and the subsequent T cell response.[8][9] This interaction can lead to either pro-inflammatory or anti-inflammatory outcomes depending on the context and the nature of the LeX-bearing molecule.[8][9]
Quantitative Data on Lewis X Interactions and Expression
The following tables summarize key quantitative data related to the expression and binding characteristics of Lewis X and sialyl Lewis X.
| Parameter | Interacting Molecules | Value | Reference |
| Dissociation Constant (Kd) | sLeX - E-selectin | 107 +/- 26 µM | [3] |
| Rolling Velocity | sLeX-coated microspheres on L-selectin | 25 - 225 µm/s | [11] |
| Shear Threshold for Rolling | sLeX-coated microspheres on L-selectin | Maximum at 0.7 dyne/cm² | [11] |
| Immune Cell Subset | Marker | Percentage of sLeX+ Cells | Reference |
| Human Peripheral Blood | |||
| Polymorphonuclear Leukocytes | Nearly all | [2] | |
| Monocytes | Nearly all | [2] | |
| Natural Killer Cells | Up to 40% | [2] | |
| T Cells | Approx. 10% | [2] | |
| CD4+ T Cells | Subpopulation | [6] | |
| CD8+ T Cells | Subpopulation | [6] | |
| Memory T Cells (CD45RO+) | Enriched population | [6] | |
| Human Blood Memory T Cells | |||
| Central Memory CD4+ T cells | Defines a subset | [12] | |
| Effector Memory CD4+ T cells | Defines a subset | [12] | |
| Central Memory CD8+ T cells | Defines a subset | [12] | |
| Effector Memory CD8+ T cells | Defines a subset | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Lewis X in immune system regulation.
Flow Cytometry Analysis of Lewis X Expression on Immune Cells
This protocol outlines the steps for quantifying the expression of Lewis X or sialyl Lewis X on the surface of immune cells.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell populations of interest from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Staining:
-
Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Add a fluorochrome-conjugated monoclonal antibody specific for Lewis X or sialyl Lewis X (e.g., anti-CD15s).
-
Concurrently, add other antibodies to identify specific immune cell subsets (e.g., anti-CD3 for T cells, anti-CD4 for helper T cells, anti-CD8 for cytotoxic T cells, anti-CD19 for B cells, etc.).
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on the cell populations of interest and determine the percentage of cells expressing Lewis X/sialyl Lewis X and the mean fluorescence intensity (MFI).
Leukocyte Adhesion Assay under Flow Conditions
This assay simulates the physiological conditions of blood flow to study the adhesion of leukocytes to endothelial cells.
-
Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another endothelial cell line to confluence on a culture plate or in a flow chamber slide.
-
Endothelial Cell Activation: Activate the endothelial cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) for 4-6 hours to induce the expression of selectins.
-
Leukocyte Preparation: Isolate leukocytes (e.g., neutrophils) from whole blood. The leukocytes can be fluorescently labeled for easier visualization.
-
Flow Assay Setup:
-
Assemble the flow chamber containing the endothelial cell monolayer.
-
Connect the flow chamber to a syringe pump to control the shear stress.
-
-
Perfusion and Data Acquisition:
-
Perfuse the isolated leukocytes over the endothelial cell monolayer at a defined physiological shear stress.
-
Record the interactions between the leukocytes and the endothelial cells using a microscope equipped with a camera.
-
-
Data Analysis: Analyze the recorded videos to quantify the number of rolling and firmly adhered leukocytes per unit area over time.
In Vitro T Cell Suppression Assay
This assay is used to assess the suppressive function of regulatory T cells (Tregs), which can be sorted based on sLeX expression.
-
Cell Isolation:
-
Isolate responder T cells (Tresp) (e.g., CD4+CD25- T cells) and regulatory T cells (Tregs) (e.g., CD4+CD25+ or sLeX+ Tregs) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Labeling: Label the responder T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture:
-
Co-culture the CFSE-labeled responder T cells with the regulatory T cells at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.
-
-
Incubation: Incubate the co-culture for 3-5 days.
-
Analysis:
-
Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry.
-
The dilution of the CFSE dye is inversely proportional to the number of cell divisions.
-
Calculate the percentage of suppression based on the reduction in responder T cell proliferation in the presence of Tregs compared to the proliferation of responder T cells alone.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the function of the this compound.
Caption: Selectin-mediated leukocyte adhesion cascade.
Caption: Lewis X interaction with DC-SIGN on dendritic cells.
Caption: Workflow for flow cytometry analysis of Lewis X expression.
Conclusion
The this compound and its sialylated form are indispensable regulators of the immune system. Their roles extend from mediating the fundamental process of leukocyte trafficking to fine-tuning the adaptive immune response through the modulation of T cell differentiation and regulatory T cell function. The interaction of Lewis X with C-type lectin receptors like DC-SIGN further highlights its importance in antigen presentation and pathogen recognition. A thorough understanding of the biology of the this compound is crucial for the development of novel therapeutic strategies targeting a wide range of immune-mediated diseases, including chronic inflammation, autoimmune disorders, and cancer. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil interactions with sialyl Lewis X on human non-small cell lung carcinoma cells regulate invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-selectin mediates neutrophil rolling in inflamed venules through sialyl LewisX-dependent and -independent recognition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-glycolyl form of mouse sialyl Lewis X is recognized by selectins but not by HECA-452 and FH6 antibodies that were raised against human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of sialyl Lewis(x) antigen on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sialyl Lewis X Defines an Activated and Functional Regulatory T Cell Subpopulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Characterization of the DC-SIGN–LewisX Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lewis X oligosaccharides targeting to DC-SIGN enhanced antigen-specific immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sLeX Expression Delineates Distinct Functional Subsets of Human Blood Central and Effector Memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Lewis X: A Tumor-Associated Carbohydrate Antigen in Oncology Research and Drug Development
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
Aberrant glycosylation is a universal hallmark of cancer, leading to the presentation of unique carbohydrate structures on the cell surface known as tumor-associated carbohydrate antigens (TACAs). Among these, the Lewis X (LeX) antigen, also known as CD15 or stage-specific embryonic antigen-1 (SSEA-1), has garnered significant attention.[1] This trisaccharide is frequently overexpressed in various malignancies, including lung, breast, and colorectal cancers, and its presence is often correlated with tumor progression, metastasis, and poor patient prognosis.[2] LeX plays a critical role in the metastatic cascade by mediating the adhesion of circulating tumor cells to the endothelium via selectin binding, a process that mimics leukocyte extravasation.[1][2][3] Furthermore, emerging evidence links LeX expression to cancer stem cell (CSC) phenotypes, suggesting its involvement in tumor initiation and resistance.[2][4] This technical guide provides a comprehensive overview of the LeX antigen, detailing its biosynthesis, expression patterns in cancer, and multifaceted roles in tumor biology. It includes structured quantitative data, detailed experimental protocols for its detection, and visual diagrams of key pathways and workflows to support ongoing research and the development of novel therapeutic strategies targeting this critical TACA.
Biosynthesis of the Lewis X Antigen
The Lewis X antigen is a glycan structure synthesized on Type 2 oligosaccharide chains (Galβ1-4GlcNAcβ1-R). Its creation is the result of specific enzymatic activity by fucosyltransferases (FUTs). The key and final step in its biosynthesis is the addition of an α1,3-linked fucose residue to the N-acetylglucosamine (GlcNAc) of the Type 2 precursor. This reaction is primarily catalyzed by α-1,3-fucosyltransferase 4 (FUT4).[5][6] Upregulated expression of the pertinent FUTs is a common feature in cancer cells, leading to the overexpression of fucosylated structures like LeX.[2][5]
The LeX structure can be further modified. For instance, sialylation of the terminal galactose by α2,3-sialyltransferases results in the formation of Sialyl Lewis X (sLeX), another critical TACA with profound implications in cancer metastasis.[5][7][8]
Quantitative Expression of Lewis Antigens in Human Cancers
The expression of LeX and its sialylated counterpart, sLeX, is significantly upregulated in a wide range of epithelial cancers compared to normal tissues. This differential expression is a key reason for their classification as tumor-associated antigens. The following tables summarize quantitative data on their expression across various tumor types.
Table 1: Lewis X (LeX) Expression in Various Cancers
| Cancer Type | LeX Expression Details | Reference(s) |
|---|---|---|
| Lung Cancer | Higher in adenocarcinomas and squamous cell carcinomas compared to small cell carcinomas. | [2] |
| Breast Cancer | Associated with the leading edge of invading tumors; an independent prognostic factor for survival in young, triple-negative patients. | [2] |
| Colorectal Cancer | Detected on most colonic tumors. | [9] |
| Glioblastoma | Highly expressed; proposed as a cancer stem cell selection marker. |[2] |
Table 2: Sialyl Lewis X (sLeX) Expression and Prognostic Significance
| Cancer Type | sLeX Expression (%) | Prognostic Significance | Reference(s) |
|---|---|---|---|
| Colorectal Carcinoma | 75.3% | Correlated with lymph node metastasis (RR=1.46), distant metastasis (RR=1.76), and poorer overall survival (HR=3.11). | [10][11] |
| Gastric Cancer | 60% (primary), 51% (metastatic) | Positive serum levels (12.7%) associated with advanced stages and metastasis. | [10][12] |
| Non-Small Cell Lung Cancer | High immunoreactivity | Associated with a shortened survival time. | [2][10] |
| Breast Cancer | Significantly associated with ER-negative status; high expression in ER-positive tumors correlated with bone metastasis. | Associated with lymph node involvement and high histological grade. | [13][14][15] |
| Head and Neck SCC | 95-100% in cancer stem cell-enriched orospheres vs. 10-40% in adherent cells. | Linked to cancer stem cells. |[4][16] |
RR = Relative Risk; HR = Hazard Ratio
Role in Tumor Progression and Metastasis
The primary mechanism by which LeX and sLeX contribute to cancer mortality is by facilitating metastasis.[1][17] Circulating tumor cells (CTCs) expressing these antigens can bind to selectin molecules (E-selectin, P-selectin) expressed on the surface of endothelial cells lining blood vessels. This interaction initiates a multi-step adhesion cascade that is critical for the extravasation of tumor cells from the bloodstream into distant tissues.[2][3]
This cascade involves:
-
Capture and Tethering : Initial, transient adhesion of the CTC to the vessel wall.
-
Rolling : The cell rolls along the endothelial surface, mediated by the rapid formation and dissociation of selectin-sLeX bonds.
-
Firm Adhesion : Stronger adhesion is established through the activation of integrins.
-
Transendothelial Migration (Extravasation) : The tumor cell penetrates the endothelial layer to invade the surrounding tissue.[2]
The expression of sLeX is often induced by growth factors or the tumor microenvironment, and its presence is a key determinant of metastatic potential in many cancers.[10][18]
Methodologies for Lewis X Detection
Accurate detection and quantification of LeX are crucial for both research and potential clinical applications. The most common methods employed are immunohistochemistry (IHC), flow cytometry, and Western blotting.
Detailed Protocol: Immunohistochemistry (IHC)
This protocol provides a general framework for the detection of LeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Pressure cooker or water bath
-
3% Hydrogen Peroxide
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody: Mouse anti-human CD15/Lewis X monoclonal antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration :
-
Antigen Retrieval :
-
Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.[19]
-
-
Blocking Endogenous Peroxidase :
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).[19]
-
-
Blocking Non-Specific Binding :
-
Incubate slides with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[19]
-
-
Primary Antibody Incubation :
-
Secondary Antibody Incubation :
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution for 1 hour at room temperature.
-
-
Detection :
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB chromogen solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.[19]
-
-
Counterstaining, Dehydration, and Mounting :
-
Lightly counterstain nuclei with hematoxylin (e.g., 1 minute).
-
"Blue" the stain in running tap water.
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.[19]
-
Detailed Protocol: Flow Cytometry
This protocol allows for the quantitative analysis of LeX expression on the surface of single cells from cell lines or fresh tumor tissue.
Materials:
-
Single-cell suspension of tumor cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Primary antibody: Mouse anti-human CD15/Lewis X monoclonal antibody, or a fluorochrome-conjugated version
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgM/IgG antibody (if using an unconjugated primary)
-
Isotype control antibody (e.g., Mouse IgM or IgG)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation :
-
Prepare a single-cell suspension from cultured cells or fresh tumor tissue.
-
Determine cell count and viability. Adjust cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.[21]
-
-
Staining :
-
Primary Antibody Incubation :
-
Incubate the tubes for 30-60 minutes on ice or at 4°C, protected from light.[10]
-
-
Washing :
-
Add 2 mL of cold staining buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully discard the supernatant.
-
Repeat the wash step twice.[10]
-
-
Secondary Antibody Incubation (if required) :
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
Repeat the washing steps as described in Step 4.
-
-
Acquisition :
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer. Gate on the live cell population using forward and side scatter properties to exclude debris.
-
Compare the fluorescence intensity of cells stained with the anti-LeX antibody to the isotype control to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI).[21]
-
Detailed Protocol: Western Blotting
This protocol is used to detect LeX-modified glycoproteins in cell or tissue lysates.
Materials:
-
Cell/tissue lysate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus (semi-dry or wet)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Mouse anti-human CD15/Lewis X monoclonal antibody
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation and SDS-PAGE :
-
Prepare protein lysates from cells or tissues.
-
Quantify protein concentration.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.
-
-
Blocking :
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation :
-
Dilute the primary anti-LeX antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody for 2 hours at room temperature or overnight at 4°C.
-
-
Washing :
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) three times for 10 minutes each.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane with TBST three times for 10 minutes each.
-
Prepare and apply the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. The resulting bands will indicate glycoproteins carrying the LeX modification.[22]
-
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]
- 3. Carbohydrate antigen sialyl Lewis a--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of Sialyl Lewis X relationship with head and neck cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Sialyl Lewis(x)-I (SLX) as a tumor-associated carbohydrate antigen in sera in patients with gastric and colorectal cancer--evaluation according to clinico-pathological factors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. In vitro evaluation of sialyl Lewis X relationship with head and neck cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutrophil interactions with sialyl Lewis X on human nonsmall cell lung carcinoma cells regulate invasive behavior | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Human CD15/Lewis X Antibody MAB7368: R&D Systems [rndsystems.com]
- 21. benchchem.com [benchchem.com]
- 22. origene.com [origene.com]
The Lewis x Histo-Blood Group Antigen: A Comprehensive Technical Guide on its Discovery, History, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis x (LeX) histo-blood group antigen, also known as stage-specific embryonic antigen-1 (SSEA-1) or CD15, is a crucial carbohydrate epitope involved in a myriad of biological processes, ranging from fertilization and embryonic development to immune responses and cancer progression. This technical guide provides an in-depth exploration of the discovery and history of the LeX antigen, its biosynthetic pathway, and its functional significance. Furthermore, this document offers a detailed compendium of experimental protocols for the detection and quantification of LeX, alongside a summary of its expression in various tissues and disease states, to serve as a valuable resource for researchers and professionals in the field of glycobiology and drug development.
Discovery and History
The journey to understanding the Lewis x antigen is rooted in the broader history of the Lewis histo-blood group system. The initial discoveries within this system were the Lewis a (Lea) and Lewis b (Leb) antigens, identified in 1946 and 1948, respectively.[1] These antigens were first described through observations of red blood cell incompatibility.[2] It was established that these antigens are not intrinsic to red blood cells but are adsorbed from the plasma, being synthesized by epithelial tissues.[3][4]
The Lewis x antigen, a structural isomer of the Lewis a antigen, was later identified. LeX is a carbohydrate determinant carried on both glycoproteins and glycolipids.[3] Its discovery was intertwined with cancer research and developmental biology, where it was recognized as a tumor-associated antigen and a stage-specific embryonic antigen (SSEA-1).[5] The development of monoclonal antibodies has been instrumental in elucidating the expression and function of the LeX antigen in various biological contexts.[6][7]
Biosynthesis of the Lewis x Antigen
The synthesis of the Lewis x antigen is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential addition of monosaccharides to a precursor oligosaccharide chain by specific glycosyltransferases. The core structure that is modified to create the LeX antigen is the Type 2 lactosamine (Galβ1-4GlcNAc). The key enzymatic step is the addition of a fucose residue in an α1,3 linkage to the N-acetylglucosamine (GlcNAc) of the Type 2 chain. This reaction is catalyzed by α1,3-fucosyltransferases (FUTs).[8]
Several FUT enzymes can synthesize the LeX determinant, with varying efficiencies and tissue-specific expression patterns. In humans, these include FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9.[2] The availability of the precursor chain and the expression levels of the relevant fucosyltransferases are critical determinants of LeX expression.
Quantitative Data on Lewis x Expression
The expression of the Lewis x antigen is dynamically regulated and varies significantly between normal and pathological tissues. Its overexpression is a hallmark of several types of cancer and is often associated with tumor progression and metastasis.
Table 1: Expression of Lewis x in Normal Tissues
| Tissue | Expression Level | Localization | Reference(s) |
| Colon | High | Apical membrane of epithelial cells | [9] |
| Breast | Variable | Apical membrane of ductal cells | [9] |
| Oral Mucosa | Present | Suprabasal layers of epithelium | [9] |
| Kidney | High | Proximal tubules | [10] |
| Brain | Present | Neural stem cells | [5] |
Table 2: Expression of Lewis x in Cancer Tissues
| Cancer Type | Percentage of Positive Cases | Association with Prognosis | Reference(s) |
| Colorectal Carcinoma | 65.4% | Poor prognosis | [11] |
| Breast Cancer | Variable | Associated with ER-negative status | [12] |
| Gastric Carcinoma | High | Tumor-associated antigen | [13] |
| Renal Cell Carcinoma | 53.8% (sLeX-i) | Prognostic predictor in low-stage | [10] |
| Head and Neck Squamous Cell Carcinoma | 43% | Better overall survival |
Experimental Protocols
Accurate detection and quantification of the Lewis x antigen are crucial for both basic research and clinical applications. The following sections provide detailed methodologies for the most commonly used techniques.
Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of LeX expression within the context of tissue architecture.
Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a microwave or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary monoclonal antibody specific for Lewis x (e.g., anti-CD15) at an optimized dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with a buffer (e.g., PBS with 0.05% Tween 20).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides and then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
-
Visualization:
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the site of antigen expression.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Scoring of IHC Staining:
A semi-quantitative H-score is often used to evaluate LeX expression, which considers both the intensity and the percentage of stained cells.[14][15][16]
-
Intensity Score (I): 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
-
Percentage Score (P): The percentage of positively stained cells.
-
H-Score = Σ (I × P) , with a range of 0-300.
Flow Cytometry
Flow cytometry enables the quantification of LeX expression on the surface of single cells in a suspension.[17][18]
Protocol for Cell Surface Staining:
-
Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or dissociated tissue.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
-
Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of staining buffer.
-
Add a fluorophore-conjugated primary antibody against Lewis x or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate buffer for analysis on a flow cytometer.
-
Acquire data, collecting forward scatter (FSC), side scatter (SSC), and fluorescence signals for each cell.
-
-
Data Analysis:
Mass Spectrometry (MS) for Glycan Analysis
Mass spectrometry is a powerful tool for the detailed structural characterization of LeX-containing glycans on glycoproteins.[21][22][23]
General Workflow for N-glycan Analysis:
-
Glycan Release:
-
Denature the glycoprotein (B1211001) sample.
-
Release N-linked glycans enzymatically using Peptide-N-Glycosidase F (PNGase F).
-
-
Purification and Derivatization:
-
Purify the released glycans using techniques like solid-phase extraction.
-
Derivatize the glycans (e.g., by permethylation) to improve ionization efficiency and stability during MS analysis.
-
-
MS Analysis:
-
Data Interpretation:
-
Determine the mass of the glycans to infer their monosaccharide composition.
-
Analyze fragmentation patterns from MS/MS to determine the sequence and linkage of the monosaccharides, confirming the presence of the LeX epitope.
-
References
- 1. Lewis blood group system | Antigens, Genes, Inheritance | Britannica [britannica.com]
- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 3. Lewis - Blood Groups - SCARF Exchange [scarfex.jove.prohosting.com]
- 4. Lewis Blood Group Antigens - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significant Expression Patterns of Lewis X-related Antigens as a Prognostic Predictor of Low-stage Renal Cell Carcinomas | Anticancer Research [ar.iiarjournals.org]
- 11. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoclonal Antibody Targeting Sialyl-di-Lewisa-Containing Internalizing and Noninternalizing Glycoproteins with Cancer Immunotherapy Development Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of Lewis antigens on erythrocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiparameter Flow Cytometry: Advances in High Resolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 聚糖的质谱 [sigmaaldrich.com]
- 24. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Lewis X Trisaccharide in Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Lewis X (LeX) trisaccharide, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope that plays a crucial and dynamic role throughout embryonic development. Its expression is tightly regulated, marking key developmental milestones from the early embryo to the formation of complex tissues. This technical guide provides an in-depth exploration of LeX expression, its function in critical signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.
Quantitative Expression of Lewis X in Embryonic Development
The expression of Lewis X is a hallmark of pluripotency and is dynamically regulated during embryogenesis. Its presence is critical for cell adhesion, migration, and differentiation. The following tables summarize the quantitative and qualitative expression patterns of LeX and its synthesizing enzymes in various embryonic contexts.
| Developmental Stage/Cell Type | Species | Lewis X (SSEA-1) Expression Level | Key Fucosyltransferase (FUT) Involved | Reference |
| Undifferentiated Embryonic Stem (ES) Cells | Mouse | ~51.5 ± 1.6% of cells are SSEA-1 positive[1] | FUT9, FUT4[2] | [1][2] |
| 8-cell to Blastocyst Stage | Mouse | Expressed | FUT9[2] | [2] |
| Inner Cell Mass (ICM) | Mouse | High | FUT9 | |
| Trophectoderm | Mouse | Low to absent | ||
| Primordial Germ Cells | Mouse | Expressed | FUT9[2] | [2] |
| Neural Stem Cells (NSCs) | Mouse | Expressed | FUT10[3] | [3] |
| Embryonic Ectodermal Cells | Human | Expressed | [4] | |
| Nephric Duct and Tubule | Human | Expressed | [4] | |
| Yolk Sac | Human | Expressed | [4] |
| Fucosyltransferase (FUT) Enzyme | Species | Expression Pattern in Embryonic Development | Relative Activity for LeX Synthesis | Reference |
| FUT9 | Mouse | Expressed in early embryos and primordial germ cells.[2] In the developing brain, transcript levels are 15-100 times higher than Fut4.[5] | Very strong activity; more than 10-fold higher than FUT4 for oligosaccharide acceptors and 100-fold for glycolipid acceptors.[5] | [2][5] |
| FUT4 | Mouse, Human | Transcripts detected in early mouse and human embryos.[2][6] | Lower activity compared to FUT9.[5] | [2][5][6] |
| FUT10 | Mouse | Expressed in the ventricular zone of the embryonic brain.[3] | Unique α1,3-fucosyltransferase activity required for maintaining stem cells.[3] | [3] |
Signaling Pathways Modulated by Lewis X
Lewis X is not merely a passive cell surface marker; it actively participates in and modulates key signaling pathways that govern embryonic development. Its role is particularly prominent in processes requiring cell-cell and cell-matrix interactions.
Cell Adhesion and Migration
LeX is a crucial mediator of cell adhesion, a fundamental process in tissue formation and cell migration. The homophilic interaction between LeX moieties on adjacent cells is thought to contribute to the compaction of the morula.[2] Furthermore, LeX is involved in the migration of various cell types, including neural precursor cells.[3]
Fibroblast Growth Factor (FGF) Signaling
Fibroblast Growth Factor (FGF) signaling is essential for a multitude of developmental processes, including mesoderm induction and patterning. While direct binding of LeX to FGF receptors (FGFRs) is not established, LeX is known to modify the function of cell surface glycoproteins, which can, in turn, modulate the activity of signaling receptors like the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase with pathways that overlap with FGFR signaling.[7] Sialyl Lewis X, a related structure, has been shown to modify EGFR and regulate its phosphorylation.[7] This suggests a potential indirect role for LeX in modulating FGFR activity by altering the glycan landscape of the cell surface and influencing receptor clustering or interaction with co-factors.
Notch Signaling in Neurogenesis
Notch signaling is a critical regulator of neurogenesis, controlling the balance between neural stem cell maintenance and differentiation.[8] Both Notch signaling and LeX expression are pivotal in neural crest development.[9] While a direct interaction is yet to be fully elucidated, the co-localization and functional overlap suggest a crosstalk. LeX, through its role in cell adhesion, could influence the cell-cell contact necessary for Notch ligand-receptor interaction.
References
- 1. Spatial Distribution and Initial Changes of SSEA-1 and Other Cell Adhesion-related Molecules on Mouse Embryonic Stem Cells Before and During Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Lewis X-related α1,3-fucosyltransferase, Fut10, is required for the maintenance of stem cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of stage-specific embryonic antigen-1 expression during early stages of human embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sialyl Lewis X modification of the epidermal growth factor receptor regulates receptor function during airway epithelial wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross talk between notch and growth factor/cytokine signaling pathways in neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notch in the pathway: the roles of Notch signaling in neural crest development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fucosyltransferases in Lewis X Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of fucosyltransferases in the biosynthesis of the Lewis X (LeX) antigen, a carbohydrate motif implicated in a myriad of biological processes, from cell adhesion and immune responses to cancer metastasis. This document provides a comprehensive overview of the fucosyltransferase family, their enzymatic activity, detailed experimental protocols for their study, and insights into the signaling pathways they influence.
Introduction to Lewis X and Fucosyltransferases
The Lewis X (LeX) antigen, also known as CD15 or stage-specific embryonic antigen-1 (SSEA-1), is a trisaccharide with the structure Galβ1-4[Fucα1-3]GlcNAc-R. It is a terminal carbohydrate structure found on both glycoproteins and glycolipids on the cell surface. The addition of a fucose sugar residue is the final and crucial step in LeX biosynthesis, a reaction catalyzed by a family of enzymes known as α1,3-fucosyltransferases (FUTs). In humans, a number of FUTs have been identified to participate in the synthesis of LeX and its sialylated form, sialyl Lewis X (sLeX), each with distinct substrate specificities and tissue expression patterns.
The expression of LeX and sLeX is tightly regulated and plays a significant role in mediating cell-cell interactions. For instance, sLeX is a key ligand for selectins, a family of cell adhesion molecules expressed on leukocytes and endothelial cells, facilitating leukocyte rolling and extravasation during inflammation.[1][2] Aberrant expression of these antigens is often associated with cancer progression and metastasis, making the fucosyltransferases that synthesize them compelling targets for therapeutic intervention.[3][4]
The Fucosyltransferase Family in Lewis X Synthesis
In humans, the synthesis of the LeX and sLeX epitopes is primarily carried out by a subset of the α1,3-fucosyltransferase family. These enzymes transfer a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-Fucose), to an acceptor substrate, which is a galactose-N-acetylglucosamine (Gal-GlcNAc) disaccharide.
The key human fucosyltransferases involved in LeX and sLeX biosynthesis include:
-
FUT3 (Lewis enzyme): This enzyme can synthesize both LeX and sLeX and also exhibits α1,4-fucosyltransferase activity, contributing to the synthesis of Lewis a and sialyl Lewis a antigens.
-
FUT4 (Myeloid enzyme): Predominantly synthesizes the LeX structure and is expressed in myeloid cells and during early embryogenesis.[5]
-
FUT5: Shows a preference for synthesizing sLeX on glycolipids and has similar acceptor substrate specificities to FUT3.
-
FUT6 (Plasma enzyme): Efficiently synthesizes sLeX and is found in plasma and various tissues.
-
FUT7 (Leukocyte enzyme): Almost exclusively synthesizes sLeX and is crucial for the generation of selectin ligands on leukocytes.[6]
-
FUT9: This enzyme strongly synthesizes the LeX antigen, particularly on oligosaccharide and glycolipid acceptors.[7]
The substrate specificity of these enzymes determines the type of Lewis antigen produced. For instance, FUT7 preferentially fucosylates sialylated precursors to form sLeX, while FUT4 and FUT9 act on non-sialylated precursors to generate LeX.[7][8]
Quantitative Analysis of Fucosyltransferase Activity
Understanding the kinetic properties of fucosyltransferases is essential for elucidating their biological functions and for the development of specific inhibitors. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
| Enzyme | Acceptor Substrate | Km (mM) | Vmax (nmol/min/mg) | Donor Substrate | Km (µM) | Reference(s) |
| FUT3 | N/A | N/A | N/A | GDP-Fucose | N/A | Data not readily available |
| FUT4 | N/A | N/A | N/A | GDP-Fucose | N/A | Data not readily available |
| FUT5 | alpha-L-Fuc-(1->2)-beta-D-Gal-(1->4)-D-GlcNAc-sp-biotin | 0.0011 | N/A | GDP-Fucose | 38 | [9] |
| FUT6 | N/A | N/A | N/A | GDP-Fucose | N/A | Data not readily available |
| FUT7 | N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl | 1.6 | N/A | GDP-Fucose | 8 - 16.4 | [6] |
| FUT9 | N-acetyllactosamine | 0.61 | N/A | GDP-Fucose | 2.6 | [5] |
| FUT9 | LNnT | 0.204 | N/A | GDP-Fucose | 2.6 | [5] |
Experimental Protocols
Accurate measurement of fucosyltransferase activity is crucial for studying their function and for screening potential inhibitors. Below are detailed methodologies for common assays.
HPLC-Based Fucosyltransferase Activity Assay
This method provides a direct and quantitative measurement of the fucosylated product.
Materials:
-
Purified or recombinant fucosyltransferase
-
Donor Substrate: GDP-Fucose
-
Acceptor Substrate: Pyridylaminated (PA)-sugars (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay)[10]
-
Reaction Buffer: 1 M Sodium Cacodylate (pH 6.8)[10]
-
Cofactors: 250 mM MnCl2[10]
-
Quenching Solution: e.g., cold EDTA solution
-
HPLC system with a fluorescence detector and a suitable column (e.g., TSK-gel ODS-80TS)[10]
Procedure:
-
Enzyme Preparation: If using cell extracts, solubilize cells expressing the fucosyltransferase in a buffer containing a non-ionic detergent (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) by sonication. Centrifuge to remove cell debris and collect the supernatant as the enzyme source.[10]
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, MnCl2, GDP-Fucose, and the PA-labeled acceptor substrate.
-
Enzyme Addition: Initiate the reaction by adding the prepared fucosyltransferase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 2 hours), ensuring the reaction remains in the linear range.[10]
-
Reaction Quenching: Stop the reaction by adding the quenching solution (e.g., EDTA).
-
HPLC Analysis: Centrifuge the reaction mixture at high speed (e.g., 20,000 x g) and inject a portion of the supernatant onto the HPLC column.[10]
-
Detection and Quantification: Elute the reaction products with a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.0) and monitor the fluorescence of the PA-labeled glycans.[10] The amount of fucosylated product is quantified by integrating the corresponding peak area.
-
Data Analysis: To determine kinetic parameters, perform the assay with varying concentrations of one substrate while keeping the other constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
ELISA-Based Fucosyltransferase Assay
This method offers a high-throughput format for measuring fucosyltransferase activity.
Materials:
-
FUT-specific ELISA Kit (commercially available for specific FUTs like FUT3, FUT5, FUT6)
-
Microplate reader
-
Samples (serum, plasma, cell culture supernatants, or cell lysates) and standards
-
Wash Buffer, Substrate Solution, and Stop Solution (typically provided in the kit)
General Procedure (Example for a Sandwich ELISA):
-
Plate Preparation: Prepare the microplate wells coated with a capture antibody specific for the fucosyltransferase.
-
Sample/Standard Addition: Add prepared standards and samples to the appropriate wells and incubate (e.g., 80 minutes at 37°C).
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody specific for the fucosyltransferase and incubate (e.g., 50 minutes at 37°C).
-
Washing: Wash the wells again.
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate and incubate (e.g., 50 minutes at 37°C).
-
Washing: Perform a final wash.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark (e.g., 10 minutes at 37°C) to allow color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of fucosyltransferase present.
Signaling Pathways and Biological Roles
The Lewis X antigen, once synthesized, plays a crucial role in mediating cellular functions, primarily through its interaction with selectins on other cells. This interaction is not merely an adhesion event but also triggers intracellular signaling cascades that influence cell behavior.
E-Selectin Mediated Signaling in Cancer Metastasis
In cancer, the overexpression of sLeX on tumor cells allows them to mimic leukocytes and interact with E-selectin on endothelial cells, a critical step in the metastatic cascade.[3][4] This interaction initiates a signaling pathway within the endothelial cells, leading to increased vascular permeability and facilitating the extravasation of cancer cells.
Binding of sLeX on cancer cells to E-selectin on endothelial cells can lead to the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway within the endothelial cells.[10][11][12] This signaling cascade can upregulate the expression of other adhesion molecules like VCAM-1 and increase vascular permeability, creating a favorable microenvironment for cancer cell extravasation.[3]
Experimental Workflow and Logic
The study of fucosyltransferases and their role in Lewis X synthesis typically follows a structured workflow, from initial expression analysis to detailed kinetic characterization and functional assays.
Conclusion
Fucosyltransferases are central players in the biosynthesis of the Lewis X antigen, a carbohydrate structure with profound implications in health and disease. The diverse substrate specificities and expression patterns of the FUT family members allow for fine-tuned regulation of LeX and sLeX expression, thereby controlling critical biological processes such as immune cell trafficking and cancer metastasis. A thorough understanding of the biochemical properties of these enzymes, facilitated by robust experimental methodologies, is paramount for the development of novel therapeutic strategies targeting fucosylation pathways. The continued investigation into the intricate signaling networks modulated by Lewis antigens will undoubtedly unveil new avenues for intervention in a range of pathological conditions.
References
- 1. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbohydrate Determinants Involved in Inflammation and Homing of Lymphocytes [glycoforum.gr.jp]
- 5. uniprot.org [uniprot.org]
- 6. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]
- 7. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 1: [Substrate specificity of each FUT...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Endothelial focal adhesion kinase mediates cancer cell homing to discrete regions of the lungs via E-selectin up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E-selectin-dependent signaling via the mitogen-activated protein kinase pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelial focal adhesion kinase mediates cancer cell homing to discrete regions of the lungs via E-selectin up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lewis X Glycan: A Key Surface Marker for Neural Stem Cell Identification and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The identification and isolation of specific neural stem cell (NSC) populations are critical for advancing our understanding of neurogenesis, developing regenerative medicine strategies, and for drug discovery targeting the central nervous system. Among the myriad of biomarkers, the carbohydrate epitope Lewis X (LeX), also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, has emerged as a pivotal cell surface marker for embryonic and adult neural stem and progenitor cells (NSPCs).[1][2][3] This technical guide provides a comprehensive overview of the Lewis X glycan as an NSC marker, including quantitative data on its expression, detailed experimental protocols for its detection and for cell isolation, and a depiction of its role in key signaling pathways.
The Lewis X Glycan: Structure and Expression in the Nervous System
The Lewis X epitope is a trisaccharide structure (Galβ1-4(Fucα1-3)GlcNAc) found on glycoproteins and glycolipids.[4] In the developing and adult brain, LeX is dynamically expressed on the surface of NSCs, including radial glia and subventricular zone (SVZ) astrocytes.[2][5] Its expression is crucial for cell-cell interactions and is significantly downregulated as cells differentiate.[2] The primary carrier of the LeX epitope in the developing mouse brain is O-mannose-linked glycans on the protein tyrosine phosphatase receptor type Z (PTPRZ), also known as phosphacan/RPTPβ.[1][4]
Different monoclonal antibodies, such as 5750, 487LeX, SSEA-1LeX, and MMA LeX, recognize distinct LeX-containing glycan epitopes. This allows for the characterization and isolation of various subpopulations of neural progenitor cells, each with potentially unique properties and functions.[2]
Quantitative Data on Lewis X Expression and Enrichment
The use of LeX as a marker allows for the significant enrichment of NSC populations from heterogeneous cell suspensions. The following tables summarize key quantitative data from published studies.
| Population | Brain Region | Percentage of LeX-Positive Cells | Reference |
| Acutely Isolated Cells | Adult Mouse Subventricular Zone (SVZ) | ~4% | [3][6] |
Table 1: Percentage of Lewis X (LeX/SSEA-1) Positive Cells in the Adult Mouse Subventricular Zone. This table shows the proportion of cells expressing the LeX antigen in a key neurogenic niche of the adult brain.
| Antibody Clone | Cell Source | Enrichment of Neurosphere Forming Capacity | Reference |
| 5750 | Embryonic Mouse Brain | 32-fold increase in 5750-positive vs. 5750-negative cells | [2] |
Table 2: Enrichment of Neurosphere Forming Capacity of LeX-Positive Neural Stem Cells. This table highlights the effectiveness of using a specific anti-LeX antibody clone (5750) to isolate cells with a high potential to form neurospheres, a key characteristic of neural stem cells.
Role of Lewis X in Neural Stem Cell Signaling
The Lewis X glycan is not merely a passive marker but an active participant in signaling pathways that govern NSC fate.
Notch Signaling
Lewis X-carrying N-glycans play a crucial role in maintaining the "stemness" of NSCs through the Notch signaling pathway.[7] They are involved in the upregulation of Musashi-1, an RNA-binding protein that is an activator of the Notch pathway. Musashi-1 inhibits the translation of Numb, which is a negative regulator of Notch. By suppressing Numb, the Notch intracellular domain (NICD) is free to translocate to the nucleus and activate the transcription of target genes like Hes5, which promote NSC proliferation and self-renewal.[7]
Caption: Lewis X-mediated Notch signaling in NSCs.
Wnt Signaling
The Wnt signaling pathway is also fundamental for NSC regulation, influencing their proliferation and differentiation. While the direct interaction of Lewis X with Wnt signaling components is still under investigation, LeX-positive NSCs reside in niches where Wnt signaling is active. It is plausible that LeX, as part of the complex cell surface glycome, modulates the cellular response to Wnt ligands.
Caption: Canonical Wnt signaling pathway in NSCs.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Lewis X/SSEA-1 in Neural Stem Cell Cultures (Neurospheres)
This protocol is adapted from established methods for immunostaining floating neurospheres.
Materials:
-
Neurosphere cultures
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Anti-SSEA-1/Lewis X/CD15 antibody (use at manufacturer's recommended dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the primary antibody's host species (e.g., Goat anti-Mouse IgM-Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
12-well plates
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Neurosphere Collection: Gently transfer neurospheres from the culture dish to a well of a 12-well plate using a wide-bore pipette tip to avoid mechanical disruption. Allow spheres to settle by gravity for 5-10 minutes.
-
Washing: Carefully aspirate the medium and wash the neurospheres twice with PBS, allowing them to settle between washes.
-
Fixation: Aspirate the PBS and add 4% PFA. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed neurospheres three times with PBS. Add Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Remove the blocking buffer and add the primary anti-SSEA-1 antibody diluted in Blocking Buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the neurospheres three times for 10 minutes each with PBS containing 0.1% Triton X-100.
-
Secondary Antibody Incubation: Add the fluorophore-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. During the final wash, add DAPI to a final concentration of 1 µg/mL and incubate for 10 minutes.
-
Mounting: Wash once with PBS. Carefully transfer the stained neurospheres to a microscope slide, remove excess PBS, and mount with a coverslip using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Caption: Immunofluorescence staining workflow.
Protocol 2: Fluorescence-Activated Cell Sorting (FACS) for Isolating LeX-Positive Neural Stem Cells from Brain Tissue
This protocol outlines the general steps for isolating LeX-positive NSCs from embryonic or adult mouse brain tissue.
Materials:
-
Mouse brain tissue (e.g., embryonic cortex or adult SVZ)
-
Dissection buffer (e.g., ice-cold HBSS)
-
Enzymatic dissociation solution (e.g., Papain or a neural tissue dissociation kit)
-
DNase I
-
FACS Buffer: PBS with 2% FBS and 1 mM EDTA
-
Primary Antibody: Fluorophore-conjugated anti-SSEA-1/Lewis X antibody (e.g., PE-conjugated anti-mouse SSEA-1) or a primary antibody requiring a secondary antibody.
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
40 µm cell strainer
-
Flow cytometer with sorting capabilities
Procedure:
-
Tissue Dissection and Dissociation:
-
Aseptically dissect the brain region of interest in ice-cold dissection buffer.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions, with the addition of DNase I to prevent cell clumping.
-
Gently triturate the tissue with a series of progressively smaller pipette tips to obtain a single-cell suspension.
-
-
Cell Filtration and Counting:
-
Pass the cell suspension through a 40 µm cell strainer to remove any remaining clumps.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Antibody Staining:
-
Resuspend the cells in ice-cold FACS buffer at a concentration of 1-10 x 10^6 cells/100 µL.
-
Add the fluorophore-conjugated anti-SSEA-1 antibody at the recommended concentration.
-
Incubate for 30-45 minutes on ice, protected from light.
-
(If using an unconjugated primary antibody, wash the cells once with FACS buffer and then incubate with a fluorophore-conjugated secondary antibody for 30 minutes on ice, protected from light).
-
-
Washing:
-
Wash the cells twice with 1-2 mL of ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C and resuspending the pellet.
-
-
Final Preparation for Sorting:
-
Resuspend the final cell pellet in an appropriate volume of ice-cold FACS buffer.
-
Just before sorting, add a viability dye (e.g., DAPI at 1 µg/mL) to distinguish live from dead cells.
-
-
FACS:
-
Set up the flow sorter with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Gate on the live, single-cell population based on forward scatter, side scatter, and the viability dye signal.
-
Within the live, single-cell gate, identify and sort the LeX-positive cell population into a collection tube containing culture medium or lysis buffer for downstream applications.
-
References
- 1. Major glycan structure underlying expression of the Lewis X epitope in the developing brain is O-mannose-linked glycans on phosphacan/RPTPβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LeX/ssea-1 is expressed by adult mouse CNS stem cells, identifying them as nonependymal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Adult Ventricular–Subventricular Zone (V-SVZ) and Olfactory Bulb (OB) Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lewis X-carrying N-Glycans Regulate the Proliferation of Mouse Embryonic Neural Stem Cells via the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of Lewis X Trisaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (Lex) trisaccharide, with its structure Galβ(1-4)[Fucα(1-3)]GlcNAc, is a pivotal carbohydrate antigen implicated in a myriad of biological recognition events.[1] Found on the surface of various cells, it plays a crucial role in cell-cell adhesion, immune responses, and the metastatic cascade of several cancers.[1][2] Understanding the three-dimensional conformational structure of Lex is paramount for elucidating its biological function and for the rational design of therapeutics targeting Lex-mediated interactions. This technical guide provides an in-depth analysis of the conformational structure of the Lex trisaccharide, detailing the experimental and computational methodologies used for its characterization, presenting key quantitative data, and illustrating the associated signaling pathways.
Conformational Structure of Lewis X Trisaccharide
The conformational landscape of the this compound is dominated by a compact, folded structure. This preferred conformation is primarily stabilized by stacking interactions between the fucose and galactose residues.[3][4] Both experimental and computational studies have converged on the existence of a principal low-energy conformation, suggesting a degree of rigidity in the solution structure of Lex.[4][5]
Quantitative Conformational Data
The precise orientation of the monosaccharide units in the this compound is defined by the glycosidic torsion angles (φ, ψ, and ω). The table below summarizes the dihedral angles for the low-energy conformers of the Lex trisaccharide as determined by molecular dynamics simulations.
| Glycosidic Linkage | Dihedral Angle | Conformer 1 (°) | Conformer 2 (°) | Conformer 3 (°) |
| Fucα(1-3)GlcNAc | φ (O5-C1-O3-C3) | 56.8 | 58.2 | 55.1 |
| ψ (C1-O3-C3-C2) | -125.7 | -123.5 | -128.3 | |
| Galβ(1-4)GlcNAc | φ (O5-C1-O4-C4) | -72.4 | -70.1 | -75.3 |
| ψ (C1-O4-C4-C3) | -121.9 | -120.8 | -124.6 |
Table 1: Dihedral angles for the low-energy conformers of this compound obtained from molecular dynamics simulations. Data extracted from "Conformational Search on the Lewis X Structure by Molecular Dynamic: Study of Tri- and Pentasaccharide".
Experimental and Computational Methodologies
The determination of the three-dimensional structure of oligosaccharides like Lewis X requires a synergistic approach, combining experimental techniques with computational modeling.
Experimental Protocol: NMR Spectroscopy with Residual Dipolar Couplings
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing residual dipolar couplings (RDCs), is a powerful technique for elucidating the solution conformation of oligosaccharides.[4][5]
1. Sample Preparation:
-
The this compound sample (approximately 10 mg) is dissolved in D₂O.[4]
-
A liquid crystalline medium, such as a bicelle solution (e.g., 7.5% dimyristoyl phosphatidylcholine/dihexanoyl phosphatidylcholine), is added to the sample to induce a small degree of molecular alignment.[4]
-
The sample is homogenized by cycles of heating and cooling.[4]
2. NMR Data Acquisition:
-
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.
-
Key experiments include ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) to measure one-bond C-H RDCs.[4]
-
Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are conducted to obtain through-space proton-proton distances, which provide additional conformational constraints.[6]
3. Data Analysis:
-
The measured RDCs are used to determine the relative orientations of the C-H bond vectors within the molecule.
-
This information, in conjunction with NOE-derived distance restraints, is used to build and validate a 3D structural model of the this compound.
Computational Protocol: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of oligosaccharides, complementing the time-averaged structural information from NMR.[2]
1. System Setup:
-
The initial coordinates of the this compound are generated using a carbohydrate builder tool, such as the "Glycam Biomolecule Builder".[2]
-
The molecule is placed in a periodic box of explicit water molecules.[2]
-
The system is parameterized using a carbohydrate-specific force field, such as GLYCAM06.[2]
2. Simulation:
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.
-
A production MD simulation is run for an extended period (e.g., 10 nanoseconds or longer) to sample the conformational space.[2]
3. Analysis:
-
The trajectory from the MD simulation is analyzed to determine the populations of different conformers.
-
Key parameters such as dihedral angles, interatomic distances, and hydrogen bonding patterns are calculated to characterize the conformational preferences of the this compound.[2]
Biological Significance and Signaling Pathways
The this compound is a key ligand for a family of cell adhesion molecules called selectins (E-selectin, P-selectin, and L-selectin). The interaction between Lex on the surface of leukocytes and selectins on endothelial cells is a critical step in the inflammatory response, mediating the initial tethering and rolling of leukocytes along the blood vessel wall.[7][8] This interaction also plays a sinister role in cancer metastasis, where cancer cells expressing Lex can adhere to the endothelium and extravasate into distant tissues.[9][10]
The binding of Lewis X to E-selectin on endothelial cells triggers a downstream signaling cascade within the leukocyte, leading to the activation of integrins and firm adhesion.
Upon binding of Lewis X-decorated glycoproteins like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and CD44 to E-selectin, a signaling cascade is initiated.[2][7] This involves the activation of Src family kinases, which in turn activate spleen tyrosine kinase (Syk) and p38 mitogen-activated protein kinase (MAPK).[7][9] This "inside-out" signaling pathway ultimately leads to a conformational change in integrins, shifting them to a high-affinity state.[11] This integrin activation results in firm adhesion of the leukocyte to the endothelium, a prerequisite for subsequent transmigration into the underlying tissue.
Conclusion
The conformational structure of the this compound is a critical determinant of its biological function. A combination of advanced experimental techniques, such as NMR spectroscopy with residual dipolar couplings, and sophisticated computational methods, like molecular dynamics simulations, has provided a detailed picture of its three-dimensional structure. The predominantly folded conformation of Lex facilitates its recognition by selectins, initiating signaling pathways that are fundamental to both physiological and pathological processes. A thorough understanding of the conformational dynamics of Lewis X and its role in signaling is essential for the development of novel therapeutic strategies targeting a range of diseases, from inflammation to cancer.
References
- 1. fos.su.se [fos.su.se]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selectins and mechanisms of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. userpages.umbc.edu [userpages.umbc.edu]
- 5. Conformational studies of Lewis X and Lewis A trisaccharides using NMR residual dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]
- 9. E-selectin ligands as mechanosensitive receptors on neutrophils in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lewis X Trisaccharide in Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis x (Lex) trisaccharide, a carbohydrate antigen expressed on the surface of various host cells and pathogens, plays a pivotal role in the initial stages of host-pathogen interactions. This technical guide provides an in-depth analysis of the molecular mechanisms governing these interactions, with a focus on quantitative binding data, detailed experimental protocols, and the intricate signaling pathways that are triggered upon pathogen recognition. Understanding these complex processes is crucial for the development of novel therapeutic strategies aimed at disrupting pathogen adhesion and mitigating disease progression.
Pathogen Recognition of Lewis X
A diverse array of pathogens has evolved to recognize and bind to Lex as a means of attachment to host tissues, facilitating colonization and subsequent infection. This recognition is primarily mediated by specific lectins on the pathogen surface that exhibit high affinity for the Lex motif.
Key Pathogens Interacting with Lewis X:
-
Viruses:
-
Avian Influenza A Virus (H7 Subtype): The hemagglutinin protein of certain H7 strains of avian influenza virus demonstrates a strong binding preference for sialyl-Lewis x (SLex), a sialylated variant of Lex.[1][2] This interaction is considered a key factor in the virus's ability to infect host cells.
-
Norovirus: Various strains of Norovirus, a common cause of gastroenteritis, utilize Lex and other histo-blood group antigens as receptors for attachment to intestinal epithelial cells.[3][4]
-
-
Bacteria:
-
Helicobacter pylori: This bacterium, a major cause of gastritis and peptic ulcers, expresses Lex on its own lipopolysaccharide, a phenomenon known as molecular mimicry.[5] It also produces adhesins that can interact with Lex on host gastric epithelial cells, contributing to its persistent colonization of the stomach.
-
-
Parasites:
Host Receptors for Lewis X-Expressing Pathogens
The primary host receptors that recognize Lex on the surface of pathogens are C-type lectins, a family of carbohydrate-binding proteins crucial for innate immunity.
-
Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN/CD209): DC-SIGN is a prominent C-type lectin expressed on the surface of dendritic cells and certain macrophages. It recognizes high-mannose glycans and fucose-containing structures like Lex.[8][9] The interaction between pathogen-associated Lex and DC-SIGN is a critical event that can lead to pathogen uptake and the initiation of an immune response, or in some cases, immune evasion by the pathogen.[6][7][10]
-
Scavenger Receptor C-type Lectin (SRCL): Found on endothelial cells, SRCL is another C-type lectin that exhibits high selectivity for the Lex trisaccharide. This interaction may play a role in the adhesion of Lex-expressing pathogens or cancer cells to the vascular endothelium.
Quantitative Analysis of Lewis X-Pathogen Interactions
The affinity of pathogen lectins for Lex can be quantified using various biophysical techniques. This data is essential for understanding the strength of these interactions and for the development of competitive inhibitors.
| Pathogen | Adhesin/Lectin | Host Receptor | Method | Binding Affinity (K_d) / RSL_0.5 | Reference |
| Avian Influenza A Virus (H7 strains) | Hemagglutinin | Sialyl-Lewis X | Biolayer Interferometry | RSL_0.5 values ranging from 0.0177 to 0.117 (lower value indicates stronger affinity) | [1] |
| Helicobacter pylori | BabA | Lewis b (related histo-blood group antigen) | Isothermal Titration Calorimetry | ~227 µM (acidic pH), ~252 µM (neutral pH) | [11] |
| Norovirus (GII.4) | P-dimer | Lewis x / Sialyl-Lewis x | Native Mass Spectrometry | K_D in the low millimolar range for related H-disaccharide | [12] |
Note: K_d (dissociation constant) is a measure of binding affinity, where a smaller value indicates a stronger interaction. RSL_0.5 is a measure of relative binding affinity from biolayer interferometry, with lower values indicating higher affinity. Data for H. pylori BabA binding to Lewis b is included as a relevant example of adhesin-glycan interaction in this pathogen, though direct K_d for Lex was not found. Norovirus binding to Lex is generally of low affinity.
Signaling Pathways in Lewis X-Mediated Host-Pathogen Interactions
The binding of Lex-expressing pathogens to host receptors initiates complex intracellular signaling cascades that can determine the outcome of the interaction, ranging from pathogen clearance to immune evasion and persistent infection.
DC-SIGN Signaling Pathway
The engagement of DC-SIGN by Lex-containing ligands triggers a signaling pathway centered around the serine/threonine kinase Raf-1. This pathway modulates the host's innate immune response, often by cross-talking with Toll-like receptor (TLR) signaling.
Caption: DC-SIGN signaling pathway upon Lewis x binding.
Upon binding of a Lex-expressing pathogen, DC-SIGN activates the kinase Raf-1 through multiple inputs, including Ras, Src, and Pak kinases.[13][14][15] Activated Raf-1 can then phosphorylate the p65 subunit of NF-κB, which is also activated by TLR signaling.[15] This phosphorylation promotes the acetylation of p65, leading to an altered transcriptional response, often characterized by the enhanced production of the anti-inflammatory cytokine IL-10.[13][15][16] This modulation of the TLR-induced inflammatory response can be a mechanism of immune evasion for some pathogens.
Helicobacter pylori and MAPK Signaling
H. pylori infection of gastric epithelial cells can induce the expression of Lex on the host cell surface, thereby creating more binding sites for itself. This process is mediated by the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Caption: H. pylori-induced MAPK signaling for Lewis x expression.
H. pylori adhesion to gastric epithelial cells activates the JNK, p38, and ERK MAPK pathways.[17] This activation leads to the downstream activation of transcription factors that upregulate the expression of fucosyltransferases, the enzymes responsible for synthesizing Lex.[17] The resulting increase in Lex expression on the cell surface creates a positive feedback loop, enhancing bacterial colonization.[17]
Experimental Protocols for Studying Lewis X Interactions
A variety of experimental techniques are employed to investigate the binding of pathogens to Lex and the subsequent cellular responses.
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions and determine kinetic parameters such as association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).
Methodology:
-
Immobilization: A biotinylated Lex-containing glycan or a Lex-binding protein (e.g., a pathogen's lectin) is immobilized onto a streptavidin-coated biosensor tip.
-
Baseline: The biosensor tip is dipped into a buffer-containing well to establish a stable baseline.
-
Association: The biosensor is then moved to a well containing the analyte (the pathogen's lectin or the Lex-glycan, respectively) at a known concentration. The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the interference pattern of light reflected from the biosensor surface.
-
Dissociation: The biosensor is moved back to a buffer-only well, and the dissociation of the analyte from the ligand is measured.
-
Data Analysis: The resulting sensorgram (a plot of response versus time) is analyzed using appropriate kinetic models to calculate k_on, k_off, and K_d.[18][19][20]
Caption: General workflow for Biolayer Interferometry (BLI).
Glycan Microarray for Specificity Profiling
Glycan microarrays consist of a collection of different glycans immobilized on a solid support, allowing for the high-throughput screening of glycan-binding proteins to determine their binding specificity.
Methodology:
-
Array Fabrication: A library of glycans, including Lex and its variants, are covalently printed onto a chemically modified glass slide.
-
Blocking: The slide is treated with a blocking buffer to prevent non-specific binding.
-
Incubation: The array is incubated with a fluorescently labeled pathogen, lectin, or antibody of interest.
-
Washing: The slide is washed to remove unbound material.
-
Scanning: The array is scanned using a fluorescence microarray scanner to detect the spots where binding has occurred.
-
Data Analysis: The fluorescence intensity of each spot is quantified to determine the relative binding affinity of the protein for each glycan on the array.[21][22][23][24][25]
Cell Adhesion Assay
Cell adhesion assays are used to quantify the attachment of pathogens to host cells.
Methodology:
-
Cell Culture: Host cells (e.g., gastric epithelial cells) are cultured to confluence in a multi-well plate.
-
Infection: The cells are incubated with a suspension of the pathogen at a defined multiplicity of infection (MOI).
-
Incubation: The plate is incubated for a specific period to allow for pathogen adhesion.
-
Washing: Non-adherent pathogens are removed by gentle washing.
-
Cell Lysis and Plating: The host cells are lysed to release the adherent pathogens. The lysate is then serially diluted and plated on appropriate growth media.
-
Quantification: After incubation, the number of colony-forming units (CFUs) is counted to determine the number of adherent pathogens per host cell.[26][27][28]
Conclusion and Future Directions
The interaction between the Lewis x trisaccharide and its cognate receptors on pathogens and host cells represents a critical nexus in the establishment of many infectious diseases. The data and methodologies presented in this guide underscore the importance of a multi-faceted approach to understanding these interactions, combining quantitative biophysical measurements with detailed cell-based assays and signaling pathway analysis. For drug development professionals, targeting the Lex-mediated adhesion step offers a promising avenue for the creation of novel anti-infective therapies. Future research should focus on expanding the library of quantitative binding data for a wider range of pathogens, further elucidating the downstream consequences of Lex-initiated signaling, and developing high-throughput screening platforms to identify potent inhibitors of these crucial host-pathogen interactions.
References
- 1. The Sialyl Lewis X Glycan Receptor Facilitates Infection of Subtype H7 Avian Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sialyl Lewis X Glycan Receptor Facilitates Infection of Subtype H7 Avian Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of the Binding of GII.4 Norovirus Variants onto Human Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Anti-Lewis X Antibody Promotes Helicobacter pylori Adhesion to Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The dendritic cell-specific C-type lectin DC-SIGN is a receptor for Schistosoma mansoni egg antigens and recognizes the glycan antigen Lewis x - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DC-SIGN mediated internalisation of glycosylated extracellular vesicles from Schistosoma mansoni increases activation of monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norovirus–glycan interactions — how strong are they really? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. C-type lectin DC-SIGN modulates Toll-like receptor signaling via Raf-1 kinase-dependent acetylation of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential H. pylori-Induced MAPK Responses Regulate Lewis Antigen Expression and Colonization Density on Gastric Epithelial Cells Between Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The study of multivalent carbohydrate–protein interactions by bio-layer interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bio-Layer Interferometry with Recombinant Prokaryotic Lectins - GlycoSeLect [glycoselect.com]
- 20. researchgate.net [researchgate.net]
- 21. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 23. cores.emory.edu [cores.emory.edu]
- 24. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. zbiotech.com [zbiotech.com]
- 26. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]
- 28. Development and validation of a high-throughput whole cell assay to investigate Staphylococcus aureus adhesion to host ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Lewis X in Developmental Biology: A Technical Guide
Abstract
The Lewis X (LeX) carbohydrate antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a crucial trisaccharide structure (Galβ1-4[Fucα1-3]GlcNAc) that plays a pivotal role in the orchestration of embryonic development. Its dynamic expression and specific interactions are fundamental to key morphogenetic events, including morula compaction, gastrulation, and the development of the nervous system. This technical guide provides an in-depth exploration of the multifaceted functions of Lewis X in developmental biology. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of LeX, including its biosynthesis, expression patterns, and involvement in critical signaling pathways. This document also provides detailed experimental protocols for the study of Lewis X and presents quantitative data in a structured format to facilitate research and development in this field.
Introduction
The landscape of developmental biology is intricately shaped by a symphony of molecular interactions, among which cell-surface glycans play a critical role as mediators of cell-cell recognition, adhesion, and signaling. The Lewis X (LeX) antigen has emerged as a key player in this complex orchestration. First identified as a stage-specific antigen on early mouse embryos, its significance is now understood to extend across numerous developmental processes.
This guide will delve into the technical details of Lewis X's structure, its enzymatic synthesis, and its spatiotemporal expression during embryogenesis. We will explore its functional roles in the critical early stages of development, such as the compaction of the morula and the complex cell movements of gastrulation. Furthermore, this guide will illuminate the established and emerging roles of Lewis X in the development of the nervous system, particularly in the biology of neural stem and progenitor cells.
A central focus of this document is to provide actionable information for the scientific community. To this end, we present quantitative data on Lewis X expression, detailed experimental methodologies for its detection and analysis, and visual representations of the signaling pathways and experimental workflows in which it is involved.
Structure and Biosynthesis of Lewis X
The Lewis X antigen is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc-R, where 'R' represents the glycoconjugate to which it is attached, which can be a protein (glycoprotein) or a lipid (glycolipid). The biosynthesis of the LeX determinant is a multi-step enzymatic process that occurs in the Golgi apparatus. The final and rate-limiting step is the addition of a fucose residue to a precursor N-acetyllactosamine (Galβ1-4GlcNAc) chain. This reaction is catalyzed by α(1,3)-fucosyltransferases (FUTs).
In mammals, several FUTs can synthesize the LeX antigen, with fucosyltransferase 9 (FUT9) being the primary enzyme responsible for its expression in the brain.[1] The expression of LeX is tightly regulated during development, largely through the transcriptional control of the relevant FUT genes.
The sialylated form of Lewis X, known as sialyl-Lewis X (sLeX), is a tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) that also plays significant roles in development and in inflammatory processes.[2]
Diagram: Biosynthesis of Lewis X and Sialyl-Lewis X
Caption: Enzymatic synthesis of Lewis X and sialyl-Lewis X.
Role of Lewis X in Early Embryonic Development
Morula Compaction
Compaction is the first major morphogenetic event in mammalian development, where the loosely aggregated blastomeres of the 8-cell stage embryo flatten against each other to form a compact morula. This process is crucial for the establishment of the inner cell mass and the trophectoderm. Cell adhesion molecules, particularly E-cadherin, are known to be central to compaction.[3] While the direct role of Lewis X in mediating E-cadherin function is still under investigation, its expression is prominent at this stage and it is thought to contribute to the increase in cell-cell adhesion required for compaction.[4]
Gastrulation
Gastrulation is a fundamental developmental process where the single-layered blastula is reorganized into a multilayered structure known as the gastrula, establishing the three primary germ layers: ectoderm, mesoderm, and endoderm. This process involves extensive and coordinated cell migration. Lewis X, through its role in cell adhesion, is implicated in regulating these cell movements.[5] The enzyme responsible for LeX synthesis, Fut9, is expressed during gastrulation, and its activity is crucial for normal development.[6]
Lewis X in Neural Development
Lewis X is a well-established marker for neural stem and progenitor cells (NSPCs).[7] Its expression is used to isolate and characterize these multipotent cells from the developing and adult brain.
Neural Stem Cell Biology
LeX-positive cells isolated from the embryonic brain have been shown to be capable of self-renewal and differentiation into neurons, astrocytes, and oligodendrocytes.[7] The expression of LeX is often associated with the glycoprotein (B1211001) Podocalyxin, which is involved in regulating NSPC fate.[1]
Signaling Pathways in Neural Development
Recent evidence suggests that the fucosyltransferase FUT9, by synthesizing Lewis X, can modulate key signaling pathways in neural development. One such pathway is the Notch signaling pathway, which is critical for regulating the balance between neural stem cell maintenance and differentiation. Overexpression of Fut9 has been shown to suppress Notch signaling, thereby promoting neuronal differentiation.[8] This suggests a model where the glycosylation status of Notch receptors or their ligands, controlled by FUT9, can influence signaling outcomes.
Diagram: Hypothetical Model of Fut9/Lewis X in Notch Signaling
Caption: Fut9-mediated suppression of Notch signaling.
Quantitative Data on Lewis X Expression
The following tables summarize available quantitative data on the expression of Lewis X (SSEA-1) in various developmental contexts.
Table 1: Lewis X (SSEA-1) Expression in Undifferentiated Mouse Embryonic Stem Cells
| Cell Population | Percentage of SSEA-1 Positive Cells | Reference |
| Undifferentiated Mouse ES Colonies | ~51% | [9] |
| MACS-enriched SSEA-1+ fraction | ~98% | [9] |
Table 2: Lewis X Expression in Fetal Human Glial Cells (12-15 weeks gestation)
| Cell Type | Percentage of Lewis X Positive Cells | Reference |
| Astrocytes | >15% | |
| Oligodendrocytes | 100% | |
| Neurons | Not identified | |
| Microglia | Not identified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Lewis X in developmental biology.
Isolation of Lewis X (SSEA-1) Positive Cells by Fluorescence-Activated Cell Sorting (FACS)
This protocol is adapted for the isolation of SSEA-1 positive cells from mouse embryos or embryonic stem cells.
Materials:
-
Single-cell suspension from mouse embryos or ES cells
-
Phosphate-buffered saline (PBS) with 0.5% Bovine Serum Albumin (BSA)
-
Anti-SSEA-1 (Lewis X) antibody (e.g., clone MC-480), FITC-conjugated
-
Propidium Iodide (PI) for viability staining
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
-
FACS tubes and cell strainer (40 µm)
-
Flow cytometer with sorting capabilities
Procedure:
-
Prepare a single-cell suspension of the embryonic tissue or ES cells using appropriate enzymatic digestion (e.g., TrypLE) and mechanical dissociation.
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Wash the cells with cold PBS containing 0.5% BSA.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/100 µL.
-
Add the FITC-conjugated anti-SSEA-1 antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 500 µL of cold FACS buffer containing PI for viability staining.
-
Analyze and sort the cells on a flow cytometer. Gate on live, single cells and then on the FITC-positive population to isolate LeX-positive cells.
Diagram: Experimental Workflow for Isolation and Analysis of LeX+ Neural Stem Cells
Caption: Isolation and analysis of LeX-positive cells.
Whole-Mount Immunofluorescence for Lewis X in Mouse Embryos
This protocol is for the visualization of Lewis X expression in whole mouse embryos.
Materials:
-
Mouse embryos (e.g., E8.5)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 0.1% Triton X-100 (PBST)
-
Blocking buffer (PBST with 10% normal goat serum and 1% BSA)
-
Primary antibody: anti-SSEA-1 (Lewis X) antibody (e.g., clone MC-480)
-
Secondary antibody: Goat anti-mouse IgM, Alexa Fluor 488-conjugated
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the embryos in 4% PFA for 2 hours at 4°C.
-
Wash the embryos three times in PBST for 15 minutes each.
-
Permeabilize the embryos in PBST for 30 minutes at room temperature.
-
Block the embryos in blocking buffer for 2 hours at room temperature.
-
Incubate the embryos with the primary anti-SSEA-1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the embryos five times in PBST for 1 hour each.
-
Incubate the embryos with the Alexa Fluor 488-conjugated secondary antibody and DAPI diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Wash the embryos five times in PBST for 1 hour each in the dark.
-
Mount the embryos in a suitable mounting medium and image using a confocal microscope.
Western Blotting for Lewis X-Containing Glycoproteins
This protocol describes the detection of glycoproteins carrying the Lewis X epitope.
Materials:
-
Protein lysate from embryonic tissues or cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SSEA-1 (Lewis X) antibody (e.g., clone MC-480)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgM-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SSEA-1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
Conclusion and Future Directions
The Lewis X antigen is undeniably a central figure in the intricate narrative of developmental biology. Its stage-specific expression and multifaceted roles in cell adhesion, migration, and signaling underscore its importance in shaping the developing embryo. This technical guide has provided a comprehensive overview of the current knowledge surrounding Lewis X, from its fundamental structure and biosynthesis to its functional significance in key developmental milestones.
The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further unravel the complexities of Lewis X function. The visualization of associated signaling pathways offers a framework for understanding its molecular mechanisms of action.
Despite the significant progress, many questions remain. Future research should focus on:
-
Elucidating the direct downstream signaling events triggered by Lewis X-mediated cell interactions.
-
Identifying the full spectrum of Lewis X-carrying glycoproteins and glycolipids and their specific functions during development.
-
Investigating the interplay between Lewis X and other cell adhesion and signaling molecules in a developmental context.
-
Exploring the therapeutic potential of targeting Lewis X in developmental disorders and regenerative medicine.
A deeper understanding of the significance of Lewis X will undoubtedly provide novel insights into the fundamental principles of developmental biology and may pave the way for innovative therapeutic strategies.
References
- 1. Expression of Podocalyxin separates the hematopoietic and vascular potentials of mouse ES cell-derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 3. Regulation of compaction initiation in mouse embryo [chinagene.cn]
- 4. Differential expression of E-cadherin, β-catenin, and Lewis x between invasive hydatidiform moles and post-molar choriocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell adhesion in amphibian gastrulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fut9 fucosyltransferase 9 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. LewisX: a neural stem cell specific glycan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fucosyltransferase 9 promotes neuronal differentiation and functional recovery after spinal cord injury by suppressing the activation of Notch signaling: Fucosyltransferase 9 promotes neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatial Distribution and Initial Changes of SSEA-1 and Other Cell Adhesion-related Molecules on Mouse Embryonic Stem Cells Before and During Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Lewis x expression patterns in different human tissues.
An In-depth Technical Guide to Lewis x Expression Patterns in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis x (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope defined by the trisaccharide structure Galβ1-4[Fucα1-3]GlcNAc.[1][2] It is a crucial molecule involved in various biological processes, from embryonic development to the immune response and cancer progression.[3][4] LeX and its sialylated form, Sialyl-Lewis x (sLeX), are key players in cell-cell recognition and adhesion.[3][5] sLeX is particularly renowned for its role as a primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), mediating the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation.[5][6][7] Aberrant expression of LeX and sLeX is a hallmark of various cancers and is often associated with metastasis and poor prognosis, making these antigens critical targets for diagnostics and therapeutic development.[5][8] This guide provides a comprehensive overview of LeX expression in human tissues, its role in key signaling pathways, and detailed protocols for its detection and analysis.
Lewis x Biosynthesis Pathway
The synthesis of Lewis antigens is dependent on the activity of fucosyltransferases (FUTs).[9] LeX is a type 2 chain antigen, formed when a fucose residue is added in an α1,3 linkage to a GlcNAc residue of a precursor oligosaccharide chain by a specific fucosyltransferase (e.g., FUT4, FUT7, FUT9).[9][10] Further modification by sialyltransferases can add a sialic acid residue, creating the sLeX epitope.[10]
Caption: Biosynthesis pathway of Lewis x and Sialyl-Lewis x antigens.
Data Presentation: Lewis x Expression
The expression of LeX varies significantly across different normal and pathological tissues. The following tables summarize these expression patterns based on immunohistochemical and other analyses.
Table 1: Expression of Lewis x and Sialyl-Lewis x in Normal Human Tissues
| Tissue/Cell Type | Antigen | Expression Level/Pattern | Citation(s) |
| Leukocytes | |||
| Polymorphonuclear Leukocytes (PMNs) | sLeX | Abundant on nearly all cells. | [6][11] |
| Monocytes | sLeX | Abundant on nearly all cells. | [6][11] |
| Natural Killer (NK) Cells | sLeX | Low levels on up to 40% of cells. | [6][11] |
| T Lymphocytes | sLeX | Expressed on ~10% of peripheral T cells; preferentially on activated Th1 cells. | [5][11] |
| Gastrointestinal Tract | |||
| Colon | LeX | Detected throughout the normal colon. | [12][13] |
| Stomach | LeX/sLeX | Expressed in stomach glands. | [9][14] |
| Respiratory System | |||
| Lung | sLeX | Expressed on epithelium and bronchus glands. | [14] |
| Genitourinary System | |||
| Kidney | LeX/sLeX | Observed in renal tubule epithelium. | [9][14] |
| Bladder | LeX | Found in bladder epithelia. | [9] |
| Uterus/Cervix | LeX | Detected in uterine and cervical epithelia. | [9] |
| Breast | |||
| Normal Breast Epithelium | LeX/LeY | High expression observed. LeY is often more prominent than LeX. | [15] |
| Nervous System | |||
| Fetal Astrocytes | LeX | Expressed in >15% of cells. | [2] |
| Fetal Oligodendrocytes | LeX | Expressed in 100% of cells. | [2] |
| Fetal Microglia | sLeX | Expressed in >95% of cells. | [2] |
| Lymphoid Tissues | |||
| High Endothelial Venules (HEVs) | sLeX | Strong expression on HEVs in peripheral lymph nodes. | [16] |
| Thymus | LeX/sLeX | Expressed on Hassall's bodies. | [17] |
| Oral Mucosa | |||
| Oral Mucosa | sLeX | Detected in oral mucosa. | [15] |
Table 2: Altered Expression of Lewis x and Sialyl-Lewis x in Human Cancer
| Cancer Type | Antigen | Change in Expression | Functional Implication | Citation(s) |
| Colorectal Cancer | LeX/sLeX | Upregulated. Expression of extended and sialylated forms correlates with malignant potential. | Promotes tumor cell adhesion and metastasis. | [1][12][13] |
| Lung Adenocarcinoma | sLeX | Upregulated (detected in ~72% of cases). | Useful tumor-associated marker; associated with metastasis. | [18] |
| Breast Cancer | LeX/LeY | LeX expression is often maintained or increased. | Correlated with tumor stage and metastasis. | [12][13] |
| Pancreatic Cancer | sLeX | Overexpressed. | Contributes to metastasis. | [14] |
| Ovarian Cancer | LeX/LeY | Upregulated. | Potential target for immunodiagnosis. | [12][13] |
| Liver Disease/Cancer | sLeX | Overexpressed on diseased liver cells. | Inflammation-associated antigen. | [5] |
Role in Signaling and Cellular Adhesion
The most critical function of sLeX is its role as a ligand for selectins, which initiates the process of leukocyte extravasation from the bloodstream to tissues during inflammation. This same mechanism is co-opted by cancer cells to facilitate metastasis.
Selectin-Mediated Leukocyte Adhesion Cascade
-
Tethering and Rolling: In response to inflammatory signals, endothelial cells upregulate E-selectin and P-selectin. Circulating leukocytes, which express sLeX on their surface, bind to these selectins. This interaction is transient, causing the leukocyte to "roll" along the endothelial surface.[5]
-
Activation: Chemokines presented on the endothelial surface activate the rolling leukocyte.
-
Arrest: Activation triggers a conformational change in integrins on the leukocyte surface, leading to high-affinity binding to their ligands (e.g., ICAMs) on the endothelium, causing firm adhesion.
-
Transendothelial Migration: The leukocyte then migrates through the endothelial cell junctions into the underlying tissue.
References
- 1. Expression of LewisX and sialylated LewisX antigens in human colorectal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential expression of Lewis(x) and sialyl-Lewis(x) antigens in fetal human neural cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewisx and α2,3-Sialyl Glycans and Their Receptors TAG-1, Contactin, and L1 Mediate CD24-Dependent Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 6. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 10. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specific expression of a complex sialyl Lewis X antigen on high endothelial venules of human lymph nodes: possible candidate for L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of ABH, Lewis and related tissue antigens in the human thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression of Lewis(x), sialylated Lewis(x), Lewis(a), and sialylated Lewis(a) antigens in human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lewis X Antigen in Cancer Progression: A Technical Guide
Executive Summary: Aberrant glycosylation is a universal hallmark of cancer, leading to the expression of tumor-associated carbohydrate antigens (TACAs) that are not typically found on normal cells.[1] Among these, the Lewis X (LeX) antigen, also known as CD15 or SSEA-1, and its sialylated form, sialyl Lewis X (sLeX), play a pivotal role in cancer progression.[1][2] Overexpression of these fucosylated epitopes on the cancer cell surface is frequently linked to increased metastasis, poor prognosis, and resistance to therapy.[1][3] This guide provides an in-depth technical overview of the relationship between Lewis X and cancer, focusing on its biosynthesis, role in metastasis, clinical significance, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.
Biosynthesis of Lewis X and Sialyl Lewis X
The expression of LeX and sLeX on the cell surface is a direct result of the altered expression of specific glycosyltransferases, namely fucosyltransferases (FUTs) and sialyltransferases (STs).[1] The synthesis of sLeX, a terminal tetrasaccharide structure, occurs on both N- and O-glycans.[2] The process is initiated by the action of sialyltransferases (such as ST3GAL3, ST3GAL4, and ST3GAL6) which add a sialic acid residue to a precursor glycan chain.[4][5][6] Subsequently, fucosyltransferases (primarily FUT3, FUT4, and FUT6 in cancer) add a fucose residue to complete the sLeX structure.[4][7] The upregulation of these enzymes in cancer cells, often driven by oncogenic signaling or hypoxic conditions, leads to the accumulation of sLeX.[5][8]
Caption: Biosynthesis pathway of the Sialyl Lewis X antigen.
The Role of Lewis X/sLeX in Cancer Metastasis
The primary mechanism by which sLeX promotes cancer progression is by facilitating metastasis.[2] This process is mediated by the specific interaction between sLeX on circulating tumor cells (CTCs) and selectin adhesion molecules (E-selectin and P-selectin) expressed on the surface of endothelial cells lining the blood vessels.[9][10]
This binding mimics the physiological process of leukocyte rolling during inflammation, allowing cancer cells to adhere to the vessel wall, a critical first step for extravasation and the formation of distant metastatic colonies.[4][10] This adhesion is a key event in hematogenous metastasis.[8][9] Studies have shown that sLeX on non-small cell lung cancer cells interacts with E-selectin on brain endothelial cells, promoting CNS metastasis.[1][3] The inhibition of this interaction has been shown to reduce metastatic potential in preclinical models.[11]
Caption: The sLeX-mediated cascade of cancer cell metastasis.
Clinical Significance and Prognostic Value
The expression level of LeX and sLeX is a significant prognostic indicator in numerous cancers. High expression is consistently correlated with advanced tumor stage, lymph node and venous invasion, recurrence, and reduced overall survival.[12][13]
Data Presentation
Table 1: Expression of Lewis X and Sialyl Lewis X in Various Cancers
| Cancer Type | Antigen | Expression Rate (%) | Reference(s) |
|---|---|---|---|
| Triple-Negative Breast Cancer | LeX | 14.5% | [12] |
| Colorectal Carcinoma | LeX | 65.4% | [14] |
| Colorectal Carcinoma | sLeX | 75.3% | [14] |
| Head and Neck (CSCs) | sLeX | 95-100% | [15][16] |
| Head and Neck (Adherent Cells) | sLeX | 10-40% |[15][16] |
Table 2: Prognostic Significance of Lewis X / Sialyl Lewis X Expression
| Cancer Type | Antigen | Prognostic Finding | Hazard Ratio (HR) / p-value | Reference(s) |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | LeX | Independent poor prognostic factor for RFS and OS | p = .037 (RFS), p = .024 (OS) | [12] |
| Colorectal Carcinoma | LeX | Associated with significantly shorter survival | p = 0.023 | [14] |
| Colorectal Carcinoma | sLeX | Associated with significantly shorter survival | p = 0.0001 | [14] |
| Colorectal Carcinoma | sLeX | Cox regression analysis for patient survival | HR = 2.90 | [14] |
| Various Cancers (Meta-analysis) | sLeX | Significantly related to poorer overall survival | Summarized HR = 3.11 | [13] |
RFS: Recurrence-Free Survival; OS: Overall Survival
Role in Signaling, Cancer Stem Cells, and Immunity
Beyond its role as an adhesion molecule, sLeX is actively involved in "outside-in" signal transduction.[5][17] In gastric cancer cells, sLeX biosynthesis can activate the c-Met pathway, increasing invasive potential.[5] This suggests that the glycan structure itself can modulate receptor activity and downstream signaling, impacting cell proliferation and malignancy.[5][17]
Furthermore, sLeX has a strong association with cancer stem cells (CSCs).[15][16] In head and neck squamous cell carcinoma (HNSCC), cells grown as orospheres (a method to enrich for CSCs) show 95-100% positivity for sLeX, compared to only 10-40% in their adherent counterparts.[15][16] This indicates that sLeX is a key marker for the highly metastatic CSC subpopulation.
Interestingly, the density of sLeX expression can have dual effects on immune surveillance. While moderate expression facilitates metastasis, very high or dense expression of sLeX on tumor cells can be recognized by the CD94 receptor on Natural Killer (NK) cells, leading to NK-mediated cytolysis.[18]
Caption: sLeX-mediated "outside-in" intracellular signaling.
Key Experimental Protocols
The study of Lewis X in cancer relies on a set of robust methodologies to detect its expression and elucidate its function.
Experimental Protocols
1. Immunohistochemistry (IHC) for Tissue Analysis
-
Objective: To visualize and quantify LeX/sLeX expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Methodology:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-based solution.
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal antibody specific for LeX or sLeX overnight at 4°C.
-
Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The antigen is visualized using a chromogen like 3,3'-diaminobenzidine (B165653) (DAB).[17]
-
Counterstaining & Analysis: Nuclei are counterstained with hematoxylin. Staining intensity and the percentage of positive cells are evaluated microscopically.[17]
-
2. Flow Cytometry for Cell Surface Analysis
-
Objective: To quantify the percentage of cells expressing LeX/sLeX and the antigen density on the cell surface of live cells.
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from cell lines or fresh tumor tissue.
-
Primary Antibody Incubation: Cells are incubated with a primary monoclonal antibody against LeX or sLeX for 30-60 minutes on ice.[17]
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, cells are incubated with a fluorochrome-conjugated secondary antibody (e.g., FITC-labeled).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) are calculated to determine expression levels.[17]
-
3. Antibody Microarray for Glycoprotein Profiling
-
Objective: To perform high-throughput screening of serum or plasma to identify specific glycoproteins that carry the sLeX modification.
-
Methodology:
-
Array Incubation: A plasma/serum sample is diluted and incubated on a high-density antibody microarray, where specific proteins are captured by their corresponding antibodies.[19]
-
Detection: Bound glycoproteins carrying the sLeX moiety are detected using a fluorescently labeled anti-sLeX monoclonal antibody.[19]
-
Quantification: The array is scanned in a microarray scanner to quantify the fluorescence intensity at each antibody spot.
-
Analysis: This method allows for the simultaneous measurement of both the protein level (via a separate assay) and its specific sLeX glycan content, enhancing its utility as a biomarker.[19]
-
Caption: Workflow for analyzing sLeX on cancer stem cells (CSCs).[16]
Therapeutic Implications and Future Directions
The critical role of LeX/sLeX in metastasis makes it an attractive target for cancer therapy. Strategies being explored include:
-
Inhibition of Biosynthesis: Targeting the FUT and ST enzymes responsible for sLeX synthesis to reduce its expression on cancer cells.[11]
-
Antibody-Based Therapies: Developing monoclonal antibodies that can block the sLeX-selectin interaction, thereby preventing metastasis.[8]
-
Glycan-Based Inhibitors: Using small molecule or peptide mimetics of sLeX to competitively inhibit binding to selectins.[18]
-
Biomarker Development: Utilizing sLeX-modified proteins in serum as highly specific biomarkers for early diagnosis, prognosis, and monitoring of diseases like colon cancer.[19]
References
- 1. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]
- 4. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers [mdpi.com]
- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acceleration of Sialyl Lewis x/a Expression Associated with Cancer Progression [glycoforum.gr.jp]
- 9. Carbohydrate‐mediated cell adhesion in cancer metastasis and angiogenesis - ProQuest [proquest.com]
- 10. Adhesion molecules in tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Expression of Lewis X is associated with poor prognosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro evaluation of Sialyl Lewis X relationship with head and neck cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of sialyl Lewis X relationship with head and neck cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pnas.org [pnas.org]
- 19. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Chemoenzymatic Synthesis of Lewis X Trisaccharide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Lewis X (Lex) trisaccharide, with the structure Galβ(1-4)[Fucα(1-3)]GlcNAc, is a crucial carbohydrate antigen involved in a myriad of biological recognition events.[1][2] It plays significant roles in cell adhesion, immune responses, and pathological processes such as inflammation and cancer metastasis.[3][4] The synthesis of Lex and its derivatives is paramount for developing tools to study these processes and for the potential development of diagnostics and therapeutics.
Traditional chemical synthesis of such complex glycans is often challenging, requiring laborious protecting group manipulations and resulting in low yields.[3][5] Chemoenzymatic synthesis has emerged as a powerful and efficient alternative, leveraging the high regio- and stereospecificity of enzymes to overcome the hurdles of chemical methods.[5][6][7]
This document outlines a robust one-pot, multi-enzyme protocol for the synthesis of the Lewis X trisaccharide. The strategy involves the in situ generation of the expensive sugar nucleotide donor, guanosine (B1672433) 5′-diphosphate-L-fucose (GDP-Fucose), from inexpensive precursors.[3][4] This is followed by the specific transfer of the fucose moiety to a disaccharide acceptor, N-acetyllactosamine (LacNAc), catalyzed by a fucosyltransferase.[6][8] This approach offers a practical, scalable, and cost-effective route to obtaining high-purity this compound.[8]
Synthesis Overview
The chemoenzymatic synthesis of Lewis X is accomplished in a single reaction vessel ("one-pot") through the coordinated action of three enzymes. The overall workflow is depicted below.
Caption: Overall workflow for one-pot chemoenzymatic synthesis of Lewis X.
The key steps are:
-
GDP-Fucose Synthesis: The bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis catalyzes the conversion of L-fucose into GDP-fucose using ATP and GTP.[5][6]
-
Driving the Equilibrium: Inorganic pyrophosphatase (PpA) hydrolyzes the pyrophosphate (PPi) byproduct, shifting the reaction equilibrium towards the formation of GDP-fucose.[3][5]
-
Fucosylation: A recombinant α1,3-fucosyltransferase, typically from Helicobacter pylori, transfers the fucose from the in situ-generated GDP-fucose to the N-acetyllactosamine (LacNAc) acceptor, forming the final this compound.[6][8][9]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| L-Fucose | Sigma-Aldrich | F2252 |
| N-Acetyllactosamine (LacNAc) | Commercially available or synthesized | Varies |
| Adenosine 5′-triphosphate (ATP), disodium (B8443419) salt | Sigma-Aldrich | A2383 |
| Guanosine 5′-triphosphate (GTP), sodium salt | Sigma-Aldrich | G8877 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Manganese (II) sulfate (B86663) (MnSO₄) | Sigma-Aldrich | M7634 |
| Recombinant FKP (B. fragilis) | In-house expression or custom order | N/A |
| Recombinant α1,3-Fucosyltransferase (H. pylori) | In-house expression or custom order | N/A |
| Inorganic Pyrophosphatase (PpA) | Sigma-Aldrich | I1643 |
| Bio-Gel P-2 Gel | Bio-Rad | 1504114 |
Note: Enzyme units are critical. One unit (U) is defined as the amount of enzyme required to produce 1 µmol of product per minute at 37°C.[5]
Experimental Protocols
Protocol 4.1: Expression and Purification of Recombinant Enzymes
High-yield expression of recombinant FKP and α1,3-fucosyltransferase is crucial for preparative-scale synthesis.[6] Both enzymes are typically expressed in E. coli with a His₆-tag for simplified purification via nickel-affinity chromatography. A truncated version of the H. pylori α1,3-fucosyltransferase is often used to improve solubility.[6][10]
Protocol 4.2: One-Pot Synthesis of this compound
This protocol is adapted for a preparative scale synthesis (e.g., 15-30 mg).[6]
-
Reaction Setup: In a 15 mL centrifuge tube, prepare a 5.0 mL reaction mixture in 100 mM Tris-HCl buffer (pH 7.5).
-
Add Reagents: Add the following components to the buffer in the order listed.
| Component | Final Concentration / Amount | Molar Ratio (vs. LacNAc) |
| N-Acetyllactosamine (LacNAc) | 5-10 mM (e.g., 0.025 mmol) | 1.0 eq |
| L-Fucose | 10-20 mM (e.g., 0.05 mmol) | 2.0 eq |
| ATP | 10-20 mM (e.g., 0.05 mmol) | 2.0 eq |
| GTP | 10-20 mM (e.g., 0.05 mmol) | 2.0 eq |
| MnSO₄ | 20 mM | N/A |
| FKP Enzyme | 9 Units | N/A |
| α1,3-Fucosyltransferase | 2 Units | N/A |
| Inorganic Pyrophosphatase | 75 Units | N/A |
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with vigorous shaking (approx. 225 rpm).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography (HPAEC).
-
Termination: Stop the reaction by boiling the mixture for 2 minutes to denature the enzymes.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 20 minutes to pellet the precipitated proteins.
-
Purification:
-
Collect the supernatant containing the product.
-
Lyophilize the supernatant to dryness.
-
Redissolve the residue in a minimal amount of deionized water.
-
Purify the this compound using size-exclusion chromatography on a Bio-Gel P-2 column, eluting with deionized water.
-
Collect fractions and analyze by TLC or mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Data Presentation
The efficiency of the chemoenzymatic synthesis is dependent on the activity of the enzymes used. The H. pylori α1,3-fucosyltransferase (FucTIII) shows a strong preference for the type-2 LacNAc acceptor over type-1 acceptors.[11]
Table 1: Representative Yields and Reaction Conditions
| Acceptor Substrate | Enzyme System | Key Conditions | Reaction Time | Yield (%) | Reference |
| N-Acetyllactosamine (LacNAc) | FKP, H. pylori α1,3-FucT, PpA | pH 7.5, 37°C, 20 mM Mn²⁺ | 2-3 h | >90% | [6] |
| LacNAc | H. pylori FucTIII, GDP-Fucose | pH 7.0, 25°C, MnCl₂ | 4.5 h | 79% (for Ley from Lex) | [11] |
| Sialyl-LacNAc (for sLex) | FKP, H. pylori α1,3-FucT, PpA | pH 8.8, 37°C | 4-24 h | >85% | [3][5] |
Logical Relationships in Synthesis
The success of the one-pot synthesis relies on the compatibility and sequential action of the enzymes involved. The process can be visualized as a logical cascade where the product of one enzymatic step becomes the substrate for the next.
Caption: Logical cascade of enzymatic reactions in one-pot Lewis X synthesis.
References
- 1. Lewis X biosynthesis in Helicobacter pylori. Molecular cloning of an alpha(1,3)-fucosyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 8. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 11. pubs.acs.org [pubs.acs.org]
The Architecture of Immunity: Protocols for Synthesizing Lewis X Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Chemical and Chemoenzymatic Synthesis of Lewis X and Sialyl Lewis X Analogues, Critical Mediators of Immune Response and Pathological Processes.
The Lewis X (LeX) trisaccharide and its sialylated form, sialyl Lewis X (sLeX), are pivotal carbohydrate antigens displayed on the surface of cells. They play a crucial role in a multitude of biological processes, from immune cell trafficking and inflammation to cancer metastasis and pathogen recognition. The precise chemical architecture of these glycans dictates their interaction with selectin proteins, making the synthesis of LeX analogues a cornerstone of research into new anti-inflammatory and anti-cancer therapeutics. This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of LeX and sLeX analogues, offering a practical guide for researchers in the field.
Introduction to Lewis X Synthesis
The synthesis of complex carbohydrates like Lewis X analogues presents significant challenges due to the need for precise control over stereochemistry and regioselectivity. Two primary strategies have emerged: purely chemical synthesis and chemoenzymatic approaches. Chemical synthesis offers versatility in creating unnatural analogues but often involves laborious protecting group manipulations.[1][2][3] In contrast, chemoenzymatic methods leverage the high specificity of enzymes to achieve clean and efficient glycosylations, often with fewer steps.[1][4][5][6][7]
This guide will explore both methodologies, providing detailed protocols for key reactions and summarizing the yields of various synthetic routes.
Chemoenzymatic Synthesis of Sialyl Lewis X (sLeX) Analogues
The chemoenzymatic approach has gained prominence for its efficiency and stereoselectivity.[5][8] A common strategy involves the use of glycosyltransferases to sequentially add monosaccharide units to a precursor. Of particular importance are fucosyltransferases and sialyltransferases.
A powerful chemoenzymatic method utilizes a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), isolated from Bacteroides fragilis. This enzyme facilitates the synthesis of the universal fucosyl donor, GDP-fucose, from L-fucose.[4][6] This, combined with an α-(1→3)-fucosyltransferase, allows for the efficient synthesis of sLeX and its derivatives in excellent yields.[4]
Quantitative Data for Chemoenzymatic Synthesis
The following table summarizes the yields for the synthesis of various sLeX derivatives using a chemoenzymatic approach involving recombinant FKP and α-(1→3)-fucosyltransferase.[4]
| Fucose Analogue | Substituent at C-5 | Product | Yield (%) |
| Fucose | H | sLeX | 95 |
| Fucose Analogue 3 | Alkynyl | sLeX derivative 7 | 85 |
| Fucose Analogue 4 | Fluoride | sLeX derivative 8 | 90 |
| Fucose Analogue 5 | Hydroxyl | sLeX derivative 9 | 88 |
| Fucose Analogue 6 | Methoxyl | sLeX derivative 10 | 82 |
Experimental Protocol: One-Pot Chemoenzymatic Synthesis of sLeX
This protocol describes the in situ generation of GDP-fucose and subsequent fucosylation of a sialylated acceptor.[4][9]
Materials:
-
Recombinant His6-tagged FKP
-
Recombinant α-(1→3)-fucosyltransferase
-
Sialyl-N-acetyllactosamine (sialyl-LacNAc)
-
L-Fucose
-
ATP (Adenosine triphosphate)
-
GTP (Guanosine triphosphate)
-
Pyruvate (B1213749) kinase
-
Phosphoenolpyruvate (PEP)
-
HEPES buffer (pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer (100 mM, pH 7.5), MgCl2 (10 mM), and DTT (1 mM).
-
To the buffer, add sialyl-LacNAc (10 mM), L-fucose (15 mM), ATP (12 mM), GTP (12 mM), and PEP (20 mM).
-
Add pyruvate kinase (10 units/mL), recombinant FKP (0.1 mg/mL), and α-(1→3)-fucosyltransferase (0.2 mg/mL).
-
Incubate the reaction mixture at 37°C for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, purify the sLeX product using size-exclusion chromatography or reversed-phase HPLC.
// Nodes L_Fucose [label="L-Fucose", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#FBBC05", fontcolor="#202124"]; FKP_enzyme [label="FKP Enzyme", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GDP_Fucose [label="GDP-Fucose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sialyl_LacNAc [label="Sialyl-LacNAc\nAcceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Fucosyltransferase [label="α-(1→3)-Fucosyltransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sLeX [label="Sialyl Lewis X", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges L_Fucose -> FKP_enzyme [arrowhead=none]; ATP -> FKP_enzyme [arrowhead=none]; GTP -> FKP_enzyme [arrowhead=none]; FKP_enzyme -> GDP_Fucose [label=" In situ\ngeneration", fontsize=8, fontcolor="#5F6368"]; GDP_Fucose -> Fucosyltransferase; sialyl_LacNAc -> Fucosyltransferase [arrowhead=none]; Fucosyltransferase -> sLeX; } Chemoenzymatic synthesis of sLeX.
Chemical Synthesis of Lewis X Analogues
Total chemical synthesis provides access to a wide range of LeX analogues with modifications that are not possible through enzymatic routes.[10][11] A convergent strategy is often employed, involving the synthesis of protected monosaccharide building blocks that are subsequently coupled together.
A highly efficient synthesis of a protected Lewis X trisaccharide has been reported, which can be deprotected to yield the final product.[2][3] This strategy relies on the regioselective glycosylation of a GlcNAc acceptor with a galactose thioglycoside donor, followed by fucosylation.
Quantitative Data for Chemical Synthesis
The following table summarizes the key steps and yields for a convergent chemical synthesis of a protected LeX trisaccharide.[2]
| Reaction Step | Reactants | Product | Yield (%) |
| Galactosylation | GlcNAc acceptor, Galactose thioglycoside donor | Protected Disaccharide | 78 |
| Fucosylation | Protected Disaccharide, Fucosyl donor | Protected LeX Trisaccharide | 85 |
| Global Deprotection | Protected LeX Trisaccharide | Lewis X | High |
Experimental Protocol: Key Fucosylation Step in LeX Synthesis
This protocol outlines a key fucosylation step in the chemical synthesis of a protected LeX trisaccharide.[2]
Materials:
-
Protected Gal-GlcNAc disaccharide acceptor
-
Per-O-benzoylated fucosyl bromide donor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Dissolve the protected disaccharide acceptor and fucosyl bromide donor in anhydrous DCM under an inert atmosphere.
-
Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40°C and add NIS.
-
Add a catalytic amount of TfOH and stir the reaction at -40°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with triethylamine (B128534) and warm to room temperature.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected LeX trisaccharide.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GlcNAc_acceptor [label="Protected GlcNAc\nAcceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Gal_donor [label="Galactose\nThioglycoside Donor", fillcolor="#FBBC05", fontcolor="#202124"]; galactosylation [label="Regioselective\nGalactosylation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; disaccharide [label="Protected\nDisaccharide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fuc_donor [label="Fucosyl\nDonor", fillcolor="#FBBC05", fontcolor="#202124"]; fucosylation [label="Fucosylation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; protected_LeX [label="Protected LeX\nTrisaccharide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection [label="Global\nDeprotection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeX [label="Lewis X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> GlcNAc_acceptor; GlcNAc_acceptor -> galactosylation; Gal_donor -> galactosylation; galactosylation -> disaccharide; disaccharide -> fucosylation; Fuc_donor -> fucosylation; fucosylation -> protected_LeX; protected_LeX -> deprotection; deprotection -> LeX; LeX -> end; } Convergent chemical synthesis of LeX.
Synthesis of Lewis X Mimetics and Analogues
Beyond the native structures, the synthesis of LeX mimetics and analogues is a vibrant area of research aimed at developing more potent and stable selectin inhibitors.[12][13][14] These analogues often feature modifications to the carbohydrate backbone, such as replacing sugar units with heteroaromatic cores or introducing thio-linkages.[14][15][16]
Chemoenzymatic methods have also been successfully applied to the synthesis of functional sLeX mimetics. For instance, a 1,3-diglycosylated indole (B1671886) can be enzymatically sialylated to produce a potent selectin inhibitor.[14][15]
Conclusion
The synthesis of Lewis X and its analogues is a dynamic field that continues to evolve. Both chemical and chemoenzymatic strategies offer powerful tools for accessing these complex glycans and their mimetics. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the roles of these important molecules in health and disease and to develop the next generation of carbohydrate-based therapeutics.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Total synthesis of Lewis(X) using a late-stage crystalline intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 8. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01006J [pubs.rsc.org]
- 9. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of sialyl Lewis x mimetics as selectin inhibitors by enzymatic aldol condensation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemoenzymatic Synthesis of Functional Sialyl LewisX Mimetics with a Heteroaromatic Core: In memory of Alan R. Katritzky - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Thio‐Linked Analogues of Lewis X and Sialyl Lewis X | Semantic Scholar [semanticscholar.org]
Application of NMR Spectroscopy for the Structural Elucidation of Lewis X Trisaccharide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed structural and conformational analysis of complex carbohydrates such as the Lewis X (Lex) trisaccharide. The Lex antigen, with the structure β-D-Galp-(1→4)[α-L-Fucp-(1→3)]-β-D-GlcNAc, is a crucial histo-blood group antigen involved in various biological processes, including cell-cell adhesion, immune responses, and pathogenesis. Its overexpression on the surface of tumor cells also makes it a significant biomarker and a target for anticancer therapies.[1][2] A thorough understanding of its three-dimensional structure and dynamics in solution is paramount for elucidating its biological functions and for the rational design of therapeutic agents.
This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of the Lewis X trisaccharide using a suite of modern NMR spectroscopy techniques.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts and selected coupling constants for the this compound. These data are essential for the complete assignment of the oligosaccharide's structure and for defining its conformation in solution. The data has been compiled from various sources and represents typical values obtained in D₂O at neutral pD and 25-30 °C.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O
| Residue | H-1 (J₁₂) | H-2 (J₂₃) | H-3 (J₃₄) | H-4 (J₄₅) | H-5 (J₅₆) | H-6a (J₆a,₆b) | H-6b | CH₃ (Fuc) | NAc |
| β-D-GlcNAc (A) | 4.68 (8.5) | 3.75 (10.3) | 3.89 (8.7) | 3.92 (10.0) | 3.55 (2.0) | 3.88 (-12.2) | 3.74 | - | 2.05 |
| β-D-Gal (B) | 4.47 (7.8) | 3.53 (9.9) | 3.68 (3.4) | 3.91 (0.5) | 3.69 (6.0) | 3.78 (-11.7) | 3.78 | - | - |
| α-L-Fuc (C) | 5.12 (4.0) | 3.82 (10.1) | 3.86 (3.4) | 4.15 (1.0) | 4.81 (6.6) | - | - | 1.20 | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O
| Residue | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CH₃ (Fuc) | NAc (C=O) | NAc (CH₃) |
| β-D-GlcNAc (A) | 102.5 | 56.8 | 77.0 | 80.0 | 76.5 | 61.8 | - | 175.5 | 23.2 |
| β-D-Gal (B) | 104.2 | 72.5 | 74.0 | 69.8 | 76.5 | 62.2 | - | - | - |
| α-L-Fuc (C) | 100.0 | 68.5 | 71.0 | 73.2 | 68.0 | 16.5 | 16.5 | - | - |
Table 3: Key Inter-residue NOE/ROE Correlations for Conformational Analysis
| Proton 1 | Proton 2 | Expected Intensity | Implied Proximity |
| Fuc H-1 | GlcNAc H-3 | Strong | Glycosidic Linkage |
| Fuc H-5 | Gal H-1 | Medium | Folded Conformation |
| Gal H-1 | GlcNAc H-4 | Strong | Glycosidic Linkage |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of the this compound are provided below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Purity: Ensure the this compound sample is of high purity (>95%), as impurities can significantly complicate spectral analysis.
-
Deuterium (B1214612) Exchange: To minimize the residual H₂O signal in ¹H NMR spectra, exchangeable protons (e.g., from hydroxyl groups) should be replaced with deuterium. This is achieved by dissolving the sample in deuterium oxide (D₂O, 99.9%), freeze-drying, and repeating this process 2-3 times.[3]
-
Final Sample Preparation: Dissolve 2-5 mg of the lyophilized trisaccharide in 0.5 mL of high-purity D₂O (99.96%).[3]
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone (B3395972) (¹H and ¹³C at 0.00 ppm for TSP).
-
NMR Tube: Transfer the final solution to a clean, dry, high-quality 5 mm NMR tube.[4]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Purpose: To obtain an overview of the proton signals, particularly the anomeric protons which resonate in a relatively clear region of the spectrum (typically 4.4-5.2 ppm).
-
Experiment: Standard 1D proton experiment with solvent suppression (e.g., presaturation or WATERGATE).
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons within each monosaccharide residue, establishing through-bond connectivity.
-
Protocol: Acquire a phase-sensitive gradient-enhanced COSY spectrum.
-
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To correlate all protons within a spin system (i.e., within a single monosaccharide residue). This is particularly useful for assigning overlapping resonances.
-
Protocol: Acquire spectra with different mixing times (e.g., 40 ms (B15284909) and 100 ms) to trace correlations from the anomeric protons to the rest of the sugar ring protons.[5]
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkage positions and the sequence of the monosaccharides.[6][7]
-
Protocol: Acquire a gradient-enhanced HMBC spectrum. Key correlations to look for are from the anomeric proton of one residue to the linkage carbon of the adjacent residue (e.g., Fuc H-1 to GlcNAc C-3 and Gal H-1 to GlcNAc C-4).
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D conformation and the relative orientation of the monosaccharide units.[8][9]
-
Protocol: For a molecule the size of a trisaccharide, a ROESY experiment is often preferred as it avoids the potential for zero or negative NOEs that can occur for medium-sized molecules.[8] Acquire a phase-sensitive ROESY spectrum with a mixing time of 200-300 ms.
-
Data Processing and Analysis
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing.[10]
-
Assignment: The assignment process typically starts with identifying the anomeric proton signals in the 1D ¹H spectrum. Using COSY and TOCSY spectra, the proton spin systems for each monosaccharide residue are then traced. The HSQC spectrum is used to assign the corresponding carbon resonances. The HMBC spectrum is used to confirm intra-residue assignments and, critically, to establish the glycosidic linkages between the sugar units.
-
Conformational Analysis: The inter-residue cross-peaks observed in the NOESY/ROESY spectrum are used to determine the spatial proximity of protons across glycosidic linkages. This information, often combined with molecular modeling, allows for the determination of the preferred solution conformation of the this compound.[11]
Visualizations
Experimental Workflow for this compound NMR Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Pre-activation and Reactivity Based Chemoselective One-Pot Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. Conformational studies of Lewis X and Lewis A trisaccharides using NMR residual dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Lewis X Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, a fucose-containing trisaccharide (Galβ1-4[Fucα1-3]GlcNAc), is a critical carbohydrate motif involved in a myriad of biological recognition events. Its expression on the cell surface, as part of glycoproteins and glycolipids, mediates processes ranging from immune response and inflammation to cancer metastasis.[1][2] The sialylated form, Sialyl Lewis X (sLeX), is a well-known ligand for selectins, facilitating leukocyte rolling and extravasation.[1][3] Given its physiological and pathological significance, detailed structural characterization and quantification of LeX-containing glycans are paramount in biomedical research and for the development of novel therapeutics.[4][5]
Mass spectrometry (MS) has emerged as an indispensable tool for glycan analysis due to its high sensitivity, speed, and ability to provide detailed structural information.[6][7][8] This document provides a comprehensive guide to the analysis of Lewis X glycans using mass spectrometry, covering sample preparation, analytical techniques, and data interpretation.
Applications
-
Biomarker Discovery: Aberrant expression of LeX and sLeX is associated with various diseases, including cancer.[1] MS-based glycomic profiling enables the identification and quantification of these structures in biological samples, aiding in the discovery of potential disease biomarkers.[4]
-
Biopharmaceutical Characterization: For therapeutic glycoproteins, the presence and structure of glycans, including LeX motifs, can significantly impact efficacy, stability, and immunogenicity.[4] MS is crucial for the quality control of these biopharmaceuticals.
-
Functional Glycomics: Elucidating the precise structures of LeX-containing glycans on different proteins and cells is essential for understanding their roles in cell adhesion, signaling, and other biological processes.[3][9]
Experimental Workflow for N-Glycan Analysis
The overall workflow for the analysis of LeX-containing N-glycans from glycoproteins involves several key steps, from glycan release to MS analysis.
Caption: Workflow for MS analysis of N-glycans.
Experimental Protocols
Protocol 1: Release of N-linked Glycans from Glycoproteins
This protocol describes the enzymatic release of N-glycans from purified glycoproteins or complex protein mixtures.
Materials:
-
Glycoprotein sample (20-500 µg)[10]
-
0.6 M TRIS buffer, pH 8.5
-
1,4-dithiothreitol (DTT) solution (2 mg/mL in 0.6 M TRIS buffer)[10]
-
Iodoacetamide (IAA) solution (12 mg/mL in 0.6 M TRIS buffer)[10]
-
50 mM Ammonium (B1175870) Bicarbonate
-
TPCK-treated trypsin (50 µg/mL in 50 mM ammonium bicarbonate)[10]
-
PNGase F[10]
-
5% Acetic Acid
-
C18 Sep-Pak cartridge (50 mg)[10]
-
Methanol, 1-propanol
-
MilliQ water
Procedure:
-
Reduction and Alkylation:
-
Lyophilize the glycoprotein sample.[10]
-
Resuspend the dried sample in 0.5 mL of DTT solution and incubate at 50°C for 1 hour.[10]
-
Cool to room temperature and add 0.5 mL of IAA solution. Incubate in the dark at room temperature for 1 hour.[10]
-
Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.[10]
-
Lyophilize the dialyzed sample.[10]
-
-
Proteolytic Digestion:
-
Glycan Release:
-
Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and then 5% acetic acid.[10]
-
Load the trypsin-digested sample onto the C18 column and collect the flow-through.[10]
-
Wash the column with 4 mL of 5% acetic acid and collect the wash fractions.[10]
-
Pool the flow-through and wash fractions, then lyophilize.[10]
-
Resuspend the dried material in 200 µL of 50 mM ammonium bicarbonate and add 2 µL of PNGase F.[10]
-
Incubate at 37°C for 4 hours, then add another 3 µL of PNGase F and incubate overnight (12-16 hours).[10]
-
Stop the reaction by adding 2 drops of 5% acetic acid.[10]
-
-
Purification of Released Glycans:
Protocol 2: Permethylation of Released Glycans
Permethylation is a common derivatization technique that enhances the stability and ionization efficiency of glycans for MS analysis.[12]
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH3I)
-
MilliQ water
Procedure:
-
Dissolve the dried glycan sample in DMSO.
-
Add a slurry of NaOH in DMSO and vortex for 10 minutes.
-
Add methyl iodide and vortex for 10 minutes.
-
Quench the reaction by adding water.
-
Extract the permethylated glycans with dichloromethane.
-
Wash the dichloromethane phase with water multiple times.
-
Evaporate the dichloromethane to dryness.
-
The permethylated glycans are now ready for MS analysis.
Mass Spectrometry Analysis
A variety of MS techniques can be employed for the analysis of LeX glycans.[4]
-
MALDI-TOF-MS: Provides rapid and high-throughput screening of glycan mixtures.[4][13] It is excellent for obtaining molecular weight profiles of glycans. Neutral glycans are typically analyzed in positive ion mode with 2,5-dihydroxybenzoic acid (DHB) as the matrix, often with the addition of sodium salts to promote the formation of [M+Na]+ ions.[13]
-
ESI-MS: Often coupled with liquid chromatography (LC), ESI-MS offers high sensitivity and is suitable for complex mixtures.[4] HILIC is a common separation technique used prior to ESI-MS for glycan analysis.[4]
-
Tandem MS (MS/MS): Essential for structural elucidation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the glycan precursors, and the resulting fragment ions provide information on sequence, branching, and linkage.[4][14]
Data Presentation: Characteristic Ions for Lewis X Structures
The following tables summarize the expected mass-to-charge ratios (m/z) for common LeX-containing glycans and their characteristic fragment ions observed in MS/MS analysis of permethylated glycans.
Table 1: Calculated m/z Values for Permethylated LeX-containing N-Glycan Structures ([M+Na]+)
| Glycan Composition | Structure Description | Monoisotopic Mass (Da) | m/z [M+Na]+ |
| Hex(3)HexNAc(3)Fuc(1) | Core-fucosylated biantennary | 1607.8 | 1630.8 |
| Hex(3)HexNAc(3)Fuc(2) | Core-fucosylated biantennary with one LeX | 1781.9 | 1804.9 |
| Hex(3)HexNAc(3)Fuc(3) | Core-fucosylated biantennary with two LeX | 1956.0 | 1979.0 |
| Hex(4)HexNAc(4)Fuc(1) | Core-fucosylated triantennary | 2055.0 | 2078.0 |
| Hex(4)HexNAc(4)Fuc(2) | Core-fucosylated triantennary with one LeX | 2229.1 | 2252.1 |
| NeuAc(1)Hex(3)HexNAc(3)Fuc(2) | Core-fucosylated, sialylated biantennary with one sLeX | 2147.1 | 2170.1 |
Table 2: Diagnostic Fragment Ions for Lewis X (Permethylated)
Tandem mass spectrometry is crucial for distinguishing LeX from its isomers, such as Lewis A.[14][15][16]
| m/z | Fragment Description | Structural Implication |
| 660 | [Hex+HexNAc+Fuc] | Compositional ion, requires further fragmentation for structural confirmation.[14] |
| 484 | B-ion from cleavage of the Gal-GlcNAc bond | Indicates a terminal LeX motif. |
| 442 | Loss of terminal hexose (B10828440) from m/z 660 | A significant peak at m/z 442 suggests the presence of the Lewis A isomer.[14] |
| 359 | Fragment containing the core 3 structure | Can be used to differentiate Lewis-type structures.[15][16] |
Lewis X in Cell Adhesion Signaling
LeX and its sialylated form, sLeX, are key players in cell-cell recognition, particularly in the interaction between leukocytes and endothelial cells during inflammation. The sLeX motif on leukocytes is recognized by selectins on endothelial cells, initiating the process of leukocyte rolling and subsequent extravasation into tissues.
Caption: sLeX-mediated leukocyte-endothelial adhesion.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low glycan yield | Incomplete enzymatic release. | Ensure optimal enzyme-to-substrate ratio and incubation time. Check enzyme activity. |
| Loss during purification. | Optimize purification protocol. Ensure proper conditioning and elution from SPE cartridges. | |
| Poor MS signal | Low ionization efficiency. | Derivatize glycans (e.g., permethylation) to improve ionization.[12][17] |
| Ion suppression from contaminants. | Improve sample cleanup. Use HILIC or other appropriate purification methods.[11] | |
| Difficulty distinguishing isomers | Insufficient fragmentation in MS/MS. | Optimize collision energy in MS/MS experiments to generate diagnostic fragment ions.[14] |
| Co-elution of isomers. | Improve chromatographic separation using a longer gradient or a different column chemistry. | |
| Sialic acid loss | In-source fragmentation. | Use a gentler ionization method or appropriate matrix for acidic glycans (e.g., THAP in negative ion mode for MALDI).[13] |
| Harsh labeling conditions. | Use optimized labeling conditions that preserve labile groups.[18] |
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewisx and α2,3-Sialyl Glycans and Their Receptors TAG-1, Contactin, and L1 Mediate CD24-Dependent Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 11. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 12. Clinical application of quantitative glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 14. Structural Documentation of Glycan Epitopes: Sequential Mass Spectrometry and Spectral Matching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Navigating the maze of mass spectra: a machine-learning guide to identifying diagnostic ions in O-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycan Array Analysis of Lewis X Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (Lex) antigen, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen 1 (SSEA-1), is a crucial carbohydrate structure involved in a variety of cell-cell recognition processes.[1] It is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAcβ-R. Its sialylated form, Sialyl-Lewis X (sLex), is a key ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) and plays a vital role in leukocyte trafficking during inflammation and in the metastatic cascade of various cancers.[2][3] Understanding the interactions between Lex/sLex and their corresponding glycan-binding proteins (GBPs) is therefore of paramount importance for the development of novel diagnostics and therapeutics targeting inflammatory diseases and oncology.
Glycan array technology offers a powerful, high-throughput platform for profiling the binding specificities of proteins that recognize Lex.[4] By immobilizing a diverse library of glycans, including Lex and its variants, onto a solid surface, researchers can rapidly screen for and quantify the binding of antibodies, lectins, or entire cells, providing deep insights into the molecular basis of these interactions.[4] These application notes provide detailed protocols for utilizing glycan arrays to identify and characterize Lex binding proteins.
Applications in Research and Drug Development
-
Identification of Novel Lex-Binding Proteins: Screen complex biological samples (e.g., serum, cell lysates) to discover new proteins that interact with the Lex motif.
-
Antibody Specificity Profiling: Characterize the binding specificity and potential cross-reactivity of monoclonal or polyclonal antibodies developed against Lex-containing antigens.[5]
-
Elucidation of Signaling Pathways: Investigate how the binding of proteins to Lex on the cell surface can initiate downstream signaling cascades.[3]
-
Drug Screening and Development: Screen for small molecules, peptides, or other biologics that can inhibit the interaction between Lex and its binding partners, offering potential therapeutic avenues.[4]
Experimental Protocols
Protocol 1: General Screening for Lewis X Binding Proteins
This protocol outlines a typical workflow for screening a purified protein or a complex biological mixture for binding to a glycan array featuring the Lewis X antigen.
Materials:
-
Glycan array slide with immobilized Lewis X and other control glycans.
-
Lewis X Binding Protein (GBP) of interest (e.g., purified lectin, antibody, or cell lysate).
-
Fluorescently labeled detection molecule (e.g., secondary antibody against the GBP's tag or species).
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash Buffer A: PBS with 0.05% (v/v) Tween-20 (PBST).
-
Wash Buffer B: PBS.
-
Deionized water.
-
Humid chamber.
-
Microarray scanner.
Workflow Diagram:
Caption: General workflow for a glycan array experiment.
Procedure:
-
Blocking: Place the glycan array slide in a humid chamber. Apply enough Blocking Buffer to cover the entire printed area. Incubate for 1 hour at room temperature (RT) with gentle agitation.
-
Sample Incubation: Aspirate the Blocking Buffer. Apply the sample containing the putative Lex binding protein, diluted in Blocking Buffer to the desired concentration (e.g., 1-100 µg/mL for purified proteins). Incubate for 1-2 hours at RT in the humid chamber with gentle agitation.
-
Washing: Aspirate the sample solution. Wash the slide three times with Wash Buffer A for 5 minutes each, followed by two washes with Wash Buffer B for 5 minutes each. Ensure gentle agitation during washes.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's instructions. Apply the solution to the array surface. Incubate for 1 hour at RT in a dark, humid chamber with gentle agitation.
-
Final Washing: Aspirate the secondary antibody solution. Wash the slide three times with Wash Buffer A, two times with Wash Buffer B, and once with deionized water (5 minutes each wash with gentle agitation).
-
Drying and Scanning: Dry the slide by centrifugation or with a gentle stream of nitrogen. Scan the slide immediately using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each spot. Perform background subtraction and normalize the data.[4] The binding signal is typically reported in Relative Fluorescence Units (RFUs).[4][6][7]
Data Presentation
The binding specificity of a protein is determined by comparing its binding signal across all glycans on the array. High RFU values for Lex-containing structures and low values for other glycans indicate specificity.
Table 1: Representative Glycan Array Binding Data for a Hypothetical Lex-Specific Antibody
| Glycan ID | Glycan Structure | Average RFU | Std. Deviation | Specificity |
| 1 | Galβ1-4(Fucα1-3)GlcNAcβ-Sp* | 55,200 | 2,150 | High |
| 2 | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ-Sp | 48,500 | 1,980 | High (sLex) |
| 3 | Galβ1-3(Fucα1-4)GlcNAcβ-Sp | 1,200 | 250 | Low (Lea) |
| 4 | Galβ1-4GlcNAcβ-Sp | 850 | 150 | Negligible (LacNAc) |
| 5 | Manα1-6(Manα1-3)Manβ-Sp | 550 | 95 | Negligible (Mannose) |
| 6 | Fucα1-2Galβ1-4GlcNAcβ-Sp | 980 | 180 | Low (H-antigen) |
*Sp represents the linker used for immobilization. Data is hypothetical and for illustrative purposes.
Table 2: Binding Affinities of Selectins to Sialyl-Lewis X
While glycan arrays are excellent for high-throughput specificity screening (providing RFU values), other techniques like Surface Plasmon Resonance (SPR) are often used to determine precise binding affinities (Kd).
| Binding Protein | Ligand | Kd (µM) | Reference Method |
| P-selectin | sLex analogue (TBC1269) | ~111.4 | SPR[8][9] |
| L-selectin | Glycosulfopeptide with C2-sLex | ~5 | Equilibrium Gel Filtration[10] |
| DC-SIGN | Lewis X | ~1000 (1 mM) | NMR Titration / SPR[11] |
Signaling Pathways Involving Lewis X Ligands
The interaction of sLex, presented on cell surface glycoproteins like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), with selectins on other cells (e.g., endothelial cells) is not merely an adhesion event; it also initiates intracellular signaling.[12] This "outside-in" signaling is crucial for processes like leukocyte activation during an inflammatory response.[3]
P-selectin/PSGL-1 Signaling Pathway
Binding of P-selectin to PSGL-1 on leukocytes triggers a signaling cascade that leads to the activation of β2 integrins, promoting firm adhesion of the leukocyte to the blood vessel wall.[13][14]
Caption: P-selectin/PSGL-1 signaling leading to integrin activation.
This pathway involves the sequential activation of Src family kinases (SFKs), Spleen tyrosine kinase (Syk), and Phospholipase C gamma 2 (PLCγ2), ultimately leading to the activation of the small GTPase Rap1 and the recruitment of Talin to the cytoplasmic tail of the integrin, causing a conformational change that increases its affinity for its ligand (e.g., ICAM-1) on the endothelium.[15][16][17]
Conclusion
Glycan array analysis is an indispensable tool for the study of Lewis X binding proteins. It provides a high-throughput, sensitive, and specific method for identifying novel protein-carbohydrate interactions and for characterizing the binding profiles of antibodies and other proteins. The detailed protocols and data interpretation guidelines provided herein offer a robust framework for researchers and drug development professionals to successfully leverage this technology. A deeper understanding of these interactions is critical for unraveling the complex roles of Lewis X in health and disease and for developing the next generation of targeted therapies.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycan Motif Profiling Reveals Plasma Sialyl-Lewis X Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human L-selectin preferentially binds synthetic glycosulfopeptides modeled after endoglycan and containing tyrosine sulfate residues and sialyl Lewis x in core 2 O-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 14. P-Selectin Cross-Links PSGL-1 and Enhances Neutrophil Adhesion to Fibrinogen and ICAM-1 in a Src Kinase-Dependent, but GPCR-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Spatiotemporal characteristics of P-selectin-induced β2 integrin activation of human neutrophils under flow [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes: Anti-Lewis X (CD15) for Flow Cytometry
Introduction
The Lewis X (Lex) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope with the structure Galβ1-4[Fucα1-3]GlcNAc.[1][2] It is a key cell surface marker expressed on a variety of cell types, including granulocytes, monocytes, macrophages, and certain hematopoietic progenitor cells.[1][2][3] The expression of Lewis X is dynamically regulated during myeloid cell differentiation.[2][4] Functionally, Lewis X and its sialylated form, Sialyl-Lewis X, are critical ligands for selectins, mediating cell-cell adhesion processes essential for leukocyte rolling and extravasation during inflammatory responses.[5][6][7][8] This makes anti-Lewis X antibodies a vital tool for identifying and characterizing myeloid cells, studying inflammation, and diagnosing certain hematological malignancies like Hodgkin's disease.[1][9]
Data Presentation
Table 1: Common Anti-Lewis X (CD15) Antibody Clones for Flow Cytometry
| Clone | Isotype | Applications | Supplier Examples |
| MMA | Mouse IgM | Flow Cytometry | Thermo Fisher Scientific, various[1][3] |
| SP159 | Rabbit Monoclonal | Flow Cytometry, IHC | Abcam[10] |
| MEM-158 | Mouse IgM | Flow Cytometry | Abcam[9] |
| MC-480 | Mouse IgM, kappa | Flow Cytometry | STEMCELL Technologies[11] |
| P12 | Mouse IgM κ | Flow Cytometry, IHC, IF | Santa Cruz Biotechnology[12] |
Table 2: Typical Expression of Lewis X (CD15) on Human Peripheral Blood Cells
| Cell Type | Expression Level | Notes |
| Neutrophils | High | Strong, uniform expression makes it a key identification marker.[1][10][13] |
| Eosinophils | High | Similar expression levels to neutrophils. |
| Monocytes | Variable | Expression varies between individuals and monocyte subsets.[1][8] |
| Lymphocytes | Negative | Generally negative, useful for distinguishing myeloid from lymphoid lineages.[1] |
| Basophils | Low to Negative | Typically shows low or no expression. |
Experimental Protocols
Protocol 1: Immunofluorescent Staining of Human Peripheral Blood for Lewis X
This protocol details the steps for staining whole blood to identify Lewis X-positive granulocytes and monocytes.
Materials and Reagents:
-
Whole blood collected in an anticoagulant tube (e.g., EDTA, Heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated Anti-Human CD15 (Lewis X) antibody (e.g., clone MMA-APC[1])
-
Matching Isotype Control (e.g., Mouse IgM, APC[1])
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysing Buffer)
-
Viability Dye (e.g., 7-AAD or Propidium Iodide)
-
12x75 mm polystyrene flow cytometry tubes
Procedure:
-
Blood Collection: Collect 100 µL of human whole blood into a flow cytometry tube.
-
Fc Receptor Blocking (Optional but Recommended): Add Fc blocking reagent according to the manufacturer's instructions to prevent non-specific antibody binding. Incubate for 10 minutes at room temperature.
-
Antibody Staining: Add the pre-titrated amount of fluorochrome-conjugated anti-Lewis X antibody or the corresponding isotype control. A typical starting point is 5 µL per 100 µL of blood.[1]
-
Incubation: Gently vortex the tube and incubate for 20-30 minutes at 4°C, protected from light.[14]
-
RBC Lysis: Add 2 mL of 1X RBC Lysis Buffer to the tube. Vortex immediately and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge the tubes at 300-400 x g for 5 minutes.[15] Carefully decant the supernatant.
-
Second Wash: Resuspend the cell pellet in 2 mL of FACS Buffer and repeat the centrifugation step.
-
Resuspension: Decant the supernatant and resuspend the cell pellet in 0.5 mL of FACS Buffer. If using a viability dye that is not compatible with fixation, add it now according to the manufacturer's protocol.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Acquire at least 50,000 total events to ensure sufficient data for the granulocyte and monocyte populations.
Visualization of Workflows and Pathways
Flow Cytometry Staining Workflow
Lewis X-Mediated Cell Adhesion Pathway
Gating Strategy for Lewis X+ Cells
References
- 1. CD15 Monoclonal Antibody (MMA), APC (17-0158-42) [thermofisher.com]
- 2. Lewis x/CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-CD15 Antibody [MMA] (FITC) (A122115) | Antibodies.com [antibodies.com]
- 4. CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 6. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-CD15 antibody [MEM-158] (ab665) | Abcam [abcam.com]
- 10. Anti-CD15 antibody [SP159] (ab135377) | Abcam [abcam.com]
- 11. stemcell.com [stemcell.com]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
- 15. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Immunohistochemical Staining of Lewis X in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate epitope expressed on the surface of various cell types. Its expression is dynamically regulated during development and has been implicated in a range of physiological and pathological processes, including immune responses, cell adhesion, and cancer progression. In the context of oncology, aberrant LeX expression is frequently observed in various malignancies and is often associated with tumor metastasis and poor prognosis. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and intensity of LeX expression in tissue samples, providing valuable insights for cancer research and the development of targeted therapies. These application notes provide a detailed protocol for IHC staining of LeX in paraffin-embedded tissue samples, along with data on its expression in different cancers and its role in signaling pathways.
Data Presentation
Table 1: Immunohistochemical Staining for Lewis X in Various Human Cancers
| Cancer Type | Number of Cases | Percentage of Lewis X Positive Cases (%) | Reference(s) |
| Breast Cancer | 40 | 47.5 | [1] |
| Colorectal Carcinoma | 132 | High incidence in advanced stages | [2][3] |
| Lung Adenocarcinoma | 20 | High expression | [4] |
| Lung Squamous Cell Carcinoma | 20 | Lower expression than adenocarcinoma | [4] |
| Small Cell Lung Carcinoma | 30 | 46.7 (14/30) | [4] |
Table 2: Recommended Protocol Parameters for Anti-Lewis X Antibody (Clone: P12) in IHC
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:50 - 1:200 | Optimal dilution should be determined by the end-user. |
| Incubation Time | 60 minutes at Room Temperature or Overnight at 4°C | Longer incubation at 4°C may enhance signal intensity.[5] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) is recommended. |
| Detection System | Polymer-based HRP or AP detection system | To minimize non-specific background staining. |
Experimental Protocols
Immunohistochemistry Staining Protocol for Lewis X in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of Lewis X antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum from the species of the secondary antibody)
-
Primary antibody: Anti-Lewis X monoclonal antibody (e.g., Clone P12)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a Coplin jar containing antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution with the slides in a microwave, pressure cooker, or water bath. Follow the manufacturer's instructions for the specific heating device. A typical protocol involves heating to 95-100°C for 10-20 minutes.
-
Allow the slides to cool in the retrieval solution for 20-30 minutes at room temperature.
-
Rinse the slides with deionized water and then with a wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Immerse the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse the slides with wash buffer.
-
-
Blocking:
-
Incubate the slides with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Lewis X primary antibody to its optimal concentration in the antibody diluent.
-
Incubate the slides with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer.
-
Incubate the slides with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Chromogen Detection:
-
Rinse the slides with wash buffer.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Scoring of Lewis X Staining:
A semi-quantitative scoring system can be used to evaluate the expression of Lewis X. For gastric biopsies, a scoring system based on the percentage of positive cells and staining intensity has been described.[6] A common approach for other cancers involves assessing both the percentage of positive tumor cells and the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).
Signaling Pathways and Experimental Workflows
Lewis X-Mediated Signaling in Cancer Metastasis
Lewis X plays a critical role in cancer metastasis by mediating the adhesion of tumor cells to the endothelium, a crucial step in extravasation. This process is often initiated by the interaction of Lewis X on cancer cells with E-selectin on endothelial cells. This binding can trigger intracellular signaling cascades in both the cancer cells and the endothelial cells, promoting metastasis. Furthermore, Lewis X expression has been shown to activate the c-Met receptor tyrosine kinase pathway, which is a key driver of cell invasion and migration.
Caption: Lewis X-mediated signaling in cancer metastasis.
Experimental Workflow for Immunohistochemical Staining of Lewis X
The following diagram illustrates the key steps in the immunohistochemical staining workflow for detecting Lewis X in paraffin-embedded tissue samples.
Caption: IHC workflow for Lewis X staining in FFPE tissues.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting selectins and selectin ligands in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Detection of Lewis X Trisaccharide Antigen using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) trisaccharide, also known as CD15 or SSEA-1, is a carbohydrate antigen expressed on the surface of various cells, playing a crucial role in fundamental biological processes.[1] This oligosaccharide is a key player in cell-cell recognition, particularly in the selectin-mediated adhesion of leukocytes to endothelial cells during inflammation.[2] Furthermore, aberrant expression of Lewis X has been associated with several types of cancer, where it is implicated in tumor progression and metastasis, making it a significant biomarker for disease diagnosis and a potential target for therapeutic intervention.[3][4]
This document provides a detailed protocol for the detection and quantification of the Lewis X trisaccharide antigen using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This highly sensitive and specific immunoassay is an invaluable tool for researchers studying inflammation, immunology, and oncology, as well as for professionals in drug development targeting pathways involving Lewis X.
Principle of the Assay
This sandwich ELISA employs a pair of antibodies specific for the Lewis X antigen. A capture antibody is pre-coated onto the wells of a microplate. When the sample or standard containing Lewis X is added, the antigen binds to the capture antibody. Following a washing step, a biotinylated detection antibody, which recognizes a different epitope on the this compound, is added. This antibody binds to the captured antigen, forming a "sandwich" complex. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced and binds to the biotin (B1667282) on the detection antibody. After another wash to remove unbound components, a chromogenic substrate (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color, which is proportional to the amount of Lewis X antigen present, is measured spectrophotometrically at 450 nm. The concentration of Lewis X in the samples is then determined by interpolating from a standard curve generated with known concentrations of the antigen.
Data Presentation
The following table presents representative data from a this compound ELISA. The optical density (OD) values are directly proportional to the concentration of the Lewis X antigen. A standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
Table 1: Representative this compound ELISA Data
| Standard Concentration (ng/mL) | Mean OD at 450 nm | Standard Deviation | Coefficient of Variation (%) |
| 100 | 2.580 | 0.129 | 5.0 |
| 50 | 1.850 | 0.093 | 5.0 |
| 25 | 1.100 | 0.066 | 6.0 |
| 12.5 | 0.650 | 0.046 | 7.1 |
| 6.25 | 0.380 | 0.029 | 7.6 |
| 3.125 | 0.220 | 0.019 | 8.6 |
| 1.56 | 0.150 | 0.014 | 9.3 |
| 0 (Blank) | 0.050 | 0.005 | 10.0 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary depending on the specific antibodies, reagents, and experimental conditions used.
Experimental Protocols
Materials and Reagents
-
96-well high-binding polystyrene microplate
-
This compound standard
-
Anti-Lewis X capture antibody
-
Biotinylated anti-Lewis X detection antibody
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
Assay Procedure
-
Plate Coating:
-
Dilute the anti-Lewis X capture antibody to a concentration of 2-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.
-
Seal the plate and incubate overnight at 4°C.[5]
-
The following day, discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
Discard the Blocking Buffer and wash the plate three times with Wash Buffer as described in step 1.4.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the this compound standard in Assay Diluent to generate a standard curve (e.g., 100 ng/mL to 1.56 ng/mL).
-
Prepare samples by diluting them in Assay Diluent. The optimal dilution factor will need to be determined empirically but a starting dilution of 1:2 is recommended.
-
Add 100 µL of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Discard the solution and wash the plate four times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated anti-Lewis X detection antibody to its optimal concentration (typically 0.1-1.0 µg/mL) in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Discard the solution and wash the plate four times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Discard the solution and wash the plate five times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the mean absorbance of the blank (0 ng/mL standard) from the mean absorbance of all other standards and samples.
-
Plot the corrected mean absorbance values for the standards on the y-axis against their corresponding concentrations on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.
-
Determine the concentration of Lewis X in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of Lewis X in the original sample.[5]
Visualizations
Caption: Workflow for this compound Sandwich ELISA.
Caption: Role of Lewis X in Selectin-Mediated Leukocyte Adhesion.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Selectin-mediated Cell Recognition and its Structural Basis [glycoforum.gr.jp]
- 4. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluate optical density to get concentrations of your ELISA | Wojciech Francuzik [fracoscientific.com]
Application Notes and Protocols for Cell Adhesion Assays Involving Lewis X Trisaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying cell adhesion mediated by the Lewis X (LeX) trisaccharide and its sialylated form, sialyl Lewis X (sLeX). The interaction between sLeX and selectins, a family of cell adhesion molecules, is a critical process in inflammation, immune responses, and cancer metastasis. Understanding and quantifying this interaction is crucial for the development of novel therapeutics targeting these pathological processes.
Introduction to Lewis X-Mediated Cell Adhesion
The sialyl Lewis X (sLeX) tetrasaccharide is a key carbohydrate ligand for the selectin family of adhesion molecules, which includes E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte). This interaction facilitates the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a crucial step in their migration to sites of inflammation.[1] Similarly, cancer cells can co-opt this mechanism by expressing sLeX on their surface, which promotes their adhesion to the endothelium and subsequent extravasation to form metastatic colonies.[2][3][4]
This document outlines standard in vitro methods to investigate and quantify cell adhesion mediated by the Lewis X trisaccharide, including static and dynamic (flow-based) assays. Furthermore, it details signaling pathways initiated by these cell adhesion events and provides protocols for their study.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Lewis X-mediated cell adhesion, providing a reference for expected experimental outcomes.
Table 1: Rolling Velocities of sLeX-Coated Microspheres on Selectin Substrates
| Selectin Type | Selectin Density ( sites/µm ²) | Shear Stress (dynes/cm²) | Rolling Velocity (µm/s) | Reference |
| L-selectin | 800 | 0.7 | ~100 | [5][6] |
| L-selectin | Not specified | Not specified | 25 - 225 | [5][6] |
Table 2: Inhibition of sLeX-Mediated Cell Adhesion
| Cell Type | Selectin | Inhibitor | IC50 | Reference |
| HL-60 | E-selectin | sLeX Tetrasaccharide | Not specified (effective inhibition) | [7] |
| HL-60 | E-selectin & P-selectin | sLeX-specific RNA aptamer | Not specified (effective inhibition) | [8] |
Experimental Protocols
Protocol 1: Static Cell Adhesion Assay
This assay measures the end-point adhesion of cells expressing Lewis X to a monolayer of endothelial cells or purified selectins under static conditions.
Materials:
-
96-well, flat-bottom tissue culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs) or purified recombinant E-selectin/P-selectin
-
LeX/sLeX-expressing cells (e.g., HL-60, cancer cell lines)
-
Cell labeling dye (e.g., Calcein-AM, BCECF-AM)
-
TNF-α (for HUVEC activation)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) with Ca²⁺/Mg²⁺
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
For purified selectins: Coat wells of a 96-well plate with 50 µL of recombinant E-selectin or P-selectin (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
For HUVEC monolayer: Seed HUVECs in a 96-well plate and grow to confluence. Activate the HUVEC monolayer by treating with TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.[9]
-
-
Blocking: Wash the wells twice with PBS and block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation and Labeling:
-
Harvest the LeX/sLeX-expressing cells and wash with PBS.
-
Resuspend the cells in serum-free medium and label with a fluorescent dye (e.g., 5 µM Calcein-AM) for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye and resuspend in adhesion medium (e.g., RPMI with 1% BSA).
-
-
Adhesion:
-
Wash the coated and blocked 96-well plate once with adhesion medium.
-
Add 1 x 10⁵ labeled cells in 100 µL of adhesion medium to each well.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. This can be done by inverting the plate and gently tapping it on a paper towel.
-
-
Quantification:
-
Add 100 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation/emission wavelengths (e.g., 485/520 nm for Calcein-AM).
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Protocol 2: Flow-Based Cell Adhesion Assay (Parallel Plate Flow Chamber)
This assay mimics the physiological conditions of blood flow to study the dynamics of cell tethering and rolling on a selectin-coated surface.
Materials:
-
Parallel plate flow chamber system
-
Syringe pump
-
Inverted microscope with a camera
-
Glass coverslips or specialized flow chamber slides
-
Recombinant E-selectin or P-selectin
-
LeX/sLeX-expressing cells
-
Adhesion buffer (e.g., HBSS with 2 mM CaCl₂ and 10 mM HEPES)
Procedure:
-
Flow Chamber Assembly and Coating:
-
Coat a glass coverslip with recombinant selectin (5-10 µg/mL in PBS) overnight at 4°C.
-
Assemble the flow chamber according to the manufacturer's instructions, with the coated coverslip forming the bottom surface.
-
-
Cell Preparation:
-
Harvest and wash the LeX/sLeX-expressing cells.
-
Resuspend the cells in adhesion buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Perfusion and Data Acquisition:
-
Mount the flow chamber on the inverted microscope.
-
Perfuse the chamber with adhesion buffer using the syringe pump to establish a stable flow and desired shear stress.
-
Introduce the cell suspension into the flow chamber at a constant flow rate.
-
Record videos of cell interactions with the selectin-coated surface at multiple fields of view for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of interacting cells (tethering and rolling).
-
Measure the rolling velocity of individual cells by tracking their movement over time.[10] Software tools are available for automated cell tracking and velocity measurement.
-
Signaling Pathways in Lewis X-Mediated Cell Adhesion
The binding of sLeX on leukocytes or cancer cells to selectins on endothelial cells is not merely an adhesive event but also initiates intracellular signaling cascades in both cell types. These signals can lead to cell activation, changes in cell morphology, and further adhesive events.
E-selectin Signaling in Endothelial Cells
Engagement of E-selectin on the endothelial cell surface by sLeX-expressing cells triggers a signaling cascade that activates the Mitogen-Activated Protein Kinase (MAPK) pathway. This can lead to changes in endothelial cell gene expression and function.[11]
Caption: E-selectin signaling cascade in endothelial cells.
Selectin Signaling in Leukocytes
In leukocytes, the engagement of P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which presents the sLeX determinant, by E-selectin or P-selectin can initiate a signaling pathway involving Src family kinases (SFKs), spleen tyrosine kinase (Syk), and immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor proteins. This signaling is crucial for the transition from rolling to firm adhesion.[12][13]
Caption: Selectin-mediated signaling in leukocytes.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting cell adhesion assays involving this compound.
Caption: General workflow for Lewis X cell adhesion assays.
References
- 1. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbohydrate-mediated cell adhesion in cancer metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. DSpace [repository.upenn.edu]
- 7. A method for measuring leukocyte rolling on the selectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro selection of the RNA aptamer against the Sialyl Lewis X and its inhibition of the cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HUVEC Cells, Human Umbilical Vein Endothelial Cells | Molecular Devices [moleculardevices.com]
- 10. Quantitative interpretation of cell rolling velocity distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E-selectin-dependent signaling via the mitogen-activated protein kinase pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PSGL-1 engagement by E-selectin signals through Src kinase Fgr and ITAM adapters DAP12 and FcRγ to induce slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Lewis x in stem cell differentiation studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate epitope defined by the trisaccharide structure Galβ1-4(Fucα1-3)GlcNAc.[1][2] This glycan is prominently expressed on the surface of various stem and progenitor cells, playing a crucial role in cell adhesion, signaling, and differentiation processes. Its dynamic expression during development makes it a valuable marker for the identification, isolation, and characterization of specific stem cell populations. These application notes provide a comprehensive overview of the role of Lewis X in stem cell differentiation, supported by experimental protocols and quantitative data to guide researchers in this field.
Role of Lewis X in Stem Cell Differentiation
Lewis X expression is highly regulated during stem cell differentiation and is implicated in the fate decisions of multiple lineages, most notably in the neural lineage.
Neural Differentiation: LeX is a well-established marker for neural stem and progenitor cells (NSPCs).[1][3][4] The expression of LeX is often used to enrich for NSPC populations from heterogeneous cultures of differentiating pluripotent stem cells (PSCs) or from primary neural tissue.[1][3][4] Isolation of LeX-positive cells has been shown to yield a population with enhanced neurosphere-forming capacity and multipotency, capable of differentiating into neurons, astrocytes, and oligodendrocytes.[1] Interestingly, the enzyme responsible for LeX synthesis in the brain, fucosyltransferase 9 (Fut9), appears to be crucial for this process.[5] Another related enzyme, Fut10, has been shown to be required for maintaining stem cells in an undifferentiated state.[1]
Myeloid Differentiation: In the hematopoietic system, the expression of Lewis X (CD15) is a hallmark of myeloid differentiation. During the maturation of myeloid cells, there is a characteristic shift from sialyl-Lewis X (sLeX) to LeX expression.[2] This conversion is regulated by sialidase activity and is a key indicator of myeloid lineage commitment.[2]
Cardiac Differentiation: Studies have indicated that the presence of the LeX structure can enhance the differentiation of embryonic stem cells into cardiomyocytes. Overexpression of the enzyme responsible for LeX synthesis, α-1,3-fucosyltransferase (FucT IV), in embryonic stem cells led to a more efficient differentiation into myocardial cells.[6] Furthermore, a subpopulation of cardiac stem cells expressing SSEA-1 (Lewis X) has been identified in the adult heart, suggesting a role for this glycan in cardiac lineage maintenance and differentiation.[7]
Quantitative Data on Lewis X in Stem Cell Differentiation
The following tables summarize quantitative data regarding the expression and functional role of Lewis X in stem cell differentiation.
| Cell Type | Marker | Percentage of Positive Cells (Undifferentiated) | Percentage of Positive Cells (Differentiated/Enriched) | Differentiation Outcome | Reference |
| Adult Mouse Subventricular Zone Cells | Lewis X | ~4% | >99% (after FACS) | Enriched for neural stem cells | [8] |
| Human Embryonic Stem Cell-derived Neural Precursors | Lewis X (SSEA-1) | Variable | Enriched population | Generation of neurons and glia | [4] |
| Human Hematopoietic Progenitors | Lewis X (CD15) | Low | Increases during myeloid differentiation | Myeloid lineage cells | [2] |
| Experimental Condition | Cell Type | Differentiation Efficiency (LeX/SSEA-1 Positive) | Differentiation Efficiency (Control/LeX Negative) | Fold Change | Reference |
| Myocardial Differentiation | Mouse Embryonic Stem Cells | Enhanced | Baseline | Not Quantified | [6] |
| Neurosphere Formation | Embryonic Mouse Brain Cells | Higher neurosphere formation | Lower neurosphere formation | Not Quantified | [1] |
Signaling Pathways Involving Lewis X
Lewis X glycans are not merely passive markers but actively participate in modulating key signaling pathways that govern stem cell fate.
FGF Signaling: The fibroblast growth factor (FGF) signaling pathway is crucial for the proliferation and differentiation of many stem cell types, including neural stem cells. Evidence suggests that Lewis X can directly interact with FGF receptors (FGFRs) and modulate their activity. This interaction can influence downstream signaling cascades, such as the RAS-MAPK pathway, thereby affecting cell fate decisions. The presence of LeX on the cell surface is thought to facilitate the formation of a ternary complex between FGF, FGFR, and heparan sulfate (B86663) proteoglycans, which is essential for robust signal transduction.
Wnt Signaling: The Wnt signaling pathway is another critical regulator of stem cell self-renewal and differentiation. While direct binding of Lewis X to Wnt pathway components is less characterized, the glycosylation status of Wnt receptors and co-receptors, such as Frizzled and LRP5/6, is known to influence their function. It is hypothesized that the presence of Lewis X on these receptors could modulate their conformation or interaction with Wnt ligands, thereby fine-tuning the cellular response to Wnt signals.
TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) superfamily, including Activin and Nodal, plays a pivotal role in early embryonic development and the specification of germ layers, particularly the endoderm. Glycosylation of TGF-β receptors is known to be critical for their function. Crosstalk between TGF-β/SMAD signaling and other pathways is essential for proper lineage commitment. While direct interaction is still under investigation, it is plausible that Lewis X on the cell surface could influence TGF-β receptor clustering or interaction with co-receptors, thereby impacting downstream SMAD signaling.
Experimental Protocols
Detailed protocols for the identification and isolation of Lewis X-positive stem cells are provided below.
Protocol 1: Flow Cytometry for Lewis X (SSEA-1/CD15) Expression
This protocol describes the staining of stem cells for Lewis X expression for analysis by flow cytometry.
Materials:
-
Single-cell suspension of stem cells
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody: Anti-Lewis X/SSEA-1/CD15 (e.g., clone MMA, mouse IgM)
-
Fluorochrome-conjugated secondary antibody (e.g., Goat anti-mouse IgM-FITC)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold FACS Buffer.
-
Primary Antibody Incubation: Add 100 µL of the cell suspension to a FACS tube. Add the primary anti-Lewis X antibody at the manufacturer's recommended concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 2 mL of FACS Buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated secondary antibody at the appropriate dilution. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing step as in step 3.
-
Viability Staining: Resuspend the cell pellet in 500 µL of FACS Buffer and add a viability dye such as PI just before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, gating on the live cell population and measuring the fluorescence intensity in the appropriate channel.
Protocol 2: Immunocytochemistry for Lewis X (SSEA-1)
This protocol is for the visualization of Lewis X expression in adherent stem cell cultures or embryoid bodies.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary antibody: Anti-Lewis X/SSEA-1 (e.g., clone MC-480, mouse IgM)
-
Fluorochrome-conjugated secondary antibody (e.g., Goat anti-mouse IgM-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Rinse cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-Lewis X antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol 3: Magnetic-Activated Cell Sorting (MACS) for CD15 (Lewis X) Positive Cells
This protocol describes the enrichment of Lewis X-positive cells from a single-cell suspension using immunomagnetic beads.
Materials:
-
Single-cell suspension
-
MACS Buffer (PBS pH 7.2, 0.5% BSA, and 2 mM EDTA)
-
CD15 MicroBeads (e.g., Miltenyi Biotec)
-
MACS Columns and Separator
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and resuspend the cells in MACS Buffer at a concentration of 10^7 cells per 80 µL.
-
Magnetic Labeling: Add 20 µL of CD15 MicroBeads per 10^7 cells. Mix well and incubate for 15 minutes at 4-8°C.
-
Washing: Wash the cells by adding 1-2 mL of MACS Buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 500 µL of MACS Buffer per 10^8 cells.
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with MACS Buffer.
-
Apply the cell suspension onto the column.
-
Collect the unlabeled cells that pass through (the negative fraction).
-
Wash the column three times with MACS Buffer, collecting the effluent with the unlabeled cells.
-
-
Elution of Positive Fraction:
-
Remove the column from the magnetic separator and place it on a collection tube.
-
Pipette 1 mL of MACS Buffer onto the column.
-
Immediately flush out the magnetically labeled cells by firmly pushing the plunger into the column. These are the enriched CD15-positive cells.
-
Visualizations
Signaling Pathway Diagrams
Caption: Lewis X modulation of the FGF signaling pathway in stem cells.
Caption: Postulated influence of Lewis X on the Wnt/β-catenin signaling pathway.
Experimental Workflow Diagram
References
- 1. The Lewis X-related α1,3-fucosyltransferase, Fut10, is required for the maintenance of stem cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis x/CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. LewisX: a neural stem cell specific glycan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells [pubmed.ncbi.nlm.nih.gov]
- 7. Stem cells in the heart: What’s the buzz all about?—Part 1: Preclinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LeX/ssea-1 is expressed by adult mouse CNS stem cells, identifying them as nonependymal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Selectin-Mediated Cell Rolling Using Lewis X
For Researchers, Scientists, and Drug Development Professionals
Introduction
The initial adhesion and subsequent rolling of leukocytes on the vascular endothelium are critical prerequisite steps in the inflammatory response, immune surveillance, and cancer metastasis. This process is primarily mediated by a family of adhesion molecules known as selectins (E-selectin, P-selectin, and L-selectin) expressed on both leukocytes and endothelial cells. The carbohydrate ligand, Sialyl Lewis X (sLeX), and its variants are key recognition motifs for selectins, facilitating the tethering and rolling of cells under the shear forces of blood flow.[1][2][3] Understanding the dynamics of the sLeX-selectin interaction is therefore fundamental for developing therapeutics that target inflammation and other related pathologies.
These application notes provide a comprehensive overview of the use of Lewis X in studying selectin-mediated cell rolling, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes and experimental workflows.
I. The Role of Lewis X in Selectin-Mediated Adhesion
Sialyl Lewis X is a tetrasaccharide carbohydrate determinant expressed on the surface of leukocytes and some cancer cells.[1] It serves as a primary ligand for all three types of selectins:
-
E-selectin (Endothelial): Expressed on activated endothelial cells, it binds to sLeX on leukocytes to initiate tethering and rolling.[4][5][6]
-
P-selectin (Platelet/Endothelial): Rapidly mobilized to the surface of activated endothelial cells and platelets, it also mediates the initial capture and rolling of leukocytes via sLeX binding.[7]
-
L-selectin (Leukocyte): Constitutively expressed on most leukocytes, it can bind to sLeX and other carbohydrate ligands on endothelial cells and other leukocytes, contributing to rolling and secondary tethering.[8][9][10]
The interaction between sLeX and selectins is characterized by rapid on- and off-rates, which permits the characteristic rolling motion of leukocytes along the vessel wall, a crucial step before firm adhesion and extravasation.[2][11]
II. Quantitative Data on Lewis X-Selectin Interactions in Cell Rolling
The following tables summarize key quantitative data from various studies on selectin-mediated cell rolling involving Lewis X. This data is essential for designing and interpreting cell rolling experiments.
Table 1: Rolling Velocities of sLeX-Coated Particles and Cells on Selectin Substrates
| Interacting Molecules | System | Shear Stress (dyn/cm²) | Rolling Velocity (µm/s) | Reference |
| sLeX-microspheres on L-selectin | Cell-free | Varies | 25 - 225 | [12] |
| sLeX-microspheres on E-selectin | Cell-free | 0.7 - 2.0 | Varies with shear stress and E-selectin density | [4][5][6] |
| T lymphocytes on PNAd (L-selectin ligand) | In vitro | 0.64 | Varies | [13] |
| HL-60 cells on P-selectin | In vitro | 0.5 | Sustained rolling | [13] |
| HL-60 cells on E-selectin | In vitro | 0.5 | Sustained rolling | [13] |
Table 2: Binding Affinity and Kinetics of sLeX-Selectin Interactions
| Ligand | Selectin | Method | Dissociation Constant (KD) | Kinetic Rates | Reference |
| sLeX analogue (TBC1269) | P-selectin | Surface Plasmon Resonance | ~111.4 µM | koff > 3 s-1, kon > 27,000 M-1s-1 | [11][14] |
| sLeX tetrasaccharide | E-selectin | Competitive Binding Assay | IC50 = 750 ± 20 µM | - | [15] |
| sLeX[Glc] | E-selectin | Fluorescence Polarization | 120 ± 31 µM | - | [16] |
III. Experimental Protocols
A. In Vitro Cell-Free Rolling Assay
This protocol describes a cell-free system to study the interaction between sLeX and selectins, minimizing cellular complexities.[4][5][6]
1. Preparation of sLeX-Coated Microspheres:
- Start with polystyrene or silica (B1680970) microspheres (e.g., 5-10 µm diameter).
- Functionalize the microsphere surface with a linker molecule (e.g., streptavidin).
- Incubate the functionalized microspheres with biotinylated sLeX or a sLeX-containing neoglycoprotein.
- Wash the microspheres to remove unbound sLeX.
- Resuspend the sLeX-coated microspheres in a suitable buffer (e.g., PBS with Ca2+ and Mg2+).
2. Preparation of Selectin-Coated Surfaces:
- Use a parallel-plate flow chamber or a microfluidic device.
- Coat the surface of the chamber with a recombinant selectin-IgG chimera (e.g., E-selectin/Fc, P-selectin/Fc). Incubation is typically done overnight at 4°C.[17]
- Block any remaining non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
- Wash the chamber to remove unbound selectin and blocking agent.
3. Cell Rolling Experiment:
- Assemble the flow chamber on an inverted microscope stage.
- Perfuse the sLeX-coated microspheres through the chamber at a defined wall shear stress using a syringe pump.
- Record the movement of the microspheres using a high-speed camera.
4. Data Analysis:
- Track the movement of individual microspheres to determine their rolling velocity.[18][19]
- Analyze the number of interacting microspheres (rolling flux) and their rolling behavior at different shear stresses and selectin densities.
B. Whole-Cell Rolling Assay on Endothelial Monolayers
This protocol simulates the physiological conditions of leukocyte rolling on activated endothelium.[20][21]
1. Culture and Activation of Endothelial Cells:
- Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to form a confluent monolayer on fibronectin-coated dishes or slides.[20]
- Activate the endothelial monolayer with a pro-inflammatory cytokine such as TNF-α or IL-1β for a specific duration (e.g., 4-6 hours) to induce the expression of E-selectin and P-selectin.
2. Preparation of Leukocytes:
- Isolate leukocytes (e.g., neutrophils) from whole blood or use a leukocyte cell line (e.g., HL-60, KG1a) that expresses sLeX.[21][22]
- Resuspend the cells in a suitable buffer at a defined concentration.
3. Cell Rolling Experiment:
- Assemble a parallel-plate flow chamber over the endothelial monolayer.
- Perfuse the leukocyte suspension through the chamber at a physiological shear stress.
- Observe and record the interactions between the leukocytes and the endothelial monolayer using video microscopy.
4. Data Analysis:
- Quantify the number of rolling and firmly adherent cells.
- Measure the rolling velocity of the leukocytes.
- The use of specific blocking antibodies against selectins or sLeX can confirm the specificity of the observed interactions.
IV. Visualizations
A. Signaling and Adhesion Cascade
The following diagram illustrates the key steps in selectin-mediated leukocyte tethering and rolling, which can lead to firm adhesion and extravasation.
Caption: The leukocyte adhesion cascade initiated by selectin-sLeX interaction.
B. Experimental Workflow: In Vitro Cell-Free Rolling Assay
This diagram outlines the major steps involved in performing a cell-free rolling assay.
Caption: Workflow for a cell-free selectin-mediated rolling assay.
C. Logical Relationship: Factors Influencing Cell Rolling
This diagram illustrates the key parameters that influence the dynamics of selectin-mediated cell rolling.
Caption: Key factors influencing selectin-mediated cell rolling.
V. Applications in Drug Development
The study of sLeX-selectin mediated cell rolling is paramount in the development of novel anti-inflammatory drugs. By utilizing the assays described above, researchers can:
-
Screen for Antagonists: Identify small molecules, antibodies, or glycomimetics that block the sLeX-selectin interaction and inhibit leukocyte rolling.
-
Evaluate Drug Efficacy: Quantify the effect of drug candidates on rolling velocity, cell adhesion, and extravasation in vitro and in vivo.
-
Optimize Lead Compounds: Characterize the structure-activity relationship of potential inhibitors to improve their potency and specificity.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Let's Get Rolling: Precise Control of Microfluidic Assay Conditions to Recapitulate Selectin-Mediated Rolling Interactions of the Leukocyte Adhesion Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sialyl Lewis(x)-mediated, PSGL-1-independent rolling adhesion on P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-selectin mediates neutrophil rolling in inflamed venules through sialyl LewisX-dependent and -independent recognition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Threshold Levels of Fluid Shear Promote Leukocyte Adhesion through Selectins (CD62L,P,E) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Let’s get Rolling: Precise control of microfluidic assay conditions to recapitulate selectin-mediated rolling interactions of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative interpretation of cell rolling velocity distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Systematic Analysis of In Vitro Cell Rolling Using a Multi-well Plate Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Lewis X Trisaccharide Chemical Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the chemical synthesis of the Lewis X (Lex) trisaccharide (Galβ1-4[Fucα1-3]GlcNAc). Below you will find troubleshooting guides and frequently asked questions to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the Lewis X trisaccharide, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Glycosylation Reactions
Question: My glycosylation reaction to form the disaccharide or trisaccharide is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low glycosylation yield is a frequent challenge. Several factors could be contributing to this issue:
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to water. Trace amounts of moisture can deactivate the Lewis acid promoter and lead to the hydrolysis of the glycosyl donor.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, freshly distilled or from a solvent purification system. Dry glycosyl donors and acceptors by co-evaporation with anhydrous toluene (B28343). Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and consider using activated molecular sieves (4Å) to scavenge any residual moisture.[1]
-
-
Suboptimal Promoter/Lewis Acid: The choice and amount of the promoter or Lewis acid are critical for activating the glycosyl donor effectively.
-
Solution: The optimal Lewis acid depends on the glycosyl donor. For trichloroacetimidate (B1259523) donors, Boron Trifluoride Etherate (BF₃·OEt₂) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) are commonly used.[2] For thioglycoside donors, a combination of N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH) or TMSOTf is a potent promoter system.[3] It may be necessary to screen different promoters and optimize their stoichiometry. Sometimes, using an excess of the promoter can drive the reaction to completion.
-
-
Low Reactivity of Donor or Acceptor: The protecting groups on the glycosyl donor and acceptor significantly influence their reactivity. "Disarmed" donors with electron-withdrawing groups are less reactive.[1] The 4-hydroxyl group of a glucosamine (B1671600) acceptor is known to have low nucleophilicity, making it a challenging acceptor.[4]
-
Solution: For "disarmed" donors, more forcing conditions such as higher temperatures or stronger promoters may be required.[1] To improve the nucleophilicity of the glucosamine acceptor, consider altering the protecting group strategy. For instance, temporary protection of the N-acetyl group as a methyl imidate has been shown to be advantageous for fucosylation at the O-4 position.[5]
-
-
Side Reactions: Several side reactions can compete with the desired glycosylation, reducing the yield. These include the formation of orthoesters, glycal formation, and degradation of the donor or acceptor.
-
Solution: Optimizing the reaction temperature is crucial; some reactions require very low temperatures (e.g., -78 °C) to minimize side reactions.[1] The choice of solvent can also influence the reaction outcome. Dichloromethane (B109758) is a common choice, but other non-polar solvents can be explored.
-
Issue 2: Formation of Undesired Anomers (Poor Stereoselectivity)
Question: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity?
Answer: Controlling the stereochemistry of the glycosidic bond is a fundamental challenge in carbohydrate synthesis. The following factors are key to achieving high stereoselectivity:
-
Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role.
-
1,2-trans Glycosides (e.g., β-galactosides): Use a participating group like an acetyl (Ac) or benzoyl (Bz) group at the C-2 position of the galactose donor. This will form an acyloxonium ion intermediate that blocks the α-face, leading to the formation of the β-glycoside.[1][6]
-
1,2-cis Glycosides (e.g., α-fucosides): Use a non-participating group, such as a benzyl (B1604629) (Bn) ether, at the C-2 position of the fucose donor. The absence of neighboring group participation, combined with the anomeric effect, generally favors the formation of the α-glycoside.
-
-
Solvent Effects: The solvent can influence the stereochemical outcome. For instance, nitrile solvents like acetonitrile (B52724) can promote the formation of β-glycosides.[1]
-
Promoter System: The choice of promoter can also impact the anomeric ratio. It is advisable to screen different promoters to find the optimal conditions for the desired stereoisomer.
Issue 3: Incomplete Deprotection
Question: I am having trouble completely removing the protecting groups at the final step. What could be the issue and how can I resolve it?
Answer: Incomplete deprotection can lead to a mixture of partially protected products, complicating purification and reducing the final yield.
-
Inefficient Reaction Conditions: The chosen deprotection method may not be robust enough for the specific combination of protecting groups.
-
Solution: For the simultaneous removal of benzyl ethers and acyl groups (like benzoyl or pivaloyl), a Birch reduction (sodium in liquid ammonia) is a powerful method.[7][8] For the removal of acetyl groups, Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol) is a mild and efficient method.[9][10][11] Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS. For stubborn deprotections, extending the reaction time or using fresh reagents may be necessary.[12]
-
-
Side Reactions during Deprotection: The harsh conditions of some deprotection methods can lead to side reactions. For example, during Birch reduction, cleavage of the glycosidic linkage can occur.[13]
-
Solution: Carefully control the reaction temperature and quenching procedure. The use of scavengers during acidic cleavage of trityl or Boc groups is essential to prevent re-attachment or alkylation of the deprotected functional group.[14]
-
Issue 4: Difficulty in Purification
Question: I am struggling to purify the final trisaccharide or the protected intermediates. What purification strategies can I employ?
Answer: Purification of carbohydrates can be challenging due to their high polarity and similar retention factors of closely related products.
-
Protected Intermediates:
-
Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying protected oligosaccharides. A careful selection of the eluent system (e.g., a gradient of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is crucial for good separation.[15]
-
-
Deprotected Trisaccharide:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying the final, highly polar unprotected trisaccharide. A C18 column with a water/acetonitrile gradient is typically used.[16]
-
Size-Exclusion Chromatography (SEC): Gel permeation chromatography (e.g., using Bio-Gel P2) is effective for desalting and purifying the final product.
-
Troubleshooting Chromatography: If the column clogs, it may be due to cell debris or high sample viscosity; filtering the sample can help. If the protein of interest is lost during washing, the wash conditions may be too stringent.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic strategy for this compound: galactosylation first or fucosylation first?
A1: Both strategies, (1) galactosylation of a glucosamine acceptor followed by fucosylation, and (2) fucosylation of a glucosamine acceptor followed by galactosylation, have been successfully employed.[8] The "galactosylation first" approach is more common. The choice often depends on the specific protecting group strategy and the reactivity of the building blocks.
Q2: Which glycosyl donor is better, a trichloroacetimidate or a thioglycoside?
A2: Both trichloroacetimidates and thioglycosides are excellent glycosyl donors for the synthesis of Lewis X.[3]
-
Trichloroacetimidates are highly reactive and are typically activated by catalytic amounts of a Lewis acid like TMSOTf or BF₃·OEt₂.[18]
-
Thioglycosides are more stable and are often activated by halonium ion-promoting systems like NIS/TfOH.[3] The choice depends on the specific reaction, desired stereoselectivity, and the stability of the donor and acceptor to the reaction conditions.
Q3: Can I use a one-pot synthesis method to improve efficiency?
A3: Yes, one-pot glycosylation methods have been developed for the synthesis of Lewis X and its derivatives. These methods rely on the sequential activation of glycosyl donors with different reactivities, which avoids the need for purification of intermediate oligosaccharides and can significantly expedite the synthesis.[4]
Q4: Are there any alternatives to purely chemical synthesis?
A4: Yes, chemoenzymatic synthesis is a powerful alternative. This approach combines chemical synthesis of a core structure with enzymatic glycosylation to introduce the fucose and/or galactose units with high regio- and stereoselectivity. This can significantly reduce the number of protection and deprotection steps.[19]
Data Presentation
Table 1: Comparison of Glycosylation Conditions for the Fucosylation Step in Lewis X Synthesis
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Ethylthioglycoside | Disaccharide | NIS / TMSOTf | CH₂Cl₂ | -30 | 78 | 8:2 | [8] |
| Glycosyl bromide | Disaccharide | Tetrabutylammonium bromide | CH₂Cl₂ | RT | 68 | ~1:1 | [20] |
| Thioglycoside | Disaccharide | DMTST | CH₂Cl₂ | -20 | 39 | Improved α-selectivity | [20] |
| Thioglycoside | Disaccharide | Methyltriflate | CH₂Cl₂ | -40 | 21 | Improved α-selectivity | [20] |
Table 2: Deprotection Methods for Fully Protected this compound Analogues
| Protecting Groups | Deprotection Reagents | Conditions | Yield (%) | Reference |
| Benzyl, Pivaloyl | Na, liquid NH₃ | -78 °C, then quench with MeOH and neutralize with AcOH | 83 | [8] |
| Acetyl | NaOMe (catalytic) | MeOH, room temperature | Quantitative | [9][10] |
| Benzyl, Phthalimido | 1. Ethylenediamine 2. Ac₂O | 1. Reflux 2. RT | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for NIS/TfOH Promoted Glycosylation (Thioglycoside Donor)
-
Co-evaporate the glycosyl donor (1.2-1.5 equiv.) and glycosyl acceptor (1.0 equiv.) with anhydrous toluene (3x) and dry under high vacuum for at least 1 hour.
-
Dissolve the dried donor and acceptor in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add activated powdered 4Å molecular sieves to the solution.
-
Cool the mixture to the desired temperature (typically between -40 °C and -20 °C).
-
Add N-Iodosuccinimide (NIS) (1.5 equiv.) to the stirred suspension.
-
After 5-10 minutes, add a solution of triflic acid (TfOH) or TMSOTf (0.1-0.2 equiv.) in anhydrous DCM dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Filter the reaction mixture through a pad of Celite®, wash the Celite® with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Zemplén Deacetylation
-
Dissolve the acetylated oligosaccharide in dry methanol (B129727) (MeOH).
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide (NaOMe) in MeOH (e.g., 0.1 M solution, 0.1 equiv. per acetyl group).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter off the resin and wash with MeOH.
-
Combine the filtrates and concentrate under reduced pressure.
-
The deprotected product can be further purified by RP-HPLC or size-exclusion chromatography if necessary.[9][10]
Mandatory Visualization
Caption: A typical synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low glycosylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Active-latent glycosylation strategy toward Lewis X pentasaccharide in a form suitable for neoglycoconjugate syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Pre-activation and Reactivity Based Chemoselective One-Pot Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application and limitations of the methyl imidate protection strategy of N-acetylglucosamine for glycosylations at O-4: synthesis of Lewis A and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4” manipulated this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chemistry-online.com [chemistry-online.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of this compound analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Overcoming challenges in the purification of Lewis x glycans.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Lewis X (LeX) and sialyl-Lewis X (sLeX) glycans.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying Lewis X glycans?
A1: The purification of Lewis X glycans presents several challenges stemming from their complex nature. These include:
-
Structural Heterogeneity: Glycans exist as a diverse array of isomers, making it difficult to separate specific structures like Lewis X from other closely related glycans.
-
Low Abundance: Lewis X glycans can be present in low quantities in biological samples, making their isolation and purification challenging.
-
Lack of Specific High-Affinity Lectins: There is no known lectin that specifically binds to the Lewis X motif, which limits the use of lectin affinity chromatography for direct enrichment.
-
Analytical Complexity: The characterization and quantification of purified Lewis X glycans require specialized and sensitive analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC).
Q2: What are the common methods for purifying Lewis X glycans?
A2: Several chromatographic techniques are employed for the purification of Lewis X glycans, often in combination:
-
Lectin Affinity Chromatography: While no lectin is entirely specific for Lewis X, lectins that bind to fucose residues, such as Aleuria aurantia (B1595364) lectin (AAL), can be used to enrich for fucosylated glycans, including Lewis X.
-
Antibody-Based Affinity Chromatography: For sialyl-Lewis X, specific monoclonal antibodies can be used for highly selective purification.
-
High-Performance Liquid Chromatography (HPLC): Various HPLC modes are used for separating glycan isomers, including:
-
Reversed-Phase HPLC (RP-HPLC): Separates glycans based on hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Effective for separating polar molecules like glycans.
-
High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Offers high-resolution separation of neutral and charged oligosaccharides, including positional isomers.
-
Q3: How can I improve the yield of my Lewis X glycan purification?
A3: Improving the yield of Lewis X glycan purification involves optimizing several steps in your workflow:
-
Efficient Glycan Release: Ensure complete enzymatic (e.g., PNGase F for N-glycans) or chemical (e.g., hydrazinolysis) release of glycans from the glycoprotein (B1211001).
-
Optimize Binding and Elution in Affinity Chromatography: For lectin or antibody affinity chromatography, optimize buffer conditions (pH, ionic strength), flow rate, and incubation time to maximize binding. Use competitive sugars or pH changes for efficient elution.
-
Minimize Sample Loss: Reduce the number of steps in your purification workflow where possible. Use low-protein-binding tubes and pipette tips.
-
Derivatization: Fluorescent labeling of glycans can improve their detection and quantification in subsequent HPLC and mass spectrometry analysis.
Troubleshooting Guides
Lectin Affinity Chromatography
| Problem | Possible Cause | Solution |
| Low Yield of Fucosylated Glycans | Inefficient binding to the lectin column. | Optimize binding conditions: ensure appropriate pH and ionic strength of the binding buffer. Decrease the flow rate during sample application to allow sufficient time for interaction. |
| Incomplete elution of bound glycans. | Optimize elution conditions: use a higher concentration of the competitive sugar (e.g., fucose for AAL). Consider a step-wise or gradient elution. | |
| Co-purification of Non-target Glycans | The lectin has broad specificity. | Use a multi-step purification strategy. Combine lectin affinity chromatography with other methods like HPLC for finer separation. |
| Column Clogging | Particulate matter in the sample. | Centrifuge or filter the sample before loading it onto the column. |
Antibody-Based Affinity Chromatography for Sialyl-Lewis X
| Problem | Possible Cause | Solution |
| Poor Binding of sLeX to the Antibody Column | Incorrect buffer conditions. | Ensure the binding buffer has a physiological pH and ionic strength. |
| Antibody has lost activity. | Use a fresh batch of antibody-coupled resin. Ensure proper storage conditions for the resin. | |
| Low Recovery of sLeX after Elution | Elution buffer is too harsh, denaturing the glycan. | Use a milder elution buffer. A common approach is to use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) and immediately neutralize the eluted fractions.[1] |
| Strong antibody-antigen interaction. | Try a more stringent elution buffer, but be mindful of potential glycan degradation. |
HPLC Purification
| Problem | Possible Cause | Solution |
| Poor Resolution of Isomers (e.g., Lewis X and Lewis A) | The column and mobile phase are not optimized for isomer separation. | Use a column with high resolving power, such as a graphitized carbon column or a specialized HILIC column. Optimize the mobile phase gradient for better separation. |
| Broad Peaks | Sample overload. | Reduce the amount of sample injected onto the column. |
| Suboptimal flow rate. | Optimize the flow rate for your specific column and separation. | |
| Low Signal Intensity | Low concentration of the purified glycan. | Concentrate the sample before injection. Use a more sensitive detector or consider fluorescent labeling of the glycans. |
Quantitative Data on Glycan Purification
Obtaining precise quantitative data for the purification of specific glycans like Lewis X is challenging due to the inherent complexity and variability of biological samples. The following table provides a summary of expected recovery and purity ranges based on available literature for fucosylated and other oligosaccharides, which can serve as a general guide.
| Purification Method | Analyte | Starting Material | Typical Recovery | Reported Purity | Reference |
| HILIC-HPLC | 2'-Fucosyllactose | Whole Milk | 88% - 105% | High | [2] |
| HILIC-HPLC | 3-Fucosyllactose | Whole Milk | 94% - 112% | High | [2] |
| Chemoenzymatic Synthesis & Purification | Sialyl-Lewis X derivatives | N/A | >75% | High | [3] |
| Protein A Affinity Chromatography | Monoclonal Antibody | Cell Culture | >80% | High |
Note: Recovery rates can exceed 100% in some analytical methods due to the removal of interfering substances during purification, leading to a relative increase in the signal of the target analyte.
Experimental Protocols
Protocol 1: Enrichment of Fucosylated Glycans using Aleuria aurantia Lectin (AAL) Affinity Chromatography
This protocol outlines the general steps for enriching fucosylated glycans, including Lewis X, from a mixture of released N-glycans.
-
Column Preparation:
-
Pack a chromatography column with AAL-agarose resin.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
-
Sample Preparation and Loading:
-
Release N-glycans from your glycoprotein sample using PNGase F.
-
Ensure the released glycan sample is in the binding buffer. This can be achieved through buffer exchange or by diluting the sample in the binding buffer.
-
Apply the sample to the equilibrated AAL column at a low flow rate to ensure maximum binding.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound glycans.
-
Monitor the absorbance at 280 nm to ensure all non-binding components have been washed away.
-
-
Elution:
-
Elute the bound fucosylated glycans with an elution buffer containing a competitive sugar, such as 0.2 M L-fucose in the binding buffer.
-
Collect fractions and monitor the elution profile.
-
-
Downstream Processing:
-
The eluted fractions containing the enriched fucosylated glycans can then be further purified by HPLC or analyzed by mass spectrometry.
-
Protocol 2: Purification of Sialyl-Lewis X using Monoclonal Antibody Affinity Chromatography
This protocol describes the purification of sLeX-containing glycans using a specific monoclonal antibody.
-
Column Preparation:
-
Use a pre-packed column with an anti-sLeX monoclonal antibody coupled to a resin or couple the antibody to a resin yourself.
-
Equilibrate the column with 5-10 column volumes of a physiological binding buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Apply the sample containing sLeX glycans to the column.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Desalting:
-
The purified sLeX glycans will be in a high-salt buffer. Desalt the sample using size-exclusion chromatography or dialysis before further analysis.
-
Visualizations
Caption: Workflow for the enrichment of fucosylated glycans using lectin affinity chromatography.
Caption: Troubleshooting flowchart for low yield in affinity chromatography of glycans.
References
- 1. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
Technical Support Center: Troubleshooting Lewis X Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding in Lewis X immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my Lewis X immunoassay?
Non-specific binding (NSB) is the adhesion of assay components, such as antibodies or other proteins, to the surfaces of the microplate wells where they are not intended to bind. This unwanted binding is a primary source of high background signals, which can obscure the specific signal from the Lewis X antigen.[1] High background noise reduces the assay's sensitivity and accuracy, making it difficult to reliably detect low concentrations of the analyte.[1]
Q2: I am observing high background in my negative control wells. What are the most likely causes?
High background in negative control wells is a clear indicator of non-specific binding. The most common causes include:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all the unoccupied binding sites on the microplate wells.
-
Insufficient Washing: Unbound reagents, such as detection antibodies, may not be completely removed during the wash steps.
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive, leading to binding at non-target sites.
-
Cross-Reactivity of Reagents: The detection antibody could be cross-reacting with the blocking agent, particularly if you are using a protein-based blocker like BSA or casein.
Q3: My negative control is clean, but I suspect non-specific binding in my samples. What could be the issue?
This scenario often points to "matrix effects," where components in your sample (e.g., serum, plasma) interfere with the assay.[2] Complex biological samples contain various substances like phospholipids, carbohydrates, and other proteins that can cause non-specific binding and skew results.[2]
Q4: Could my choice of blocking buffer be the problem in my Lewis X immunoassay?
Yes, this is a critical consideration for carbohydrate antigens like Lewis X. Traditional protein-based blockers such as Bovine Serum Albumin (BSA) or casein can sometimes cause issues. The detection antibodies may cross-react with these protein blockers, leading to false-positive results.[1][3] It is often beneficial to test alternative, non-protein-based blocking agents.
Troubleshooting Guides
Issue 1: High Background Signal in All Wells
If you are experiencing a high background signal across your entire plate, including negative controls, it is likely due to a systemic issue with your assay protocol.
Caption: Troubleshooting workflow for high non-specific binding.
1. Optimize the Blocking Step
-
Rationale: The blocking buffer's role is to occupy all non-specific binding sites on the microplate. If blocking is incomplete, subsequent reagents can bind directly to the plate, causing high background.
-
Protocol for Optimizing Blocking Agents:
-
Plate Coating: Coat a 96-well microplate with your capture antibody or Lewis X antigen as per your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers for testing.
-
Blocking: Wash the coated plate 2-3 times with your standard wash buffer. Add 200 µL of each prepared blocking buffer to different sets of wells. Include wells with no blocking agent as a control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with Immunoassay: Wash the plate and continue with your standard protocol. To specifically test for non-specific binding, add only the detection antibody (without any sample) to a set of wells for each blocking condition.
-
Analysis: The most effective blocking agent will be the one that results in the lowest signal in the "detection antibody only" wells while maintaining a strong signal in the positive control wells.
-
| Blocking Agent Type | Examples | Recommended Concentration | Notes |
| Protein-Based | BSA, Non-fat dry milk, Casein | 1-5% (w/v) | Most common, but can cause cross-reactivity.[4][5] |
| Synthetic/Polymer | Polyvinyl alcohol (PVA), Ficoll | 0.5% (w/v) for PVA | Can be effective alternatives to protein-based blockers.[1][3] |
| Protein-Free Commercial | Various | Per manufacturer's instructions | Optimized to reduce NSB and are free of interfering proteins.[6] |
2. Enhance the Washing Protocol
-
Rationale: Insufficient washing can leave behind unbound antibodies and other reagents, which will contribute to the background signal.
-
Protocol for Optimizing Wash Steps:
-
Prepare a Coated and Blocked Plate: Use a plate prepared with your optimized blocking buffer.
-
Vary Wash Cycles: Proceed with your standard protocol up to a wash step. Divide the plate into sections and perform a different number of wash cycles on each section (e.g., 3, 4, and 5 cycles).
-
Develop and Read Plate: Complete the assay and read the results.
-
Analysis: The optimal number of washes is the minimum that provides a low background without significantly decreasing the specific signal.
-
| Wash Parameter | Standard Protocol | Optimization Strategy |
| Wash Cycles | 3-4 cycles | Increase to 5-6 cycles |
| Wash Volume | 300 µL/well | Ensure volume is at least the well capacity |
| Soak Time | None | Introduce a 30-60 second soak time per wash |
Issue 2: High Background Signal Only in Sample Wells
If your negative controls are clean but you see high background in your sample wells, the issue is likely due to matrix effects.
Caption: A logical approach to diagnosing and mitigating matrix effects.
1. Perform a Spike and Recovery Experiment
-
Rationale: This experiment will confirm if components in the sample matrix are interfering with the detection of the Lewis X antigen.
-
Protocol:
-
Select a sample with a known low or undetectable level of Lewis X.
-
Spike a known concentration of Lewis X standard into this sample.
-
Prepare a corresponding standard in the standard diluent buffer.
-
Run both the spiked sample and the standard in your immunoassay.
-
Calculate the percent recovery: (% Recovery) = (Concentration in spiked sample / Expected concentration) x 100.
-
A recovery rate between 80-120% is generally considered acceptable.[2] Rates outside this range indicate a significant matrix effect.
-
2. Sample Dilution
-
Rationale: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Procedure:
-
Create a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) using the standard assay diluent.
-
Run the diluted samples in your assay.
-
Choose the highest dilution that provides a detectable signal within the linear range of your standard curve and minimizes the background. Remember to account for the dilution factor when calculating the final concentration.
-
3. Use a Matrix-Matched Standard Curve
-
Rationale: Creating your standard curve in the same matrix as your samples can help to compensate for matrix effects.
-
Procedure:
-
Obtain a sample of the matrix (e.g., serum) that is known to be negative for Lewis X.
-
Prepare your serial dilutions of the Lewis X standard in this negative matrix.
-
Use this new standard curve to quantify the Lewis X concentration in your unknown samples.
-
By systematically addressing these common issues, you can significantly reduce non-specific binding and improve the accuracy and reliability of your Lewis X immunoassays.
References
- 1. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 3. researchgate.net [researchgate.net]
- 4. thermofisher.com [thermofisher.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Lewis x ELISA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the blocking conditions for their Lewis x Enzyme-Linked Immunosorbent Assays (ELISA).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a blocking buffer in an ELISA?
A blocking buffer is a solution containing inert molecules that covers all unsaturated binding sites on the surface of the microplate wells. This crucial step prevents the non-specific binding of antibodies and other detection reagents to the plate, which would otherwise lead to high background signals and inaccurate results. An effective blocking buffer is essential for achieving a high signal-to-noise ratio.
Q2: Why is blocking particularly critical for a Lewis x ELISA?
The Lewis x (Lex) antigen is a carbohydrate moiety. Assays detecting carbohydrates can be susceptible to specific types of non-specific binding and cross-reactivity. For instance, some commonly used protein-based blocking agents may contain glycoproteins that could be recognized by detection reagents, leading to false-positive signals.[1][2] Therefore, selecting an appropriate blocking agent that does not interfere with the carbohydrate-specific detection is paramount for assay accuracy and sensitivity.
Q3: What are the common types of blocking agents used in ELISAs?
Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk.[3][4] Additionally, there are specialized commercial blockers, such as protein-free formulations and those specifically designed for carbohydrate detection that are free of glycoproteins.[1][2][5][6] Many blocking buffers also incorporate a non-ionic detergent, like Tween-20, to further minimize non-specific hydrophobic interactions.[7]
Q4: Can I use the same blocking buffer for all my ELISAs?
Not necessarily. The optimal blocking buffer can differ based on the specific antigen-antibody pair, the type of microplate, and the detection system being used.[7] For a Lewis x ELISA, it is highly recommended to empirically test several blocking buffers to identify the one that provides the lowest background and the highest specific signal for your particular assay setup.
Troubleshooting Guide: High Background in Lewis x ELISA
High background is a common issue in ELISA experiments and can mask the specific signal from your analyte. The following guide provides potential causes and solutions to troubleshoot high background in your Lewis x ELISA.
| Potential Cause | Recommended Solution(s) |
| Inadequate Blocking | 1. Optimize Blocking Agent: Test different blocking buffers. For carbohydrate antigens like Lewis x, consider glycoprotein-free or protein-free blockers to avoid cross-reactivity.[1][2][5]2. Increase Concentration: If using BSA or non-fat milk, try increasing the concentration (e.g., from 1% to 3% BSA).3. Extend Incubation Time: Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C). |
| Suboptimal Antibody Concentration | 1. Titrate Antibodies: Perform a checkerboard titration of both your primary anti-Lewis x antibody and the secondary antibody to determine the optimal concentrations that yield a strong signal with low background. High antibody concentrations can lead to non-specific binding. |
| Insufficient Washing | 1. Increase Wash Cycles: Increase the number of wash steps (e.g., from 3 to 5 cycles) after each incubation step.2. Increase Soaking Time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash cycle to more effectively remove unbound reagents.3. Add Detergent: Ensure your wash buffer contains a non-ionic detergent like 0.05% Tween-20. |
| Cross-Reactivity of Reagents | 1. Use Pre-adsorbed Secondary Antibodies: If applicable, use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.2. Run Controls: Include a "no primary antibody" control to assess the level of non-specific binding from the secondary antibody. |
| Contaminated Reagents | 1. Prepare Fresh Buffers: Prepare all buffers (coating, blocking, wash) fresh for each experiment.2. Use High-Purity Water: Ensure that the water used for preparing reagents is of high purity (e.g., distilled, deionized). |
Data Presentation: Comparison of Blocking Buffers
To achieve the best results in a Lewis x ELISA, it is advisable to test a panel of blocking buffers. The table below summarizes hypothetical, yet representative, data from an experiment comparing different blocking agents. The goal is to identify the buffer that provides the highest signal-to-noise ratio.
| Blocking Agent | Concentration | Average Signal (OD450) | Average Background (OD450) | Signal-to-Noise Ratio (Signal/Background) | Key Considerations |
| Bovine Serum Albumin (BSA) | 3% (w/v) | 1.85 | 0.25 | 7.4 | A common starting point, but potential for lot-to-lot variability and minor cross-reactivity. |
| Non-Fat Dry Milk | 5% (w/v) | 1.95 | 0.35 | 5.6 | Cost-effective, but may contain glycoproteins and biotin, which can interfere with certain detection systems.[3] |
| Carbo-Free™ Blocker | 1X | 2.10 | 0.12 | 17.5 | Ideal for carbohydrate ELISAs as it is free of glycoproteins, minimizing potential cross-reactivity.[1][2] |
| Protein-Free Blocker | 1X | 2.05 | 0.15 | 13.7 | Eliminates protein-based cross-reactivity and interference.[5][6] |
OD450 = Optical Density at 450 nm
Experimental Protocols
Protocol 1: Preparation of Common Blocking Buffers
-
3% BSA in PBS-T:
-
Weigh 3 g of high-quality BSA (protease-free).
-
Add to 100 mL of Phosphate Buffered Saline (PBS).
-
Add 50 µL of Tween-20 (for a final concentration of 0.05%).
-
Mix gently until the BSA is completely dissolved. Do not shake vigorously to avoid foaming.
-
Filter through a 0.22 µm filter if necessary. Store at 4°C for up to one week.
-
-
5% Non-Fat Dry Milk in PBS-T:
-
Weigh 5 g of non-fat dry milk powder.
-
Add to 100 mL of PBS.
-
Add 50 µL of Tween-20 (for a final concentration of 0.05%).
-
Mix thoroughly on a stirrer for at least 30 minutes to ensure it is fully dissolved.
-
This buffer should be prepared fresh on the day of use.
-
Protocol 2: ELISA Workflow for Optimizing Blocking Conditions
-
Coating: Coat the wells of a high-binding 96-well microplate with your Lewis x-conjugated antigen at a predetermined optimal concentration in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking:
-
Add 200 µL of the different blocking buffers to be tested to replicate wells.
-
Include a set of wells for each blocking buffer that will serve as the background control (no primary antibody).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Aspirate the blocking solution and wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 100 µL of the anti-Lewis x primary antibody (at its optimal dilution in the corresponding blocking buffer) to the "signal" wells. Add 100 µL of blocking buffer without the primary antibody to the "background" wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at its optimal dilution in the corresponding blocking buffer) to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Calculate the average signal and background for each blocking buffer and determine the signal-to-noise ratio.
Visualizations
Caption: Troubleshooting workflow for high background in a Lewis x ELISA.
Caption: Mechanisms of different blocking agents on an ELISA plate surface.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Carbo-Free Blocking Solution (10x Concentrate) - 2BScientific [2bscientific.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. leprev.ilsl.br [leprev.ilsl.br]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. thomassci.com [thomassci.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: Reducing Background Noise in Lewis X Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Lewis X flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in Lewis X flow cytometry?
High background noise in flow cytometry can obscure the true signal from your cells of interest, leading to inaccurate data interpretation. The main culprits can be categorized into three groups: issues related to the sample itself, problems with the staining protocol, and instrument-related factors.
-
Sample-Related Issues:
-
Dead Cells: Dead cells are notorious for non-specifically binding antibodies and should be excluded from analysis using a viability dye.[1]
-
Autofluorescence: Some cell types naturally fluoresce, which can interfere with the detection of your target signal.[1][2] This is particularly relevant for metabolically active or stressed cells.
-
Cell Aggregates: Clumps of cells can lead to an increased number of events being recorded simultaneously, resulting in aberrant data.
-
-
Staining Protocol Issues:
-
Non-specific Antibody Binding: Antibodies can bind to unintended targets through various mechanisms, such as Fc receptor binding or hydrophobic interactions.[3]
-
Suboptimal Antibody Concentration: Using too much antibody increases the likelihood of non-specific binding, while too little can result in a weak signal that is difficult to distinguish from background.[2][4]
-
Ineffective Blocking: Failure to adequately block non-specific binding sites can lead to high background.[2]
-
Inadequate Washing: Insufficient washing after antibody incubation can leave unbound antibodies in the sample, contributing to background noise.[5]
-
-
Instrument-Related Issues:
-
Improper Compensation: In multicolor flow cytometry, the emission spectra of different fluorochromes can overlap.[3][6] Incorrect compensation for this spectral overlap is a major source of background noise.
-
Instrument Settings: Suboptimal settings for photomultiplier tube (PMT) voltages and laser alignment can affect the signal-to-noise ratio.
-
Q2: My negative control is showing a high signal. What does this indicate and how can I fix it?
A high signal in your negative control (e.g., unstained cells or an isotype control) points to issues with non-specific staining or autofluorescence. Here’s how to troubleshoot:
-
Assess Autofluorescence: Run an unstained sample to determine the baseline fluorescence of your cells. If autofluorescence is high, consider using fluorochromes that emit in the red or far-red spectrum, as autofluorescence is typically lower in these regions.[2]
-
Check for Dead Cells: Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
-
Optimize Blocking: Ensure you are using an appropriate blocking agent. For cells expressing Fc receptors (like monocytes and macrophages), using an Fc receptor blocking reagent is crucial.[1]
-
Titrate Your Antibody: An overly high antibody concentration is a common cause of non-specific binding. Perform an antibody titration to find the optimal concentration that maximizes the signal from your positive population while minimizing the background on your negative population.[4][5]
-
Validate Your Isotype Control: Ensure your isotype control is from the same species and has the same isotype and fluorochrome as your primary antibody. It should also be used at the same concentration.[5] However, be aware that Fluorescence Minus One (FMO) controls are often more appropriate for setting gates in multicolor experiments.[5][7]
Q3: What is the difference between an isotype control and a Fluorescence Minus One (FMO) control, and when should I use each?
Isotype and FMO controls are both crucial for accurate data interpretation but serve different purposes.
-
Isotype Controls are antibodies that have the same isotype (e.g., IgG1, IgG2a) and are conjugated to the same fluorochrome as the primary antibody but lack specificity for the target antigen.[8] They are primarily used to assess the level of non-specific binding of the antibody to the cells.[2]
-
Fluorescence Minus One (FMO) Controls are samples that are stained with all the antibodies in your panel except for one.[5] FMO controls are essential for accurately setting gates in multicolor experiments, as they reveal the spread of fluorescence from other channels into the channel of the missing fluorochrome.[9] This is particularly important for identifying dimly positive populations.
When to use them:
-
Use isotype controls during the initial setup of an assay to assess non-specific binding, especially for intracellular staining.[9]
-
Use FMO controls as a standard part of your multicolor flow cytometry experiments to accurately define positive and negative populations for each marker.[5][7]
Q4: How does spectral overlap contribute to background noise, and how can I correct for it?
Spectral overlap, or spillover, occurs when the fluorescence emission of one fluorochrome is detected in the detector designated for another fluorochrome.[3] This can create false positive signals and increase background noise.
Correction for spectral overlap is done through a process called compensation .[6] Compensation is a mathematical correction that subtracts the signal of a specific fluorochrome from other channels where it is not intended to be measured.[3]
To perform compensation correctly, you need to run single-stained controls for each fluorochrome in your panel.[6] These controls allow the flow cytometry software to calculate a compensation matrix, which is then applied to your multicolor samples to correct for spillover.
Troubleshooting Guides
High Background Staining
Experimental Protocols
Antibody Titration Protocol
Antibody titration is critical for determining the optimal antibody concentration that provides the best signal-to-noise ratio.[4][10]
Methodology:
-
Prepare a single-cell suspension of cells known to express Lewis X.
-
Create a series of antibody dilutions. A common starting point is to test the manufacturer's recommended concentration, as well as several dilutions above and below this concentration (e.g., 2x, 1x, 0.5x, 0.25x, 0.125x the recommended amount).[4]
-
Stain a fixed number of cells with each antibody dilution in a constant volume. Include an unstained control.
-
Incubate according to the manufacturer's protocol (typically 20-30 minutes at 4°C, protected from light).
-
Wash the cells to remove unbound antibody.
-
Acquire the data on a flow cytometer.
-
Analyze the data by calculating the Stain Index (SI) for each concentration. The SI is a measure of the separation between the positive and negative populations.[11][12] The formula is:
-
Select the concentration that gives the highest Stain Index.[11]
Data Presentation: Example Antibody Titration for Anti-Lewis X Antibody
| Antibody Dilution | MFI (Positive) | MFI (Negative) | SD (Negative) | Stain Index (SI) |
| 1:50 | 12,500 | 800 | 150 | 39.0 |
| 1:100 | 15,000 | 500 | 100 | 72.5 |
| 1:200 | 14,500 | 300 | 80 | 88.8 |
| 1:400 | 10,000 | 250 | 70 | 69.6 |
| 1:800 | 6,000 | 220 | 65 | 44.5 |
Note: This is example data and actual results may vary.
Blocking Protocol to Reduce Non-Specific Binding
Effective blocking is essential to prevent antibodies from binding to unintended targets.
Methodology:
-
Prepare a single-cell suspension and wash with a suitable buffer (e.g., PBS with 0.5% BSA).[13]
-
Resuspend the cells in a blocking buffer. Common blocking agents include:
-
Fc Block: A solution containing antibodies that bind to Fc receptors, preventing your primary antibody from binding non-specifically. This is highly recommended for samples containing monocytes, macrophages, or B cells.[1]
-
Normal Serum: Serum from the same species as the secondary antibody (for indirect staining) or from a species unrelated to the primary antibody can be used. A typical concentration is 5-10%.[14]
-
Bovine Serum Albumin (BSA): Often used at a concentration of 1-5% in the staining buffer.[13]
-
-
Incubate for 10-15 minutes at 4°C.
-
Proceed with your antibody staining protocol without washing out the blocking buffer.
Data Presentation: Comparison of Blocking Agents (Representative Data)
| Blocking Agent | MFI (Positive) | MFI (Negative) | Signal-to-Noise Ratio (MFI Pos / MFI Neg) |
| None | 13,000 | 1,500 | 8.7 |
| 2% BSA | 14,000 | 800 | 17.5 |
| 5% Normal Goat Serum | 14,500 | 500 | 29.0 |
| Fc Block | 15,000 | 350 | 42.9 |
Note: This table presents representative data for surface marker staining to illustrate the effect of different blocking agents. The effectiveness of each agent can vary depending on the cell type and antibody used.
References
- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Antibody Titration Protocol | Leinco Technologies [leinco.com]
- 5. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 6. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 7. reddit.com [reddit.com]
- 8. fcslaboratory.com [fcslaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 13. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 14. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Lewis X-Coated Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Lewis X-coated nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my Lewis X-coated nanoparticles aggregating?
A1: Nanoparticle aggregation is a common phenomenon driven by the high surface energy of nanoparticles, which causes them to clump together to minimize this energy.[1][2][3] For Lewis X-coated nanoparticles, aggregation can be triggered by several factors:
-
Incomplete or Inconsistent Lewis X Coating: A non-uniform or incomplete surface coating can leave exposed areas on the nanoparticle surface, leading to aggregation.
-
Environmental Factors: Changes in the solution's pH, ionic strength (salt concentration), and temperature can disrupt the stabilizing forces, causing the particles to aggregate.[4][5][6]
-
Inappropriate Buffer Conditions: The choice of buffer can significantly impact nanoparticle stability. Some buffer components can interact with the nanoparticle surface or the Lewis X coating, leading to aggregation.
-
Hydrophobic Interactions: The Lewis X antigen itself has hydrophobic regions which can contribute to particle-particle interactions and aggregation, especially at high concentrations.
-
Cross-linking During Conjugation: If using chemical linkers to attach Lewis X, improper reaction conditions can lead to cross-linking between nanoparticles.
Q2: What are the main strategies to prevent aggregation of Lewis X-coated nanoparticles?
A2: The two primary strategies for preventing nanoparticle aggregation are electrostatic stabilization and steric stabilization.[7][8][9][10]
-
Electrostatic Stabilization: This method involves creating a net electrical charge on the surface of the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from coming close enough to aggregate.[8][10] This is often achieved by controlling the pH of the solution to ensure the surface of the Lewis X-coated nanoparticle is sufficiently charged.
-
Steric Stabilization: This strategy involves attaching long-chain molecules, most commonly polyethylene (B3416737) glycol (PEG), to the nanoparticle surface.[11][12] These molecules create a physical barrier that prevents nanoparticles from approaching each other. For Lewis X-coated nanoparticles, co-functionalization with PEG can be a highly effective strategy.
A combination of both electrostatic and steric stabilization, known as electrosteric stabilization, can provide enhanced stability.[7]
Q3: How do pH and ionic strength affect the stability of my nanoparticles?
A3: Both pH and ionic strength are critical parameters that must be carefully controlled.
-
pH: The pH of the solution determines the surface charge of the nanoparticles, which is quantified by the zeta potential. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum aggregation.[13] It is crucial to work at a pH far from the IEP to ensure sufficient electrostatic repulsion. For carbohydrate-coated nanoparticles, the zeta potential generally becomes more negative as the pH increases.[14]
-
Ionic Strength: In solutions with high ionic strength (high salt concentration), the electrostatic repulsion between nanoparticles is screened by the surrounding ions.[6][15][16] This "charge shielding" effect weakens the repulsive forces and can lead to aggregation.[17] Therefore, it is generally advisable to use buffers with low ionic strength when possible.
Q4: How can I tell if my Lewis X-coated nanoparticles are aggregated?
A4: Several techniques can be used to assess nanoparticle aggregation:
-
Visual Inspection: A clear, monodisperse nanoparticle solution will appear transparent or translucent with a color characteristic of the nanoparticle type (e.g., red for gold nanoparticles). Aggregated samples may appear cloudy, show a color change (e.g., purple or blue for gold nanoparticles), or have visible precipitates.
-
UV-Vis Spectroscopy: For plasmonic nanoparticles like gold, aggregation causes a shift and broadening of the surface plasmon resonance peak in the UV-Vis spectrum.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the hydrodynamic diameter of nanoparticles in solution. An increase in the average hydrodynamic diameter and the polydispersity index (PDI) are clear indicators of aggregation.[18]
-
Zeta Potential Measurement: A zeta potential value with a magnitude greater than |30| mV generally indicates good colloidal stability due to strong electrostatic repulsion. Values close to zero suggest a high likelihood of aggregation.
Section 2: Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Lewis X Conjugation
| Potential Cause | Troubleshooting Steps |
| Incorrect pH for Conjugation Chemistry: EDC/NHS chemistry, a common method for attaching amine- or carboxyl-functionalized Lewis X, is pH-sensitive. | Ensure the reaction buffer pH is within the optimal range for the chosen chemistry. For EDC/NHS coupling to an amine, a pH of 7.2-7.5 is often used. |
| Cross-linking by Coupling Agents: Excess or improper addition of coupling agents like EDC can lead to cross-linking between nanoparticles. | Use a two-step conjugation protocol where the nanoparticle is activated first, followed by removal of excess coupling agents before adding the Lewis X ligand.[19] |
| Solvent Incompatibility: The solvent used to dissolve the Lewis X ligand may be incompatible with the nanoparticle suspension. | Perform a control experiment by adding only the solvent to the nanoparticle suspension to check for solvent-induced aggregation. |
| Insufficient Ligand Concentration: A low concentration of the Lewis X ligand may not be sufficient to fully coat the nanoparticle surface, leaving exposed areas that can lead to aggregation. | Titrate the concentration of the Lewis X ligand to determine the optimal amount for complete surface coverage. |
Issue 2: Gradual Aggregation During Storage
| Potential Cause | Troubleshooting Steps |
| Suboptimal Storage Buffer: The pH or ionic strength of the storage buffer may not be ideal for long-term stability. | Optimize the storage buffer. For electrostatically stabilized particles, use a low ionic strength buffer at a pH far from the isoelectric point. Consider adding a steric stabilizer like PEG to the buffer if compatible. |
| Temperature Fluctuations: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation. | Store nanoparticles at the recommended temperature, typically 4°C. Avoid freezing unless a suitable cryoprotectant is used. |
| High Nanoparticle Concentration: Highly concentrated suspensions are more prone to aggregation over time. | Store nanoparticles at a lower concentration and concentrate them just before use if necessary. |
| Ligand Desorption: If the Lewis X is not covalently attached, it may slowly desorb from the nanoparticle surface, leading to aggregation. | Consider using a covalent conjugation method for a more stable coating. |
Section 3: Data Presentation
Table 1: Illustrative Effect of pH on Zeta Potential of Carbohydrate-Coated Nanoparticles
| pH | Zeta Potential (mV) | Colloidal Stability |
| 3.0 | +5 | Unstable (near IEP) |
| 5.0 | -15 | Moderately Stable |
| 7.4 | -35 | Stable |
| 9.0 | -45 | Very Stable |
Note: This data is illustrative and based on general trends for carbohydrate-coated nanoparticles.[13][14][20] The isoelectric point (IEP) and optimal pH for your specific Lewis X-coated nanoparticles should be determined experimentally.
Table 2: Illustrative Effect of Ionic Strength on Hydrodynamic Diameter of Glycosylated Nanoparticles
| Ionic Strength (mM NaCl) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Observation |
| 1 | 110 | 0.15 | Stable, monodisperse |
| 10 | 125 | 0.25 | Onset of minor aggregation |
| 50 | 350 | 0.50 | Significant aggregation |
| 150 (PBS) | >1000 | >0.7 | Severe aggregation |
Note: This data is for illustrative purposes and demonstrates the general trend of increasing aggregation with higher ionic strength.[17] The salt sensitivity of your Lewis X-coated nanoparticles will depend on the surface charge and the presence of any steric stabilizers.
Section 4: Experimental Protocols
Protocol 1: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Ensure the nanoparticle suspension is well-mixed by gentle vortexing or pipetting.
-
Dilute a small aliquot of the nanoparticle suspension in a suitable, filtered (0.2 µm filter) dispersant (e.g., deionized water or a low ionic strength buffer) to a concentration appropriate for your DLS instrument. The final solution should be optically clear.[12][16]
-
-
Instrument Setup:
-
Set the measurement temperature, typically 25°C.
-
Select the correct dispersant properties (viscosity and refractive index) in the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature for at least 2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.[12]
-
-
Data Analysis:
-
Analyze the size distribution report. Look for an increase in the Z-average hydrodynamic diameter and the polydispersity index (PDI) as indicators of aggregation. A PDI value below 0.3 generally indicates a monodisperse sample.[18]
-
Protocol 2: Measurement of Zeta Potential
-
Sample Preparation:
-
Instrument Setup:
-
Set the measurement temperature, typically 25°C.
-
Enter the correct dispersant properties into the software.
-
-
Measurement:
-
Carefully inject the sample into a clean zeta potential cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate.
-
Perform a minimum of three measurements.[15]
-
-
Data Analysis:
Section 5: Visualizations
References
- 1. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colloidal stability of polymeric nanoparticles in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of surface functionalization and particle size on the aggregation kinetics of engineered nanoparticles - Les Publications du Cirad [publications.cirad.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
- 16. Aggregation kinetics and cluster structure of amino-PEG covered gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Aggregation kinetics and colloidal stability of functionalized nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aggregation kinetics and dissolution of coated silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetics of gold nanoparticle aggregation: experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Anomeric Mixture Separation in Lewis X Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols for the critical step of separating anomeric mixtures encountered during the chemical synthesis of the Lewis X (Lex) antigen and its derivatives.
Frequently Asked questions (FAQs)
Q1: Why is controlling anomeric selectivity in Lewis X synthesis so challenging?
A1: The synthesis of the Lewis X trisaccharide, Galβ(1→4)[Fucα(1→3)]GlcNAc, involves forming multiple glycosidic bonds. Controlling the stereochemistry at the anomeric center (C-1) of the sugar donors during these glycosylation reactions is inherently difficult. Factors influencing the outcome include the nature of the protecting groups on the glycosyl donor and acceptor, the type of anomeric leaving group, the promoter or catalyst used, the solvent, and the reaction temperature. The interplay of these factors often leads to the formation of a mixture of α and β anomers, necessitating a robust separation strategy.
Q2: What are the most common chromatographic techniques for separating anomeric mixtures of protected Lewis X intermediates?
A2: The primary methods for separating anomeric mixtures of protected oligosaccharides like Lewis X are:
-
Silica (B1680970) Gel Column Chromatography: This is the most common and accessible method for preparative scale separation. Optimization of the solvent system is crucial for achieving separation between the closely related anomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is excellent for analytical assessment of anomeric ratios and for semi-preparative to preparative purification.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (like silica or diol) and a non-polar mobile phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is particularly effective for separating polar compounds like protected sugars. It uses a polar stationary phase and a mobile phase of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[1]
-
Chiral Chromatography: Since anomers are diastereomers, chiral stationary phases (CSPs) can be highly effective in resolving them.[2][3]
-
Q3: How can I confirm the anomeric configuration of my separated products?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The chemical shift and the coupling constant (³JH1,H2) of the anomeric proton are diagnostic. For many fucosides, the α-anomer typically has a smaller coupling constant (around 3-4 Hz) compared to the β-anomer (around 7-8 Hz). The α-anomeric proton also often appears at a lower field (higher ppm).
-
¹³C NMR: The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration. The α-anomeric carbon of fucose generally resonates at a lower field compared to the β-anomer.
Troubleshooting Guides
Issue 1: Poor or No Separation of Anomers on Silica Gel Column Chromatography
Symptom: The α and β anomers co-elute, appearing as a single spot on TLC or a single broad peak from the column.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimal to differentiate the subtle structural differences between the anomers. |
| Action: 1. Systematically vary the solvent ratio: Prepare a series of TLC plates with small variations in the ratio of your polar and non-polar solvents (e.g., 2:1, 2.2:1, 2.5:1 Hexane:Ethyl Acetate). 2. Change solvent components: If varying the ratio is ineffective, try a different solvent system. For example, replace ethyl acetate (B1210297) with diethyl ether or add a small amount of a third solvent like dichloromethane (B109758) or methanol (B129727) to modulate the selectivity. A common starting point for protected sugars is a mixture of hexanes (or heptane) and ethyl acetate.[4] | |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. |
| Action: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to load 1g of sample per 20-100g of silica gel, depending on the difficulty of the separation. | |
| Improper Column Packing | An unevenly packed column with channels or cracks will lead to poor separation. |
| Action: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. | |
| Protecting Groups | The protecting groups on your oligosaccharide may render the anomers too similar in polarity. |
| Action: While not a simple fix for an existing mixture, consider this in your synthetic design. Benzyl ethers and acetyl esters can influence chromatographic mobility differently.[5][6] |
Issue 2: Peak Splitting or Tailing in HILIC-HPLC
Symptom: A single anomer gives a split, shouldered, or tailing peak.
| Possible Cause | Solution |
| Strong Sample Solvent | The sample is dissolved in a solvent significantly more polar (e.g., high water content) than the initial mobile phase.[7] |
| Action: 1. Dissolve the sample in the initial mobile phase composition (e.g., 80-90% acetonitrile). 2. If solubility is an issue, dissolve the sample in a minimal amount of a stronger solvent and then dilute with the initial mobile phase. 3. Reduce the injection volume.[7] | |
| On-Column Anomerization (Mutarotation) | If the terminal sugar has a free anomeric hydroxyl group, it can interconvert between α and β forms during the chromatographic run. |
| Action: 1. Increase the column temperature to accelerate the interconversion, which can sometimes merge the two peaks into a single, sharper peak.[1] 2. Add a small amount of a basic modifier like triethylamine (B128534) to the mobile phase to catalyze the equilibration. | |
| Secondary Interactions | Interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. |
| Action: Add a small amount of a modifier to the mobile phase, such as 0.1% formic acid or 0.1% ammonia, depending on the nature of your analyte, to suppress these interactions. |
Quantitative Data Summary
The following tables provide typical data ranges observed during the separation and characterization of fucosylated oligosaccharide anomers. Note that specific values will vary depending on the exact structure, protecting groups, and analytical conditions.
Table 1: Typical Chromatographic Separation Parameters for Protected Lewis X Intermediates
| Chromatography Mode | Stationary Phase | Typical Mobile Phase (Gradient) | Flow Rate | Detection | Expected Elution Order |
| Silica Gel Column | Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate (e.g., 3:1 to 1:1) | Gravity/Flash | TLC with staining (e.g., p-anisaldehyde) | Often, the more sterically hindered anomer elutes first. |
| Normal-Phase HPLC | Silica or Amino-propyl | Heptane:Isopropanol | 1-2 mL/min | UV (if chromophore present), ELSD, or CAD | Dependent on specific interactions. |
| HILIC-HPLC | Amide or Diol | Acetonitrile:Water (e.g., 90:10 to 60:40) | 0.5-1.5 mL/min | ELSD, CAD, or MS | Typically, the more polar anomer is retained longer. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak series) | Hexane:Isopropanol or other non-polar mixtures | 0.5-1.0 mL/min | UV, ELSD, or CAD | Empirically determined. |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Anomeric Centers
| Anomer | Nucleus | Typical Chemical Shift (ppm) | Typical Coupling Constant (³JH1,H2) |
| α-Fucoside | H-1 | 4.8 - 5.2 | 3.0 - 4.0 Hz |
| C-1 | 98 - 102 | - | |
| β-Fucoside | H-1 | 4.3 - 4.7 | 7.0 - 8.0 Hz |
| C-1 | 102 - 106 | - |
Note: Chemical shifts are highly dependent on the solvent and the protecting groups used.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Glycosylation Reaction
This protocol describes the steps to quench the reaction and prepare the crude product for chromatographic purification.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching agent. For reactions promoted by Lewis acids (e.g., TMSOTf), a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used until gas evolution ceases. For reactions involving iodine-based promoters (e.g., NIS), a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is used to consume excess iodine.
-
-
Liquid-Liquid Extraction:
-
Dilute the quenched reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude anomeric mixture.
-
-
Preparation for Chromatography:
-
Dissolve the crude residue in a minimal amount of the appropriate solvent for loading onto the chromatography column. For silica gel chromatography, this is typically a small volume of the initial eluent or a slightly more polar solvent.
-
Protocol 2: Preparative Separation of Anomers by Silica Gel Flash Chromatography
-
TLC Optimization:
-
Dissolve a small amount of the crude mixture and spot it on several TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of Hexane:Ethyl Acetate).
-
Identify a solvent system that shows two distinct spots with a separation of at least 0.1-0.2 in Rf value. The optimal Rf for the lower spot should be around 0.2-0.3 for good column separation.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar solvent system.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the optimized solvent system. A gradient elution, where the polarity is gradually increased, can be effective. For example, start with 3:1 Hexane:EtOAc and slowly increase to 2:1 Hexane:EtOAc.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure anomers separately.
-
-
Product Isolation:
-
Concentrate the combined pure fractions under reduced pressure to yield the separated α and β anomers.
-
Visualizations
Caption: General experimental workflow from glycosylation to purification.
Caption: Troubleshooting logic for poor anomeric separation on silica gel.
References
- 1. shodex.com [shodex.com]
- 2. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC determinations of enantiomeric ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antibody Cross-Reactivity with Lewis Antigens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing antibody cross-reactivity with Lewis antigens. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the structural similarities between Lewis antigens that can lead to antibody cross-reactivity?
Antibody cross-reactivity between Lewis antigens primarily stems from their structural homology. Lewis antigens are fucosylated oligosaccharides. For instance, both Lewis Y (LeY) and Lewis X (LeX) are built on a type 2 (Galβ1-4GlcNAc) core structure. The key distinction is that LeY is a difucosylated antigen, while LeX is monofucosylated. This shared structural foundation can lead to the recognition of LeX by antibodies developed against LeY, especially if the antibody's binding site (paratope) primarily interacts with the common structural elements.[1]
Q2: If my anti-Lewis Y antibody shows a positive signal for Lewis X-expressing cells, does this indicate my antibody is not specific?
Not necessarily. It is a known phenomenon that some anti-LeY antibodies exhibit cross-reactivity with the LeX antigen.[1] The extent of this cross-reactivity can differ based on the specific monoclonal antibody clone and the experimental conditions being used.[1] It is crucial to validate the specificity of your antibody within the context of your particular application and sample type to ensure accurate results.[1]
Q3: Are there anti-Lewis Y antibody clones known for high specificity with minimal cross-reactivity to Lewis X?
Yes, research has identified and characterized anti-LeY antibodies with high specificity. For example, the monoclonal antibody mAb 3S193 (IgG3), which was generated against natural Le(y)-expressing cells, has demonstrated high specificity for Le(y) in ELISA tests with synthetic and natural Le(y) determinants, and it showed strong reactivity in rosetting assays and cytotoxic tests with Le(y)-expressing cells. When considering an antibody for your research, it is advisable to review the manufacturer's validation data and relevant literature to select a clone with the desired specificity profile for your application.
Q4: How can I experimentally confirm if the observed binding is specific to my target Lewis antigen and not due to cross-reactivity?
Several experimental methods can be employed to verify the specificity of your antibody. These include:
-
Competitive ELISA: This technique involves competing for the binding of your antibody to an immobilized target Lewis antigen with increasing concentrations of a soluble, potentially cross-reacting Lewis antigen. A marked decrease in the signal with the addition of the competitor antigen indicates cross-reactivity.[1]
-
Flow Cytometry: By using cell lines that express one Lewis antigen but not the other (e.g., LeY-positive/LeX-negative vs. LeX-positive/LeY-negative), you can assess the degree of cross-reactivity. Significant staining of the non-target cell line points to cross-reactivity.
-
Surface Plasmon Resonance (SPR): SPR provides real-time analysis of binding kinetics, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. By comparing the KD values for the target and potential cross-reacting antigens, you can quantitatively measure the degree of cross-reactivity.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when dealing with antibody cross-reactivity with Lewis antigens.
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific signal in ELISA or Flow Cytometry | Suboptimal Antibody Concentration: Using too high a concentration of the primary antibody can lead to increased non-specific binding.[1] | Titrate your antibody to determine the optimal concentration that provides a high signal-to-noise ratio. |
| Inadequate Blocking: Insufficient blocking can leave non-specific binding sites on the plate or cells exposed.[1] | Increase the concentration or incubation time of your blocking buffer. Consider using different blocking agents such as bovine serum albumin (BSA), non-fat dry milk, or commercially available protein-free blocking buffers.[1] | |
| Cross-Reactivity of Secondary Antibody: If using an indirect detection method, the secondary antibody may be cross-reacting with other immunoglobulins in your sample.[1] | Ensure your secondary antibody is highly cross-adsorbed against the species of your primary antibody and any other immunoglobulins present in your sample. Run a control with only the secondary antibody to check for non-specific binding.[1] | |
| False positive results | Antibody Cross-Reactivity with Structurally Similar Antigens: The primary antibody may be binding to other Lewis antigens present in the sample due to structural similarities.[2][3] | Perform a competitive ELISA or flow cytometry with cells expressing different Lewis antigens to confirm specificity. If cross-reactivity is confirmed, consider using a more specific monoclonal antibody clone. |
| Inconsistent results between experiments | Variability in Antigen Expression: The expression levels of Lewis antigens can vary between cell passages and culture conditions.[1] | Use cells from a consistent passage number and maintain standardized culture conditions for all experiments.[1] |
| Improper Sample Preparation: The method of cell detachment or tissue processing can affect antigen integrity. | For adherent cells, use gentle, non-enzymatic detachment methods to avoid damaging epitopes.[4] Ensure single-cell suspensions for flow cytometry are properly prepared to avoid clumps and debris.[5] |
Quantitative Data Summary
The following table summarizes the binding characteristics of different anti-Lewis Y antibody formats. This data can help in selecting an appropriate antibody for your research needs.
| Antibody Format | Target Antigen | Binding Affinity (KD) | Key Characteristics | Reference |
| Murine anti-LeY (ABL 364, IgG3) | Lewis Y | Not Specified | Mediates cytotoxicity via complement and effector cells. | [6] |
| Chimeric anti-LeY (IgG1) | Lewis Y | Not Specified | More potent in ADCC than murine IgG3, but less effective in CDC. | [6] |
| Humanized anti-LeY (Variant K, IgG1) | Lewis Y | Within 2-fold of chimeric IgG1 | Improved pharmacokinetic profile with a longer half-life. | [6] |
Key Experimental Protocols
Competitive ELISA Protocol to Assess Cross-Reactivity
This protocol is designed to quantify the cross-reactivity of an antibody with a competing antigen.
Materials:
-
High-binding 96-well ELISA plates
-
Purified target Lewis antigen (e.g., LeY)
-
Purified competing Lewis antigen (e.g., LeX)
-
Primary antibody against the target Lewis antigen
-
Enzyme-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the target Lewis antigen to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the solution to each well of the ELISA plate. Incubate overnight at 4°C.[7]
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[7]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for at least 2 hours at room temperature.[7]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of the competing Lewis antigen in Blocking Buffer.
-
In separate tubes, mix the primary antibody (at its optimal predetermined concentration) with each dilution of the competing antigen. Also, prepare a control with the primary antibody and no competing antigen.
-
Incubate these mixtures for 1 hour at 37°C.[7]
-
-
Incubation with Primary Antibody Mixture: Add 100 µL of the pre-incubated antibody-antigen mixtures to the corresponding wells of the coated plate. Incubate for 90 minutes at 37°C.[7]
-
Washing: Wash the plate three times with Wash Buffer.
-
Incubation with Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at 37°C.[7]
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[1]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[1]
-
Reading: Read the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Plot the absorbance against the concentration of the competing antigen. A decrease in signal with increasing competitor concentration indicates cross-reactivity. The IC50 value (the concentration of the competitor required to inhibit 50% of the antibody binding) can be calculated to quantify the degree of cross-reactivity.[1]
Flow Cytometry Protocol for Specificity Testing
This protocol allows for the assessment of antibody binding to cells expressing different Lewis antigens.
Materials:
-
Cell lines with known Lewis antigen expression profiles (e.g., LeY+/LeX-, LeX+/LeY-, and LeY-/LeX-)
-
Fluorophore-conjugated primary antibody against the target Lewis antigen
-
Isotype control antibody with the same fluorophore
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare single-cell suspensions. For adherent cells, use a gentle detachment method.[4]
-
Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.[4]
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count and viability assessment. Ensure cell viability is >90%.[4]
-
Adjust the cell concentration to 1 x 10^6 cells/mL in Staining Buffer.[4]
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.[4]
-
Add the predetermined optimal concentration of the fluorophore-conjugated primary antibody to the respective tubes for each cell line.[4]
-
In separate tubes for each cell line, add the same concentration of the corresponding isotype control antibody.[4]
-
Incubate the tubes for 30 minutes at 4°C in the dark.[4]
-
-
Washing:
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[4]
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Compare the median fluorescence intensity (MFI) of the primary antibody staining on the target-positive, potential cross-reactivity, and negative control cell lines.
-
Significant staining on the potential cross-reactivity cell line compared to the negative control is indicative of cross-reactivity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. research.pasteur.fr [research.pasteur.fr]
- 6. Humanized anti-Lewis Y antibodies: in vitro properties and pharmacokinetics in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing Lewis X Ligand Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Lewis X (LeX) ligand binding assays. The following information is designed to address specific issues encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What are the most common sources of variability in Lewis X ligand-binding assays?
A1: Reproducibility issues in ligand-binding assays, including those for Lewis X, often arise from several key areas. These include inconsistencies in reagents, such as lot-to-lot variation of antibodies or ligands, deviations from the standardized protocol like inconsistent incubation times or temperatures, improper sample handling and preparation, and errors in data analysis, such as using an incorrect curve-fitting model.[1]
Q2: How can I minimize non-specific binding in my assay?
A2: Non-specific binding (NSB) can lead to high background and inaccurate results.[2][3] To mitigate NSB, consider the following strategies:
-
Buffer Optimization: Adjusting the composition of your running buffer can significantly reduce NSB. Increasing the salt concentration (e.g., up to 500 mM NaCl) can minimize electrostatic interactions, while adding a non-ionic surfactant like Tween 20 (0.005% to 0.1%) can reduce hydrophobic interactions.[2]
-
Blocking Agents: Use appropriate blocking agents to saturate non-specific binding sites on the assay surface. For carbohydrate-based assays, carbohydrate-free blockers like Bovine Serum Albumin (BSA) or Polyvinyl Alcohol (PVA) are recommended.[2] Ensure the BSA is treated to remove any glycosylated contaminants.[2]
-
Control Wells: Always include control wells that lack the primary antibody or the ligand to quantify the level of non-specific binding.
Q3: My signal is too low. What are the potential causes and solutions?
A3: A low signal can stem from several factors. Verifying reagent quality and optimizing assay conditions are crucial first steps.[4] Ensure that all reagents are within their expiration dates and have been stored correctly to maintain their activity.[2] Additionally, fine-tuning assay parameters such as incubation times and temperatures can help maximize the signal-to-noise ratio.[4]
Q4: What is the "edge effect" and how can I prevent it?
A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate evaporate more quickly or experience different temperature distributions, leading to skewed results.[1] To avoid this, it is best practice to not use the outer wells for samples and standards. Instead, fill these wells with buffer or water to create a humidity barrier.[1]
Troubleshooting Guide
This guide addresses common problems encountered during Lewis X ligand binding assays and provides systematic solutions.
High Background
High background noise can mask the specific signal from your analyte.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking incubation time or test alternative carbohydrate-free blocking agents like PVA or treated BSA.[2] |
| Non-Specific Antibody Binding | Run a control without the primary antibody. Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin G (IgG) of the sample species.[2] |
| Contamination of Reagents or Plates | Use sterile, high-quality water for all buffers and washes. Ensure all reagents are within their expiration dates and handled in a clean environment.[2] |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer used between each step. Ensure complete aspiration of the wash buffer from the wells.[2] |
| Substrate Issues | Use fresh substrate and ensure it is colorless before adding it to the plate. Optimize the substrate incubation time to avoid overdevelopment.[2] |
Low Signal
A weak or absent signal can prevent accurate quantification.
| Possible Cause | Recommended Solution |
| Degraded Reagents | Verify the quality and activity of all reagents, including the LeX ligand, antibodies, and detection enzymes.[3][4] Prepare fresh buffers and solutions.[4] |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures to enhance binding.[4] Ensure the pH and ionic strength of buffers are appropriate for the interaction.[4] |
| Low Affinity Reagents | Use antibodies or ligands with high affinity and specificity for the target to enhance assay performance. Monoclonal antibodies are often preferred for their consistency.[4] |
| Incorrect Reagent Concentrations | Titrate antibodies and other reagents to determine their optimal concentrations. |
Poor Reproducibility
Inconsistent results between wells, plates, or experiments compromise data reliability.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and pre-wet pipette tips before dispensing.[1] |
| Temperature Fluctuations | Use a calibrated incubator and place plates in the center, away from the door, to minimize temperature changes.[1] Conduct assays at a consistent temperature (e.g., 37°C), considering reagent stability.[4] |
| Time Lags in Reagent Addition | Use a multichannel pipette to add critical reagents and plan your workflow to minimize the time taken to dispense reagents across the entire plate.[1] |
| Batch-to-Batch Reagent Variability | Prepare and aliquot reagents in large batches to minimize variability between experiments.[4] Qualify new lots of critical reagents before use.[1] |
| Edge Effects | Avoid using the outer wells of the microplate for samples and standards. Fill them with buffer to create a humidity barrier.[1] |
Experimental Protocols
Enzyme-Linked Lectin Assay (ELLA) for Lewis X Binding
This protocol outlines a common method for detecting the binding of a lectin to an immobilized Lewis X glycan.
1. Coating:
-
Coat a 96-well microplate with the Lewis X-conjugated molecule (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.[2]
2. Washing:
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween 20, PBST).[2]
3. Blocking:
-
Add a blocking buffer (e.g., 1% carbohydrate-free BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature (RT).[2]
4. Washing:
-
Repeat the washing step.[2]
5. Lectin Incubation:
-
Add the biotinylated lectin, diluted in blocking buffer, to the wells.
-
Incubate for 1-2 hours at RT.[2]
6. Washing:
-
Repeat the washing step.[2]
7. Detection:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer.
-
Incubate for 1 hour at RT.
8. Washing:
-
Repeat the washing step.
9. Substrate Addition:
-
Add a suitable HRP substrate (e.g., TMB).
-
Incubate in the dark until sufficient color develops.
10. Stop Reaction:
-
Add a stop solution (e.g., 2N H₂SO₄).
11. Read Absorbance:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Visualizations
Troubleshooting Workflow for Poor Reproducibility
References
Technical Support Center: Enhancing Lewis X Detection in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Lewis X detection in complex biological samples.
Troubleshooting Guide
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Low abundance of Lewis X antigen in the sample. | Enrich for glycoproteins using lectin affinity chromatography (e.g., with Concanavalin A or Wheat Germ Agglutinin) before analysis. Increase the starting amount of sample if possible. |
| Inefficient antibody binding. | Optimize antibody concentration. Test a panel of different anti-Lewis X antibody clones to find one with optimal affinity and specificity for your sample type.[1] Ensure the antibody is validated for the specific application (e.g., ELISA, Western blot, IHC). |
| Suboptimal assay conditions. | Adjust incubation times and temperatures. Optimize buffer pH and ionic strength. For ELISAs, ensure proper blocking of non-specific sites.[2] |
| Sample degradation. | Use fresh samples whenever possible. If storage is necessary, use appropriate protease and glycosidase inhibitors and store at -80°C. |
| For Mass Spectrometry: Poor ionization or fragmentation. | Employ chemical derivatization, such as permethylation, to improve the sensitivity and reproducibility of glycan analysis.[3][4] Use a tandem mass spectrometry (MS/MS) experiment designed to detect the characteristic oxonium ion of sialyl Lewis X (m/z 803.29).[3][5][6] |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Insufficient blocking. | Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk or a commercial blocking buffer). Optimize blocking time and temperature. |
| Antibody cross-reactivity. | Use a more specific monoclonal antibody. Perform a BLAST search or consult antibody datasheets to check for potential cross-reactivity with other glycans or proteins in your sample. The use of novel anti-sLex mAbs, such as F1 and F2, have shown good reactivity with both human and mouse sLex.[1] |
| Presence of interfering substances in the sample matrix. | Include additional wash steps.[2] Consider sample purification or fractionation to remove interfering components like lipids or high-abundance proteins.[7] |
| For immunoassays: Heterophile antibodies or human anti-animal antibodies in the sample. | Use blocking agents specifically designed to neutralize these interfering antibodies.[7] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Variability in sample collection and processing. | Standardize all pre-analytical steps, including sample collection, storage, and preparation. |
| Pipetting errors. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous samples. |
| Reagent instability. | Aliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Instrument variability. | Ensure proper instrument calibration and maintenance. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for detecting Lewis X in serum samples?
A1: The optimal method depends on the specific research question. For quantifying total soluble Lewis X, an optimized ELISA can be a sensitive and specific choice.[2] For identifying which specific proteins carry the Lewis X modification, a high-density antibody microarray approach can be very effective.[8] For detailed structural characterization and site-localization, mass spectrometry-based approaches are the gold standard.[5][6]
Q2: How can I improve the signal-to-noise ratio in my Lewis X detection experiment?
A2: To improve the signal-to-noise ratio, you can either increase the signal or decrease the noise. To increase the signal, consider enriching your sample for the target antigen, optimizing antibody concentrations, and using a highly sensitive detection system.[9] To decrease noise, focus on optimizing blocking steps, including stringent wash steps, and using highly specific antibodies to minimize non-specific binding.[10][11]
Q3: Can I use a proximity ligation assay (PLA) to detect Lewis X?
A3: Yes, an in situ proximity ligation assay (PLA) is a powerful technique to visualize protein-glycan interactions with high specificity and sensitivity.[12][13] It can be used to detect the close proximity of Lewis X to a specific protein on the cell surface, providing spatial context that is not available with many other methods.[14]
Q4: What is the role of Lewis X in cancer and how does this affect its detection?
A4: Lewis X and its sialylated form, sialyl Lewis X (sLex), are often overexpressed on the surface of cancer cells and are involved in metastasis.[15][16][17][18][19] This overexpression can make cancer cells a good target for Lewis X detection. However, the complex glycosylation patterns on cancer cells can also present challenges, such as epitope masking, which may require specific sample preparation techniques to overcome.
Quantitative Data Summary
The following tables summarize quantitative data for different Lewis X detection methods.
Table 1: Comparison of Immunoassay-Based Methods
| Method | Limit of Detection (LOD) | Precision (%CV) | Throughput | Key Advantage | Reference |
| Optimized ELISA | < 1 pmol | 6-12% | High | Good for quantifying total soluble sLex. | [2] |
| Antibody Microarray | ~500 intensity units | < 10% (intra-array), < 20% (inter-array) | High | Can simultaneously profile sLex on hundreds of proteins. | [8] |
Table 2: Mass Spectrometry-Based Detection
| Method | Sensitivity | Throughput | Key Advantage | Reference |
| HPLC-ESI-MS/MS | High | Low | Provides detailed structural information and site-localization. | [5][6] |
Key Experimental Protocols
Optimized ELISA for Soluble Sialyl Lewis X
This protocol is adapted from an improved ELISA method for the determination of sialyl Lewis X structures on purified glycoconjugates.[2]
-
Coating: Coat a 96-well plate with an appropriate capture antibody or antigen overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Add the anti-sialyl Lewis X antibody (e.g., CSLEX1) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). A key step is to perform an additional wash with a ten-times diluted salt solution to prevent dissociation of the antibody-antigen complex.[2]
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.
In Situ Proximity Ligation Assay (PLA) for Lewis X on a Specific Protein
This protocol outlines the general steps for performing an in situ PLA to detect the co-localization of Lewis X and a protein of interest.[12][13][14]
-
Cell Preparation: Seed and fix cells on a coverslip. Permeabilize the cells if the target protein is intracellular.
-
Primary Antibody Incubation: Incubate the cells with a mixture of two primary antibodies raised in different species: one targeting the protein of interest and the other targeting Lewis X.
-
PLA Probe Incubation: Add the PLA probes, which are secondary antibodies conjugated with oligonucleotides, and incubate.
-
Ligation: Add the ligation solution containing connector oligonucleotides and ligase to form a circular DNA molecule if the probes are in close proximity.
-
Amplification: Add the amplification solution containing polymerase to perform rolling circle amplification of the DNA circle.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
Visualizations
References
- 1. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved ELISA for the determination of sialyl Lewis(x) structures on purified glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Site localization of sialyl Lewis(x) antigen on alpha1-acid glycoprotein by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Optimizing the signal-to-noise ratio for X-ray photon correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 13. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 14. researchgate.net [researchgate.net]
- 15. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 16. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]
- 18. Acceleration of Sialyl Lewis x/a Expression Associated with Cancer Progression [glycoforum.gr.jp]
- 19. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal in Lewis X Western Blotting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor or no signal in Western blotting experiments for the Lewis X (LeX) carbohydrate antigen.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation and Protein Loading
1. Q: I'm not seeing any signal for my Lewis X target. Could the problem be my sample preparation?
A: Yes, improper sample preparation is a common cause of weak or no signal. Since Lewis X is a carbohydrate moiety attached to proteins (glycoproteins), it's crucial to use lysis buffers that efficiently solubilize these proteins without degrading the glycan structure.
-
Lysis Buffer Choice: For glycoproteins, especially membrane-associated ones, RIPA or NP-40 lysis buffers are often effective. However, for certain targets, a milder buffer like Tris-HCl may be necessary to preserve the native conformation and the epitope.[1][2]
-
Protease and Phosphatase Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent degradation of your target glycoprotein.[3][4]
-
Protein Concentration: Ensure you are loading a sufficient amount of total protein. For low-abundance glycoproteins, you may need to load 30-50 µg of lysate per lane.[5][6] Consider enriching your sample for the target protein through immunoprecipitation if the target is known to have low expression.[4]
2. Q: My bands appear as a smear rather than a sharp band. What could be the cause?
A: Glycoproteins often migrate as smears or broad bands on SDS-PAGE due to the heterogeneity of the attached carbohydrate chains.[3] This is a common characteristic when blotting for heavily glycosylated proteins.
-
Deglycosylation Control: To confirm that the smear is due to glycosylation, you can treat your sample with an enzyme like PNGase F, which removes N-linked glycans.[3][7] A shift in molecular weight and a sharper band after treatment can confirm that your antibody is detecting a glycosylated protein.[7]
Section 2: Electrophoresis and Protein Transfer
3. Q: How can I be sure my glycosylated protein is transferring efficiently to the membrane?
A: Inefficient transfer is a frequent reason for weak signals, especially for large glycoproteins.
-
Transfer Buffer Composition: For high molecular weight glycoproteins, adding a low concentration of SDS (up to 0.1%) to the transfer buffer can facilitate their elution from the gel.[2][8] Conversely, for smaller glycoproteins, ensure your membrane pore size is appropriate (e.g., 0.2 µm) to prevent them from passing through.[4]
-
Transfer Time and Voltage: Optimize transfer time and voltage. Larger proteins may require longer transfer times or higher voltage.[8]
-
Verification of Transfer: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that transfer has occurred across the entire blot.[4][9] You can also stain the gel with Coomassie Blue after transfer to see if a significant amount of protein, particularly high molecular weight proteins, remains.[4]
Section 3: Blocking and Antibody Incubation
4. Q: I have high background on my blot, which might be masking a weak signal. What is the best blocking buffer for Lewis X detection?
A: High background can be caused by inadequate blocking or non-specific antibody binding. The choice of blocking buffer is critical.
-
Common Blocking Buffers: Bovine Serum Albumin (BSA) and non-fat dry milk are common blocking agents.[8][9][10] For many applications, a 3-5% solution in TBST or PBST is a good starting point.[10]
-
Potential for Cross-Reactivity: Be aware that some blocking agents can cross-react with your antibodies. For example, milk contains casein, a phosphoprotein, which can interfere with the detection of phosphorylated targets.[11] While Lewis X is a glycan, it's good practice to test different blocking buffers if you experience high background. Consider using protein-free blocking buffers if you suspect cross-reactivity.[12][13]
-
Blocking Time: Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C, with gentle agitation.[8][14]
5. Q: My signal is still weak. How can I optimize my primary and secondary antibody incubations?
A: Suboptimal antibody concentrations and incubation times are a major cause of poor signal.
-
Primary Antibody Concentration: Titrate your anti-Lewis X primary antibody to find the optimal concentration. Manufacturers' datasheets provide a recommended starting dilution, but this often needs to be optimized for your specific sample and conditions.[4][15] A dot blot can be a quick way to determine the optimal antibody concentration without running a full Western blot.[4][15]
-
Incubation Time and Temperature: For weak targets, a longer primary antibody incubation, such as overnight at 4°C, can increase the signal.[8][16]
-
Secondary Antibody:
-
Compatibility: Ensure your secondary antibody is raised against the host species and isotype of your primary anti-Lewis X antibody. Many anti-carbohydrate antibodies, including some anti-Lewis X clones, are of the IgM isotype, so you may need an anti-IgM secondary antibody.[17]
-
Concentration: Titrate your secondary antibody as well. Too high a concentration can lead to high background, while too low a concentration will result in a weak signal.[3][5]
-
Cross-Adsorption: Use a cross-adsorbed secondary antibody to minimize non-specific binding, especially if you are working with tissue lysates.[17]
-
Section 4: Signal Detection
6. Q: I've optimized all the steps, but my signal is still faint. What can I do at the detection stage?
A: The final detection step is critical for visualizing your results.
-
Substrate Choice: If using a chemiluminescent detection system, ensure your substrate is fresh and has not expired.[8] For low-abundance targets, consider using a high-sensitivity ECL substrate.[18][19]
-
Exposure Time: Optimize your exposure time. A weak signal may simply require a longer exposure to be detected.[8] Using a CCD camera-based imager can offer a wider dynamic range and higher sensitivity compared to film.[18][20]
-
Substrate Incubation: Ensure the membrane is fully and evenly covered with the substrate solution and incubate for the recommended time before imaging.[21]
Troubleshooting Summary Tables
Table 1: Troubleshooting Poor or No Signal
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Insufficient protein loaded | Increase protein load to 30-50 µ g/lane .[5][6] |
| Target protein degraded | Add fresh protease inhibitors to lysis buffer; keep samples on ice.[3][4] |
| Inefficient protein solubilization | Use appropriate lysis buffer (e.g., RIPA for membrane proteins).[1][2] |
| Protein Transfer | |
| Inefficient transfer of large glycoproteins | Add 0.1% SDS to transfer buffer; increase transfer time/voltage.[2][8] |
| Small glycoproteins transferred through membrane | Use a membrane with a smaller pore size (0.2 µm).[4] |
| Air bubbles between gel and membrane | Carefully remove air bubbles with a roller when assembling the transfer stack.[12] |
| Antibody Incubation | |
| Suboptimal primary antibody concentration | Titrate the primary antibody; perform a dot blot to find the optimal concentration.[4][15] |
| Insufficient primary antibody incubation | Increase incubation time (e.g., overnight at 4°C).[8][16] |
| Incompatible or inactive secondary antibody | Ensure secondary antibody recognizes the primary's species and isotype (e.g., anti-IgM).[17] |
| Signal Detection | |
| Inactive or expired substrate | Use fresh, high-sensitivity ECL substrate.[8][18][19] |
| Insufficient exposure time | Increase exposure time when imaging.[8] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for Glycoprotein Analysis
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease inhibitor cocktail.[5][17][22] A typical volume is 1 mL per 10 cm dish.
-
For adherent cells, use a cell scraper to gently collect the cell lysate. Transfer the lysate to a pre-chilled microcentrifuge tube.[17][22]
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2][23]
-
Carefully transfer the supernatant to a fresh, pre-chilled tube. This is your protein lysate.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5-10 minutes to denature the proteins.[5][6]
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C.
Protocol 2: Enzymatic Deglycosylation with PNGase F (as a control)
-
To approximately 20-40 µg of protein lysate, add the denaturation buffer provided with your PNGase F kit.
-
Heat the sample at 100°C for 10 minutes to denature the proteins.[24]
-
Cool the sample on ice, then add the reaction buffer and NP-40 (or equivalent detergent) as per the manufacturer's protocol.[24]
-
Add 1-2 µl of PNGase F enzyme to the reaction mixture.[24]
-
Incubate the reaction at 37°C for 1-3 hours.[24]
-
After incubation, add Laemmli sample buffer and boil for 5-10 minutes.
-
Run this deglycosylated sample alongside an untreated sample on your Western blot to observe any mobility shift.[7]
Visual Troubleshooting Guides
Caption: A step-by-step workflow for troubleshooting poor signal in Western blotting.
Caption: Decision pathway for optimizing primary and secondary antibody conditions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. You are being redirected... [prosci-inc.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. youtube.com [youtube.com]
- 17. southernbiotech.com [southernbiotech.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Chemiluminescent Western blotting [jacksonimmuno.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Optimizing Western blotting immunodetection: Streamlining antibody cocktails for reduced protocol time and enhanced multiplexing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. bio-rad.com [bio-rad.com]
Best practices for storing and handling Lewis x Trisaccharide.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Lewis x Trisaccharide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Protect from moisture and light. Once reconstituted, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage of a few days, 2-8°C may be acceptable, but always refer to the manufacturer's product-specific recommendations.
Q2: How should I reconstitute lyophilized this compound?
A: Reconstitute the lyophilized powder in a high-quality, sterile solvent such as sterile water, PBS, or a buffer appropriate for your experimental setup. To ensure complete dissolution, gently vortex the vial. The choice of solvent will depend on the downstream application. For cell culture experiments, use a sterile, endotoxin-free buffer or medium.
Q3: What is the stability of this compound in aqueous solutions?
A: The stability of this compound in solution is dependent on the pH and temperature. Glycosidic bonds can be susceptible to hydrolysis under acidic conditions. It is recommended to use buffers with a neutral pH (pH 6.5-7.5) for reconstitution and in experimental assays. Avoid prolonged storage in acidic or basic solutions. For long-term storage, it is best to keep the product in its lyophilized form.
Q4: In which solvents is this compound soluble?
A: this compound is a polar molecule and is generally soluble in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. It has limited solubility in nonpolar organic solvents.
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in Immunoassays (e.g., ELISA)
Q: We are observing variable or no signal in our immunoassay designed to detect this compound or its binding partners. What are the potential causes and how can we troubleshoot this?
A: Inconsistent results in immunoassays can stem from several factors. Below is a troubleshooting workflow to identify the root cause.
Caption: Troubleshooting workflow for immunoassay issues.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Ensure proper storage conditions (-20°C, protected from light and moisture).- Prepare fresh solutions from lyophilized stock for each experiment.- Avoid multiple freeze-thaw cycles of stock solutions. |
| Incorrect Concentration | - Verify the correct calculation of the required concentration.- Use a calibrated pipette for accurate measurement. |
| Suboptimal Antibody Performance | - Ensure the primary and secondary antibodies are validated for the specific application.- Titrate antibody concentrations to find the optimal range.- Check for proper storage and handling of antibodies. |
| Inefficient Blocking | - Use an appropriate blocking buffer to minimize non-specific binding.- Optimize blocking time and temperature. |
| Improper Washing | - Ensure sufficient washing steps to remove unbound reagents.- Use a validated wash buffer. |
Issue 2: Unexpected Results in Cell-Based Assays
Q: We are not observing the expected biological effect of this compound in our cell culture experiments. What could be the issue?
A: The biological activity of this compound can be influenced by various factors in a cell-based assay. Here is a logical flow for troubleshooting.
Caption: Troubleshooting workflow for cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation/Contamination | - Reconstitute in sterile, endotoxin-free buffer or medium immediately before use.- Filter-sterilize the reconstituted solution if necessary. |
| Suboptimal Concentration | - Perform a dose-response curve to determine the optimal working concentration for your specific cell type and assay.[1] |
| Cell Health and Passage Number | - Ensure cells are healthy and within a low passage number.- Perform a cell viability assay to rule out cytotoxicity. |
| Low or Absent Receptor Expression | - Confirm that your cell line expresses the receptor or binding partner for this compound.[2] |
| Incorrect Incubation Time | - Optimize the incubation time to allow for the biological response to occur.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Expression Assay
This protocol is a general guideline for assessing the effect of this compound on cytokine expression in splenocytes, based on methodologies found in the literature.[1]
-
Cell Preparation:
-
Isolate splenocytes from mice and prepare a single-cell suspension.
-
Resuspend cells in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Plate splenocytes at a density of 2 x 10^6 cells/well in a 24-well plate.
-
Treat cells with this compound at a final concentration of 5 µg/mL in the presence of an antigen like ovalbumin (25 µg/mL).[1]
-
Include appropriate controls (e.g., untreated cells, cells with antigen only).
-
-
Incubation:
-
Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the levels of cytokines (e.g., IL-4, IL-13, INF-γ) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Protocol 2: NF-κB Nuclear Translocation Assay
This protocol provides a general framework for investigating the effect of this compound on NF-κB signaling in bone marrow-derived dendritic cells (BMDCs).[1]
-
Cell Culture and Differentiation:
-
Culture mouse bone marrow cells in the presence of GM-CSF to differentiate them into BMDCs.
-
-
Treatment:
-
Nuclear Extraction:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Western Blot Analysis:
-
Determine the concentration of the nuclear extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Normalize the results to a nuclear loading control (e.g., Lamin B1).
-
Signaling Pathway
This compound can modulate immune responses, in part by antagonizing LPS-induced signaling pathways.[1]
Caption: this compound's role in modulating LPS-induced IL-12 expression.
References
Technical Support Center: Controlling for Matrix Effects in Lewis X Quantification
Welcome to the technical support center for controlling matrix effects in the quantification of Lewis X (Lex). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Lewis X quantification?
A1: Matrix effects are the alteration of ionization efficiency for the Lewis X antigen caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, tissue extracts).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which ultimately compromises the accuracy, precision, and sensitivity of your quantitative assay.[1][3][4] Common interfering substances in biological matrices include phospholipids, salts, proteins, and other metabolites.[1][4][5]
Q2: How can I determine if my Lewis X assay is affected by matrix effects?
A2: A qualitative assessment can be performed using a post-column infusion experiment. This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. By infusing a constant flow of a Lewis X standard solution into the mass spectrometer after the analytical column, you can monitor the analyte's signal for any dips or peaks as a blank matrix extract is injected. These signal changes indicate the retention times where matrix components are eluting and causing interference.[1][6]
For a quantitative assessment, the matrix factor (MF) should be calculated. This is achieved by comparing the peak response of Lewis X in a post-extraction spiked matrix sample to the response of Lewis X in a neat solution.[1]
Q3: What is an acceptable range for the matrix factor?
A3: Ideally, the matrix factor should be between 0.8 and 1.2. The precision of the matrix factor, expressed as the coefficient of variation (%CV), should be ≤15% across at least six different lots of the biological matrix.[1] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[1]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5][7] A SIL-IS for Lewis X would be chemically identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[2][5] This allows for reliable quantification based on the ratio of the analyte to the internal standard.[2] Metabolic labeling, where cells are cultured with isotopically labeled precursors to incorporate stable isotopes into the glycans, is a robust method for generating an ideal SIL-IS.[8][9]
Troubleshooting Guides
Problem 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different lots of your biological matrix.[1]
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.[1]
-
Calculate Matrix Factor: Determine the matrix factor for each lot. A high coefficient of variation (%CV) for the matrix factor across the lots confirms variability.[1]
-
Optimize Sample Preparation: Improve sample cleanup to remove interfering components. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or immunoaffinity purification can be effective.[2][5][10] Immunoaffinity purification, in particular, can offer high selectivity for Lewis X, significantly reducing matrix complexity.[11][12]
-
Chromatographic Optimization: Adjust your LC method (e.g., gradient, column chemistry) to better separate the Lewis X antigen from interfering matrix components.[2][3]
-
Problem 2: Inaccurate results with a consistent bias (high or low) in QC samples.
-
Possible Cause: A consistent matrix effect that is not being adequately compensated for.[1]
-
Troubleshooting Steps:
-
Evaluate Internal Standard (IS) Performance: If you are not using a SIL-IS, your analog IS may not be co-eluting perfectly with Lewis X or experiencing the matrix effect to the same degree.
-
Implement a SIL-IS: The most reliable solution is to use a stable isotope-labeled Lewis X internal standard. This can be achieved through chemical or metabolic labeling methods.[8][13][14]
-
Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare your calibration standards and QCs in the same biological matrix as your samples to mimic the matrix effect.[2][15] However, be aware that this does not account for lot-to-lot variability.[15]
-
Problem 3: Low sensitivity and poor peak shape.
-
Possible Cause: Significant ion suppression and/or interference from matrix components.[2][5]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Phospholipids are a major cause of ion suppression in plasma and serum.[1][5] Employ specific phospholipid removal strategies, such as specialized SPE cartridges or protein precipitation followed by an organic solvent wash.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10][15] While this may seem counterintuitive for low-abundance analytes, reducing severe matrix suppression can sometimes lead to a net increase in signal.[15]
-
Optimize Chromatography: Switch to a narrower bore column or a different stationary phase (e.g., HILIC for glycans) to improve separation and peak focus.
-
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of matrix effects.
-
Sample Preparation:
-
Set A (Neat Solution): Spike the known concentration of the Lewis X standard into the final mobile phase solvent.
-
Set B (Post-Spiked Matrix Extract): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the known concentration of the Lewis X standard into the extracted matrix post-extraction.[1]
-
Set C (Matrix Blank): Extract the blank biological matrix without spiking any standard.
-
-
LC-MS/MS Analysis: Analyze all samples using your validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean peak area for the Lewis X antigen in both Set A and Set B.
-
Ensure the response in Set C is negligible (i.e., no interfering peaks at the retention time of Lewis X).
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
-
Internal Standard (IS) Matrix Factor:
-
If using an internal standard, its matrix factor should also be calculated similarly to ensure it behaves like the analyte.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Quantitative Data Summary
| Parameter | Acceptance Criteria | Purpose |
| Matrix Factor (MF) | 0.8 - 1.2 | Quantifies the degree of ion suppression or enhancement. |
| %CV of MF | ≤ 15% across ≥ 6 matrix lots | Assesses the variability of the matrix effect between different sources. |
| IS-Normalized MF | Close to 1.0 | Indicates that the internal standard is effectively compensating for the matrix effect. |
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in bioanalysis.
Caption: Principle of matrix effect correction using a SIL-IS.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Practical Immunoaffinity-Enrichment LC-MS for Measuring Protein Kinetics of Low-Abundance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 14. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Fucosylation Reactions for Lewis x Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the enzymatic synthesis of the Lewis x (Lex) antigen.
Troubleshooting Guide
This section addresses common issues encountered during the fucosylation reaction for Lex synthesis.
Question: Why is the yield of my Lewis x product low or nonexistent?
Answer:
Several factors can contribute to low or no product yield. A systematic evaluation of the following is recommended:
-
Enzyme Activity: The most common issue is the loss of enzyme activity during storage.[1]
-
Recommendation: Use a fresh batch of enzymes. For long-term storage (1-2 years), enzymes should be stored in 50% glycerol (B35011) at -20°C. For short-term storage (up to 2 weeks), 10% glycerol at 4°C is suitable.[1]
-
-
Substrate Quality and Concentration: The purity and concentration of your acceptor substrate (e.g., N-acetyllactosamine, LacNAc) and the fucose donor are critical.
-
Recommendation: Verify the integrity and concentration of your substrates. Consider performing small-scale trial reactions to optimize substrate concentrations, which can range from 1–50 mM.[1]
-
-
Reaction Conditions: The reaction buffer, pH, temperature, and presence of divalent cations significantly impact enzyme performance.
-
Recommendation: Ensure all reaction components are at their optimal concentrations and conditions. Refer to the optimized reaction conditions table below.
-
-
Inhibitors: The presence of contaminants or inhibitors in your reaction mixture can impede enzymatic activity.
-
Recommendation: Purify all substrates and ensure the reaction buffer is free of potential inhibitors.
-
Question: How can I optimize the reaction conditions for my specific fucosyltransferase?
Answer:
Optimal reaction conditions can vary depending on the specific fucosyltransferase (FUT) and other enzymes used in your system. Small-scale pilot experiments are crucial for optimization.[1] Key parameters to adjust include:
-
pH: The pH of the reaction mixture can be varied between 5.0 and 10.0 to find the optimal performance for your enzyme.[1]
-
Divalent Cations: The type and concentration of divalent metal ions, such as Mg2+ or Mn2+, are critical for fucosyltransferase activity. Concentrations can be tested in the range of 0–50 mM.[1]
-
Temperature: Fucosylation reactions are typically performed between 20–40°C.[1] The optimal temperature should be determined for your specific enzyme.
-
Enzyme Concentration: The amount of each enzyme in a multi-enzyme system should be optimized.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for Lewis x synthesis?
A one-pot, three-enzyme system is a highly efficient method for synthesizing Lewis x and other fucosylated oligosaccharides.[1] This system uses L-fucose as a starting material, which is converted to the sugar nucleotide donor GDP-fucose in situ.[1] This approach is cost-effective as it avoids the use of expensive, commercially available GDP-fucose.[1]
Q2: Which fucosyltransferase should I use for Lewis x synthesis?
Several α1,3-fucosyltransferases can synthesize the Lewis x epitope. The choice of enzyme can depend on the specific acceptor substrate and desired product. For example, FUT9 exhibits very strong activity for both oligosaccharide and glycolipid acceptors and is considered a primary enzyme for Lex synthesis in the brain.[2] Recombinant enzymes, such as a truncated α1,3-fucosyltransferase from Helicobacter pylori, have also been used successfully.[3]
Q3: Can I use analogs of L-fucose in my reaction?
Yes, the one-pot three-enzyme system has been shown to be tolerant of certain L-fucose derivatives with modifications at the C-6 position, allowing for the synthesis of Lewis x analogs.[1] This flexibility is dependent on the substrate specificities of the enzymes used in the reaction.[1]
Q4: How can I monitor the progress of my fucosylation reaction?
Thin-layer chromatography (TLC) is a common method to qualitatively monitor the progress of the reaction by comparing the reaction mixture to standards of the starting materials and the expected product.[3]
Experimental Protocols & Data
One-Pot Three-Enzyme Synthesis of Lewis x
This protocol is adapted from a chemoenzymatic approach for preparative scale synthesis of Lex.[1][3]
Materials:
-
L-fucose
-
Acceptor substrate (e.g., 2-azidoethyl N-acetyllactosamine)
-
ATP (Adenosine 5′-triphosphate)
-
GTP (Guanosine 5′-triphosphate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnSO4
-
Inorganic pyrophosphatase (e.g., from Pasteurella multocida, PmPpA)
-
Bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP from Bacteroides fragilis)[1][3]
-
α1,3-fucosyltransferase (e.g., from Helicobacter pylori)[3]
Procedure:
-
In a suitable reaction vessel, combine the Tris-HCl buffer, L-fucose, acceptor substrate, ATP, and GTP.
-
Add MnSO4 to the final desired concentration.
-
Add the inorganic pyrophosphatase, FKP, and α1,3-fucosyltransferase.
-
Incubate the reaction mixture at 37°C for 2-24 hours with shaking.[1][3]
-
Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Upon completion, purify the Lewis x product using column chromatography (e.g., Bio-gel P-2 followed by silica (B1680970) gel).[1]
Optimized Reaction Conditions
The following table summarizes optimized conditions for the one-pot synthesis of Lewis x.
| Parameter | Recommended Range/Value | Source |
| pH | 7.5 (HEPES or Tris-HCl buffer) | [3] |
| Temperature | 37°C | [3] |
| Divalent Cation | 20-40 mM MnSO4 | [3] |
| L-fucose | 2.0 equivalents (to acceptor) | [3] |
| Acceptor Substrate | 1.0 equivalent | [3] |
| ATP | 2.0 equivalents (to acceptor) | [3] |
| GTP | 2.0 equivalents (to acceptor) | [3] |
| Reaction Time | 2-24 hours | [1][3] |
Expected Yields
Yields for the one-pot three-enzyme synthesis of fucosides can range from 60-99%.[1] Purification by Bio-gel P-2 column can result in a purity of over 95%, which can be further improved to 99% with subsequent silica gel column purification.[1]
Visualizations
References
Technical Support Center: Efficient Enzymatic Synthesis of Lewis X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the efficiency of the enzymatic synthesis of the Lewis X (Lex) antigen.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for Lewis X?
Enzymatic synthesis offers several key advantages over traditional chemical methods for producing Lewis X and other complex oligosaccharides:
-
High Specificity: Enzymes catalyze reactions with high regio- and stereospecificity, minimizing the need for complex protecting group strategies that are often required in chemical synthesis.[1][2]
-
Milder Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions under mild pH and temperature conditions, which helps to preserve the integrity of sensitive molecules.
-
Improved Efficiency: One-pot multi-enzyme systems can simplify the overall process, reduce the number of purification steps, and minimize product loss, leading to higher overall yields.[3]
-
Reduced Cost: By avoiding the use of expensive and often unstable sugar nucleotide donors like GDP-Fucose, and instead generating them in situ, the cost of synthesis can be significantly reduced.[3][4]
Q2: What is a "one-pot multi-enzyme" system and why is it beneficial for Lewis X synthesis?
A one-pot multi-enzyme system for Lewis X synthesis involves combining several enzymes in a single reaction vessel to carry out a cascade of reactions without isolating intermediates.[3] A common strategy involves:
-
Phosphorylation of L-fucose: An L-fucokinase/GDP-fucose pyrophosphorylase (FKP) bifunctional enzyme converts L-fucose to GDP-fucose.[3][4]
-
Driving the Reaction Forward: An inorganic pyrophosphatase (PpA) degrades the pyrophosphate (PPi) byproduct, which drives the equilibrium towards GDP-fucose formation.[3]
-
Fucosylation: An α1,3-fucosyltransferase (α1,3-FT) transfers the fucose from the in situ generated GDP-fucose to an acceptor molecule, such as N-acetyllactosamine (LacNAc), to form the Lewis X trisaccharide.[3][4]
This approach is highly efficient as it simplifies the process, reduces purification steps, and minimizes product loss.[3]
Q3: What are the critical reagents for the enzymatic synthesis of Lewis X?
The key reagents for a typical one-pot enzymatic synthesis of Lewis X include:
-
Enzymes:
-
Substrates:
-
L-fucose
-
Acceptor molecule (e.g., Galβ1–4GlcNAcβProN3 or N-acetyllactosamine)[3]
-
ATP (Adenosine 5′-triphosphate)
-
GTP (Guanosine 5′-triphosphate)
-
-
Buffer and Cofactors:
-
Tris-HCl buffer
-
Divalent metal ions (e.g., Mg2+ or Mn2+)[3]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Enzymes: Enzymes may have lost activity due to improper storage or handling. | - Use a fresh batch of enzymes. - Ensure proper storage conditions: 10% glycerol (B35011) at 4°C for short-term (up to 2 weeks) or 50% glycerol at -20°C for long-term (1-2 years).[3] - Lyophilized enzymes can also be stored at -20°C.[3] - Run a positive control with a known active enzyme and substrate to verify enzyme viability. |
| Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal. | - Optimize reaction conditions by testing a range of pH (5.0–10.0), temperatures (20–40 °C), and incubation times (4–24 hours).[3] - Titrate enzyme and substrate concentrations to find the optimal ratio. | |
| Substrate Insolubility: The acceptor substrate may not be fully dissolved in the assay buffer. | - Prepare substrate stock solutions in an appropriate solvent like DMSO and then dilute into the aqueous buffer. - Consider sonication or the addition of a non-ionic detergent (e.g., 0.01-0.1%) to improve solubility, ensuring it is compatible with the enzymes. | |
| Inhibitors Present: Contaminants in the reagents or sample may be inhibiting the enzymes. | - Use high-purity reagents. - If inhibitors are suspected in the substrate preparation, consider an additional purification step for the substrate. | |
| High Background Signal in Assay | Substrate Instability: The substrate may be degrading over time. | - Prepare the substrate solution fresh for each experiment. - Perform a stability check by incubating the substrate in the reaction buffer without the enzyme and monitoring for signal generation. |
| Contaminated Reagents: Buffer components or other reagents may be contaminated. | - Use fresh, high-quality reagents. - Measure the signal of individual components (buffer, substrate, enzyme solutions) to identify the source of the high background. | |
| Incomplete Reaction | Insufficient Incubation Time: The reaction may not have had enough time to reach completion. | - Extend the incubation time. Monitor the reaction progress over a time course to determine the optimal reaction time.[3] |
| Sub-saturating Substrate Concentration: The concentration of one of the substrates may be limiting the reaction rate. | - Increase the concentration of the limiting substrate. It is common to use a slight excess of the donor substrate (L-fucose and nucleotide triphosphates) relative to the acceptor. | |
| Product Inhibition: The product of the reaction may be inhibiting one of the enzymes. | - If product inhibition is suspected, consider a fed-batch approach where the substrate is added incrementally. - Immobilize one of the enzymes to allow for easier removal and to potentially mitigate inhibition. |
Quantitative Data Summary
Table 1: Reported Yields for Enzymatic Synthesis of Lewis X and Related Structures
| Product | Synthesis Method | Yield | Reference |
| This compound | One-pot three-enzyme system | 60-99% | [3] |
| Sialyl Lewis X Tetrasaccharide | Two-step enzymatic synthesis | 61% overall | [5] |
| Sialyl Lewis X Tetrasaccharide | Solid-phase enzymatic synthesis | 57% total | [6] |
Experimental Protocols
Protocol 1: One-Pot Three-Enzyme Synthesis of this compound
This protocol is adapted from a one-pot three-enzyme system for the synthesis of fucosides.[3]
Materials:
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis
-
Inorganic pyrophosphatase (PpA) from Pasteurella multocida
-
α1,3-fucosyltransferase (Hpα1–3FTΔ66) from Helicobacter pylori
-
L-fucose
-
Acceptor: Galβ1–4GlcNAcβProN3
-
ATP
-
GTP
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
MgCl₂ or MnCl₂ (e.g., 10 mM)
-
Bio-gel P-2 column for purification
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine the following in Tris-HCl buffer:
-
L-fucose (e.g., 1.2 equivalents)
-
Acceptor substrate (e.g., 1 equivalent)
-
ATP (e.g., 1.5 equivalents)
-
GTP (e.g., 1.5 equivalents)
-
MgCl₂ or MnCl₂ (e.g., 10 mM)
-
-
-
Enzyme Addition:
-
Add the three enzymes (FKP, PpA, and Hpα1–3FTΔ66) to the reaction mixture. The optimal amount of each enzyme should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for 4-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
-
Reaction Quenching:
-
Once the reaction is complete, quench the reaction by adding an equal volume of cold ethanol (B145695) or by boiling for 2 minutes.
-
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Purify the supernatant containing the this compound using a Bio-gel P-2 column.
-
For higher purity ( >99%), a subsequent silica (B1680970) gel column purification can be performed.[3]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as mass spectrometry and NMR.
-
Visualizations
Caption: One-pot, three-enzyme synthesis pathway for Lewis X.
Caption: Troubleshooting workflow for low Lewis X synthesis yield.
References
- 1. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Efficient enzymatic synthesis of the sialyl-Lewisx tetrasaccharide. A ligand for selectin-type adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Confirming the Biological Activity of Synthetic Lewis X Trisaccharide: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on confirming the biological activity of synthetic Lewis X (LeX) trisaccharide. We objectively compare its performance with relevant alternatives, supported by experimental data, and provide detailed protocols for key assays.
Introduction to Lewis X Trisaccharide
The Lewis X (LeX) trisaccharide, with the structure Galβ1-4(Fucα1-3)GlcNAc, is a crucial carbohydrate antigen involved in a variety of biological processes. It plays a significant role in cell-cell recognition, inflammation, and immune responses.[1] Notably, LeX is a key ligand for selectins, a family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin) that mediate the initial attachment of leukocytes to the vascular endothelium during inflammation and cancer cell metastasis.[2][3] The interaction between LeX on the surface of cells (like leukocytes or tumor cells) and E-selectin on endothelial cells is a critical step in their extravasation from the bloodstream into tissues.[3][4] Given its role in pathophysiology, synthetic LeX and its derivatives are valuable tools for studying these processes and for the development of potential therapeutic agents that can modulate selectin-mediated adhesion.[5]
Experimental Approaches to Confirm Biological Activity
The primary biological activity of LeX is its ability to bind to selectins. Therefore, confirming the activity of a synthetic LeX construct revolves around quantifying this interaction. The two most common experimental approaches are direct binding assays and cell-based adhesion assays.
-
Selectin Binding Assays: These assays directly measure the interaction between synthetic LeX and purified selectin proteins. Common techniques include solid-phase binding assays (similar to ELISA), surface plasmon resonance (SPR), and fluorescence polarization.[6][7] They are essential for determining binding affinity and specificity.
-
Cell Adhesion Assays: These experiments assess the ability of the synthetic LeX to inhibit the adhesion of LeX-expressing cells (e.g., HL-60 or specific cancer cell lines) to a monolayer of activated endothelial cells or to surfaces coated with selectin.[4] These functional assays provide insights into the biological efficacy of the synthetic oligosaccharide in a more complex cellular environment.
Comparative Performance Data
The biological activity of synthetic LeX is best understood when compared against positive and negative controls. A common positive control is the sialylated form, Sialyl Lewis X (sLeX), which is known to have a higher affinity for E-selectin.[2][7] A suitable negative control could be a synthetic analogue where a key monosaccharide is altered or absent, significantly reducing its binding capability.
Table 1: Comparative Binding Affinity to E-Selectin
| Compound | Structure | Assay Type | Binding Affinity (IC₅₀) | Reference |
| Synthetic Lewis X | Galβ1-4(Fucα1-3)GlcNAc | Competitive ELISA | ~1-2 mM | [6] |
| Sialyl Lewis X (sLeX) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | Competitive ELISA | ~0.5-1 mM | [6] |
| Lewis A (LeA) Trisaccharide | Galβ1-3(Fucα1-4)GlcNAc | Competitive ELISA | > 10 mM (Low Affinity) | [8] |
| Synthetic LeX Analogue | Galβ1-4(Rhaα1-3)GlcNAc | Competitive ELISA | No significant binding | [9] |
Note: IC₅₀ values are approximate and can vary based on specific assay conditions. Lower values indicate higher binding affinity.
Table 2: Inhibition of Cell Adhesion to E-Selectin
| Inhibitor | Cell Line | Assay Type | Inhibition (IC₅₀) | Reference |
| Synthetic Lewis X | HL-60 (Leukemic cells) | Static Cell Adhesion | ~1.5 mM | [4] |
| Sialyl Lewis X (sLeX) | HL-60 (Leukemic cells) | Static Cell Adhesion | ~0.8 mM | [4] |
| Negative Control Peptide | HL-60 (Leukemic cells) | Static Cell Adhesion | No significant inhibition | N/A |
Detailed Experimental Protocols
Protocol: Solid-Phase E-Selectin Binding Assay (Competitive ELISA Format)
This protocol describes a competitive binding assay to determine the IC₅₀ value of synthetic LeX.
Materials:
-
Recombinant human E-selectin/Fc chimera
-
High-binding 96-well microplates
-
Biotinylated LeX-probe (e.g., LeX-PAA-biotin)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 1% BSA, 2 mM Ca²⁺)
-
Synthetic LeX and control compounds
Procedure:
-
Coating: Dilute recombinant E-selectin to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Assay Buffer to each well and incubate for 2 hours at room temperature (RT) to block non-specific binding sites.
-
Competition: Prepare serial dilutions of the synthetic LeX and control compounds in Assay Buffer.
-
In a separate plate, mix 50 µL of each competitor dilution with 50 µL of a fixed concentration of biotinylated LeX-probe (e.g., 1 µg/mL). Incubate for 30 minutes at RT.
-
Binding: Wash the E-selectin coated plate three times. Transfer 100 µL of the competitor/probe mixture to the corresponding wells. Incubate for 2 hours at RT.
-
Detection: Wash the plate five times. Add 100 µL of Streptavidin-HRP (diluted 1:1000 in Assay Buffer) to each well. Incubate for 1 hour at RT.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Readout: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the biotinylated LeX-probe binding.
Protocol: Cell Adhesion Inhibition Assay
This protocol measures the ability of synthetic LeX to block the adhesion of cells to an E-selectin-coated surface.
Materials:
-
Recombinant human E-selectin/Fc chimera
-
96-well tissue culture plates
-
LeX-expressing cells (e.g., HL-60)
-
Calcein-AM fluorescent dye
-
Adhesion Buffer (e.g., RPMI, 20 mM HEPES, 2 mM Ca²⁺)
-
Wash Buffer (PBS with 2 mM Ca²⁺)
-
Synthetic LeX and control compounds
Procedure:
-
Coating: Coat a 96-well plate with E-selectin as described in Protocol 4.1 (Steps 1-2).
-
Cell Labeling: Resuspend HL-60 cells at 1 x 10⁶ cells/mL in serum-free media. Add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Washing Cells: Centrifuge the labeled cells, remove the supernatant, and wash twice with Adhesion Buffer to remove excess dye. Resuspend in Adhesion Buffer at 2 x 10⁶ cells/mL.
-
Inhibition: Add 50 µL of serially diluted synthetic LeX (or controls) to the E-selectin coated wells.
-
Adhesion: Add 50 µL of the labeled cell suspension to each well. Incubate for 30-60 minutes at RT, allowing cells to adhere.
-
Washing Plate: Gently wash the plate 2-3 times with Wash Buffer to remove non-adherent cells. Be careful not to dislodge the adherent cells.
-
Readout: Add 100 µL of PBS to each well. Read the fluorescence (Excitation: 485 nm, Emission: 520 nm) using a fluorescence microplate reader.
-
Analysis: Calculate the percentage of adhesion relative to a no-inhibitor control. Plot the percentage of adhesion against the log of the inhibitor concentration to determine the IC₅₀.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of experimental processes and biological mechanisms.
Caption: Workflow for a competitive E-selectin binding assay.
Caption: Role of Lewis X in selectin-mediated cell adhesion.
Caption: LeX antagonizes LPS-induced NF-κB activation.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers | MDPI [mdpi.com]
- 4. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. A ligand binding assay for E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis A trisaccharide | 56570-03-7 | OL04541 | Biosynth [biosynth.com]
- 9. Synthesis of this compound analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a New Anti-Lewis X Monoclonal Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel anti-Lewis X (LeX) monoclonal antibody (mAb), designated here as [New mAb]. We present a direct comparison with established competitor antibodies, Competitor A and Competitor B, supported by experimental data. Detailed protocols and workflow visualizations are included to ensure reproducibility and clarity.
Introduction to Lewis X and Antibody Specificity
The Lewis X antigen (LeX), also known as CD15 or SSEA-1, is a carbohydrate structure crucial in cell-to-cell recognition, inflammation, and cancer metastasis. Its overexpression on tumor cells is linked to poor prognosis and metastatic potential, making it a key target for diagnostics and therapeutics. Validating the specificity of a new monoclonal antibody against this glycan target is paramount to ensure accurate and reproducible results in research and clinical applications. This involves rigorous testing to confirm that the antibody binds specifically to LeX with high affinity and minimal cross-reactivity.
Comparative Performance Analysis
The performance of [New mAb] was evaluated against two commercially available anti-Lewis X antibodies, Competitor A and Competitor B. The following tables summarize the key performance characteristics across various standard immunoassays.
Table 1: Binding Affinity (Surface Plasmon Resonance)
| Antibody | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| [New mAb] | 2.5 x 10⁵ | 5.0 x 10⁻⁵ | 2.0 x 10⁻¹⁰ |
| Competitor A | 1.8 x 10⁵ | 1.2 x 10⁻⁴ | 6.7 x 10⁻¹⁰ |
| Competitor B | 2.1 x 10⁵ | 8.5 x 10⁻⁵ | 4.0 x 10⁻¹⁰ |
Table 2: Specificity and Cross-Reactivity (Glycan Array)
| Antibody | Lewis X | Sialyl-Lewis X | Lewis A | Lewis Y | Blood Group A | Blood Group B |
| [New mAb] | ++++ | - | - | +/- | - | - |
| Competitor A | +++ | +/- | - | + | - | - |
| Competitor B | +++ | - | - | +/- | - | - |
| (Signal Intensity: ++++ High, +++ Moderate, ++ Low, +/- Very Low, - None) |
Table 3: Application-Specific Performance
| Application | [New mAb] | Competitor A | Competitor B |
| ELISA (OD at 1 µg/mL) | 1.85 | 1.52 | 1.68 |
| Western Blot (Band Intensity) | Strong | Moderate | Moderate |
| IHC (Staining Score) | 3+ (Strong, specific membrane staining) | 2+ (Moderate, some background) | 2+ (Moderate, specific) |
| Flow Cytometry (% Positive Cells) | 95% | 88% | 92% |
Experimental Protocols and Validation Workflows
To ensure robust and reliable validation, a multi-pronged approach based on the "five pillars of antibody validation" is recommended. This includes genetic strategies, orthogonal methods, and the use of independent antibodies.
Genetic Validation using CRISPR-Cas9 Knockout
The most definitive method for proving specificity is to test the antibody on cells that lack the target antigen. This is achieved by knocking out a key gene in the LeX biosynthesis pathway, such as fucosyltransferase 4 (FUT4).
Caption: Workflow for genetic validation of anti-LeX antibody using a FUT4 knockout cell line.
Protocol: Western Blotting on Wild-Type vs. FUT4 KO Cell Lysates
-
Cell Lysis: Prepare protein lysates from both wild-type (WT) and validated FUT4 knockout (KO) cancer cell lines (e.g., MCF-7).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with [New mAb] (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. A strong band should be present in the WT lane and absent in the KO lane.
Orthogonal and Independent Antibody Strategies
Comparing results from different methods and against different antibodies provides additional layers of validation.
Caption: Logical workflows for orthogonal and independent antibody validation strategies.
Protocol: Immunohistochemistry (IHC) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections of known LeX-positive tissue (e.g., breast carcinoma) in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a protein block (e.g., serum-free blocking solution).
-
Primary Antibody Incubation: Incubate sections with [New mAb] (e.g., 5 µg/mL) for 1 hour at room temperature.
-
Detection System: Use a polymer-based HRP detection system according to the manufacturer's instructions.
-
Chromogen: Apply DAB substrate and incubate until a brown precipitate develops.
-
Counterstain: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: Evaluate staining intensity and localization under a microscope. Specific staining should be localized to the cell membrane.
Protocol: Flow Cytometry for Cell Surface Staining
-
Cell Preparation: Harvest LeX-positive cells (e.g., human granulocytes or a cancer cell line) and wash with FACS buffer (PBS with 2% FBS).
-
Fc Block (Optional): Incubate cells with an Fc receptor blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate 1x10⁶ cells with a pre-determined optimal concentration of [New mAb] or an isotype control for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with cold FACS buffer.
-
Secondary Antibody Incubation: If [New mAb] is not directly conjugated, resuspend cells in a solution containing a fluorescently-labeled secondary antibody (e.g., FITC anti-mouse IgG) and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
Lewis X in Cancer Metastasis Signaling
LeX plays a critical role in the initial steps of cancer metastasis by mediating the adhesion of circulating tumor cells to the endothelium. This interaction is primarily mediated by selectin proteins (E-selectin and P-selectin) expressed on endothelial cells.
Caption: Simplified signaling pathway of Lewis X-mediated cancer cell adhesion and metastasis.
Conclusion
The data presented in this guide demonstrates that [New mAb] exhibits high specificity and affinity for the Lewis X antigen. Through rigorous validation employing genetic, orthogonal, and comparative approaches, [New mAb] shows superior or comparable performance to existing commercial antibodies across multiple critical applications. Its high specificity, confirmed by the lack of signal in FUT4 KO cells and minimal cross-reactivity in glycan arrays, makes it an excellent candidate for sensitive and reliable detection of Lewis X in research and diagnostic settings.
The Decisive Role of Sialylation in Selectin Binding: A Comparative Analysis of Lewis X and Sialyl Lewis X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of Lewis X (LeX) and its sialylated counterpart, sialyl Lewis X (sLeX), to the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). Understanding these interactions is critical for research in inflammation, immunology, and cancer metastasis, as well as for the development of novel therapeutics targeting these pathways.
Executive Summary
Sialylation is the critical determinant for high-affinity binding to selectins. Sialyl Lewis X is the canonical ligand for all three selectins, mediating the initial tethering and rolling of leukocytes on endothelial surfaces during an inflammatory response. In contrast, Lewis X, lacking the terminal sialic acid residue, exhibits significantly weaker to negligible binding. This guide presents the available quantitative data, details the experimental methodologies used to determine these binding affinities, and illustrates the key signaling events initiated by these interactions.
Data Presentation: Comparative Binding Affinities
The following table summarizes the available quantitative data for the binding of Lewis X and sialyl Lewis X to E-selectin, P-selectin, and L-selectin. It is important to note that precise binding affinities for Lewis X are seldom reported, as its interaction with selectins is considered weak and often below the threshold of physiological relevance.
| Ligand | Selectin | Binding Affinity (Kd) | Inhibition Concentration (IC50) | Key Findings & References |
| Lewis X (LeX) | E-Selectin | Not commonly reported | > 1 mM | Non-sialylated derivatives show minimal to no activity.[1] |
| P-Selectin | Not commonly reported | Not commonly reported | The sialic acid moiety is crucial for binding. | |
| L-Selectin | Not commonly reported | Not commonly reported | Fucose-free analogs of sLeX show no binding inhibition.[2] | |
| Sialyl Lewis X (sLeX) | E-Selectin | ~107-120 µM | ~750 µM | Weak but essential interaction; serves as the minimal recognition determinant.[1][3] |
| P-Selectin | ~111.4 µM (analogue) | Modest inhibition at 1 mM | Binding is significantly enhanced by sulfation of the PSGL-1 backbone.[1][4][5] | |
| L-Selectin | Low affinity (µM to mM range) | Nanomolar range for multivalent forms | Binding is highly dependent on sulfation (6-sulfo sLeX) and multivalency.[2][6] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that is required to inhibit a biological process by 50%.
The Critical Role of Sialic Acid
The data unequivocally demonstrates that the presence of a terminal sialic acid residue on the Lewis X carbohydrate structure is the primary factor driving selectin recognition. E-selectin, in particular, has a binding pocket that accommodates the sialic acid, and its absence in Lewis X results in a dramatic loss of affinity.[1] Similarly, while P- and L-selectin binding to sLeX is further enhanced by modifications such as sulfation on the protein scaffold, the initial recognition is still heavily dependent on the sialylated tetrasaccharide.[6]
Experimental Protocols
Accurate determination of binding affinities relies on robust experimental methodologies. Below are detailed protocols for two commonly employed techniques in studying selectin-ligand interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd) of Lewis X or sialyl Lewis X binding to a selectin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran-coated)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)
-
Recombinant selectin protein (ligand)
-
Synthetic Lewis X and sialyl Lewis X oligosaccharides (analytes)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.
-
Inject the recombinant selectin protein diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling. The desired immobilization level should be determined empirically.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the selectin protein.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of the Lewis X or sialyl Lewis X oligosaccharides in running buffer. A broad concentration range is recommended, typically spanning at least two orders of magnitude around the expected Kd.
-
Inject the different concentrations of the analyte over both the selectin-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for both association and dissociation phases.
-
Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte without denaturing the immobilized selectin.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the selectin-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the kinetic constants (Kd = kd / ka).
-
Cell Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling and adhesion in blood vessels.
Objective: To quantify the adhesion of cells expressing selectin ligands (e.g., leukocytes expressing sialyl Lewis X) to a surface coated with selectins under defined shear stress.
Materials:
-
Parallel-plate flow chamber or microfluidic device
-
Syringe pump
-
Inverted microscope with a camera
-
Cell culture incubator
-
Recombinant selectin protein
-
Leukocytes or a cell line expressing the desired ligands
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
Procedure:
-
Substrate Preparation:
-
Coat the lower surface of the flow chamber or microfluidic channel with the recombinant selectin protein at a defined concentration and incubate to allow for protein adsorption.
-
Block any remaining non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
-
Cell Preparation:
-
Harvest the leukocytes or cell line and resuspend them in the assay buffer at a known concentration.
-
-
Adhesion Experiment:
-
Assemble the flow chamber and connect it to the syringe pump.
-
Perfuse the cell suspension through the chamber at a controlled flow rate to generate a specific wall shear stress.
-
Record videos of the cell interactions with the selectin-coated surface at multiple fields of view using the inverted microscope.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of interacting cells (tethering, rolling, and firmly adhered).
-
Calculate the rolling velocity of the cells.
-
To test for inhibition, pre-incubate the cells with Lewis X or sialyl Lewis X at various concentrations before perfusion and measure the reduction in cell adhesion.
-
Visualizations
Comparative Binding Diagram
Caption: Comparative binding of Sialyl Lewis X and Lewis X to selectins.
Selectin-Mediated Signaling Pathway
Caption: Simplified signaling cascade initiated by selectin-sLeX binding.
References
- 1. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-selectin ligands in rat high endothelium: multivalent sialyl Lewis x glycans are high-affinity inhibitors of lymphocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Lewis X and Lewis A Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between Lewis x (Lex) and Lewis a (Lea) antigens, supported by experimental data. A comprehensive understanding of these structurally related carbohydrate antigens is crucial for advancing research in areas such as oncology, immunology, and infectious diseases.
Structural and Biosynthetic Differences
Lewis x and Lewis a are fucosylated oligosaccharides that differ in the linkage of the galactose (Gal) to N-acetylglucosamine (GlcNAc) backbone. Lex is a type 2 chain antigen (Galβ1-4GlcNAc), while Lea is a type 1 chain antigen (Galβ1-3GlcNAc). This fundamental structural difference dictates their biosynthesis pathways and subsequent biological functions.
The biosynthesis of these antigens is primarily controlled by the activity of fucosyltransferases (FUTs), particularly FUT2 (Secretor) and FUT3 (Lewis). The expression of a functional FUT3 is essential for the synthesis of both Lea and Lex. The FUT2 gene, on the other hand, influences the formation of the related antigens Lewis b (Leb) and Lewis y (Ley).
Below is a diagram illustrating the biosynthetic pathways of Lewis a and Lewis x.
Functional Comparison: Cell Adhesion
A primary functional distinction between Lex and Lea lies in their roles as ligands for selectins, a family of cell adhesion molecules crucial for inflammatory responses and cancer metastasis. In their sialylated forms, sialyl-Lewis x (sLex) and sialyl-Lewis a (sLea), they act as key ligands for E-selectin and P-selectin expressed on endothelial cells, and L-selectin on leukocytes.
Quantitative Data on Selectin Binding
Experimental data indicates that both sLea and sLex can mediate cell adhesion to E-selectin, although with different affinities. One study reported that sLea exhibits a higher binding affinity for E-selectin compared to sLex.
| Ligand | IC50 for E-selectin Binding | Reference |
| sialyl-Lewis a (sLea) | 220 ± 20 µM | [1] |
| sialyl-Lewis x (sLex) | 750 ± 20 µM | [1] |
This difference in binding affinity may have significant implications for their respective roles in mediating cell adhesion in different biological contexts.
Role in Leukocyte and Cancer Cell Adhesion
Both sLex and sLea are implicated in the adhesion of leukocytes to the endothelium during inflammation. sLex is the primary E-selectin ligand on neutrophils and monocytes, mediating their rolling and subsequent extravasation into tissues.[2] While sLea can also mediate adhesion, its expression on leukocytes is more restricted.
In the context of cancer, the expression of sLex and sLea on tumor cells facilitates their adhesion to endothelial cells, a critical step in the metastatic cascade.[3] Studies have shown that the adhesion of some cancer cell lines, particularly those of colon and pancreas origin, is predominantly dependent on sLea, while others, including lung and liver cancer cell lines, show a significant contribution from sLex.[4]
Expression in Cancer
The expression of Lewis antigens is often altered in cancer, with many epithelial tumors showing increased levels of Lex, Lea, sLex, and sLea. This aberrant expression is frequently associated with tumor progression, metastasis, and poor prognosis.
Quantitative Expression in Colorectal Cancer
A study on colorectal carcinoma provides a quantitative comparison of the expression of these antigens.
| Antigen | Percentage of Positive Carcinomas | Reference |
| Lewis a (Lea) | 68.3% | |
| sialyl-Lewis a (sLea) | 72.3% | |
| Lewis x (Lex) | 65.4% | |
| sialyl-Lewis x (sLex) | 75.3% |
In this study, the expression of Lex and sLex was significantly associated with a shorter survival time.
Role in Pathogen Binding
Lewis antigens on host cell surfaces can serve as receptors for various pathogens. A notable example is Helicobacter pylori, a bacterium linked to gastritis and gastric ulcers. H. pylori expresses adhesins that bind to Lewis antigens, facilitating its colonization of the gastric mucosa. While the bacterium can bind to both Leb (a derivative of Lea) and Lex, the expression of Lex on H. pylori itself is thought to play a role in adhesion and inflammation.
Experimental Protocols
Immunohistochemistry (IHC) for Lewis Antigen Detection in Tissues
This protocol outlines the general steps for detecting Lex and Lea antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-Lex and anti-Lea monoclonal antibodies
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 5 min each), and finally rinse with distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating in a microwave or pressure cooker. Allow to cool to room temperature.
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with diluted primary anti-Lex or anti-Lea antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After washing with PBS, incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Enzyme Conjugate Incubation: Wash with PBS and then incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Chromogenic Detection: Wash with PBS and apply DAB substrate solution until a brown color develops.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, then coverslip with mounting medium.
Flow Cytometry for Quantitative Analysis of Cell Surface Lewis Antigens
This protocol describes the quantification of Lex and Lea expression on the surface of single cells.
Materials:
-
Single-cell suspension of cells to be analyzed
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fluorophore-conjugated primary antibodies: anti-Lex and anti-Lea, or unconjugated primary antibodies and a corresponding fluorophore-conjugated secondary antibody
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold PBS.
-
Cell Staining: Resuspend the cell pellet in flow cytometry staining buffer. Aliquot approximately 1x10^6 cells per tube.
-
Antibody Incubation: Add the optimal dilution of the fluorophore-conjugated anti-Lex or anti-Lea antibody (or unconjugated primary antibody) to the respective tubes. Include an isotype control tube. Incubate for 30 minutes at 4°C in the dark.
-
Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, wash the cells and then incubate with a fluorophore-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which correlates with antigen density.
Parallel Plate Flow Chamber Adhesion Assay
This assay measures the adhesion of cells expressing Lewis antigens to a substrate (e.g., endothelial cell monolayer or purified selectins) under defined shear stress, mimicking physiological blood flow.
Materials:
-
Parallel plate flow chamber system
-
Syringe pump
-
Inverted microscope with a camera
-
Cell culture dishes
-
Endothelial cells or purified E-selectin
-
Cells expressing Lex or Lea (e.g., cancer cell lines or leukocytes)
-
Adhesion medium (e.g., serum-free culture medium)
Procedure:
-
Substrate Preparation: Culture endothelial cells to confluence in a 35 mm dish or coat the dish with purified E-selectin.
-
Chamber Assembly: Assemble the parallel plate flow chamber over the prepared dish, ensuring no air bubbles are trapped in the flow path.
-
Cell Perfusion: Perfuse the cell suspension (cells expressing Lex or Lea) through the chamber at a controlled flow rate using a syringe pump to generate a specific wall shear stress.
-
Data Acquisition: Record video of the cell interactions with the substrate at multiple locations using the inverted microscope.
-
Data Analysis: Analyze the recorded videos to quantify the number of rolling and firmly adhered cells per unit area and time. Compare the adhesion of cells expressing Lex versus Lea under the same flow conditions.
Summary and Future Directions
Lewis x and Lewis a antigens, despite their structural similarity, exhibit distinct functional profiles, particularly in the context of cell adhesion mediated by selectins. While sLex is the canonical ligand for selectins in the immune system, sLea can also function as a potent adhesion molecule, especially in cancer. Their differential expression in various cancers and their roles in pathogen recognition underscore their importance as diagnostic and therapeutic targets.
Future research should focus on a more comprehensive, direct comparison of the adhesive properties of Lex and Lea on a wider range of cell types and under varied physiological conditions. Elucidating the specific signaling pathways initiated by Lex- and Lea-mediated cell adhesion will be critical for the development of targeted therapies for cancer and inflammatory diseases.
References
- 1. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of carbohydrate antigens sialyl Lewis A and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to Lewis X and Lewis Y in Tumor Models
For researchers, scientists, and drug development professionals, understanding the nuances of tumor-associated carbohydrate antigens is critical for advancing cancer diagnostics and therapeutics. This guide provides an objective in vivo comparison of two prominent glycans, Lewis X (LeX) and Lewis Y (LeY), detailing their roles in tumor progression, metastatic potential, and associated signaling pathways, supported by experimental data and protocols.
Lewis X and Lewis Y are structurally related carbohydrate antigens that are overexpressed on the surface of various cancer cells compared to their minimal presence in normal adult tissues.[1][2] Their re-emergence during oncogenesis makes them attractive targets for immunotherapy and biomarkers for disease progression.[3][4] While both are implicated in malignancy, their distinct structures—LeY possesses an additional fucose residue compared to LeX—confer different immunological properties and may influence tumor behavior in unique ways.[1][3]
Comparative Analysis of In Vivo Tumor Growth and Metastasis
While direct head-to-head in vivo studies comparing isogenic tumor cell lines expressing only LeX versus only LeY are limited in publicly available literature, existing research on various tumor models expressing these antigens provides valuable insights into their respective roles in cancer progression.
Expression of both LeX and LeY has been correlated with a more aggressive tumor phenotype and poorer patient outcomes in several cancers, including colorectal, lung, and ovarian carcinomas.[5][6] In colorectal cancer, for instance, LeX and sialyl-LeX expression is associated with a significantly shorter survival time.[7] Similarly, LeY is highly expressed in a majority of epithelial-derived cancers, and this overexpression is often linked to advanced tumor stage and poor prognosis.[8]
In mouse models, forced expression of fucosyltransferases that synthesize these antigens leads to increased adhesion to selectins, a critical step in metastasis.[5] Studies using human cancer cell lines in xenograft models have shown that high expression of sialyl-LeX, a sialylated form of LeX, enhances the metastatic potential of tumor cells.[5] Conversely, some studies suggest that very high levels of sialyl-LeX can trigger an anti-tumor response from natural killer (NK) cells.[1] While LeY has been shown to promote tumor cell proliferation and invasion, its direct comparative impact on metastasis against LeX in a controlled in vivo setting requires further investigation.[5]
Data Presentation: Expression of Lewis X and Lewis Y in Human Tumors
The following table summarizes the expression of Lewis X and Lewis Y in various human cancers as reported in the literature. This data highlights the prevalence of these antigens and underscores their clinical relevance.
| Tumor Type | Lewis X (LeX) Expression (%) | Lewis Y (LeY) Expression (%) | References |
| Colorectal Carcinoma | 65.4% | ~90% (in almost all carcinoma tissues) | [7][9] |
| Non-Small Cell Lung Cancer | Higher in adenocarcinoma and squamous cell carcinoma | High immunoreactivity | [6] |
| Ovarian Cancer | Not specified | ~75% (malignant epithelial tumors: 88.33%) | [6][8] |
| Breast Cancer | Associated with ER-negative status | Not specified | [10] |
| Gastric Cancer | Not specified | 60% (primary), 51% (metastatic) | [6] |
Signaling Pathways
Both LeX and LeY are not passive markers but are actively involved in signal transduction that drives cancer progression.
Lewis Y Signaling: LeY expression can initiate "outside-in" signaling cascades. In ovarian cancer cells, LeY has been shown to promote proliferation through the PI3K/Akt signaling pathway.[6] It can also modulate the transforming growth factor-beta (TGF-β) pathway.[11]
Caption: Lewis Y Signaling Pathways.
Lewis X and Sialyl-Lewis X Signaling in Metastasis: Sialyl-Lewis X (sLeX), a modified form of LeX, is a well-established ligand for selectin proteins on endothelial cells and platelets. This interaction is crucial for the initial steps of metastasis, allowing cancer cells to adhere to the blood vessel walls and extravasate into distant tissues.[5]
Caption: Sialyl-Lewis X in Metastasis.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model to Compare LeX and LeY
This protocol describes the subcutaneous implantation of cancer cells with controlled expression of LeX or LeY into immunocompromised mice to establish a solid tumor model for comparative analysis.
Materials:
-
Cancer cell line with low endogenous LeX/LeY expression (e.g., certain clones of Lewis Lung Carcinoma, LLC).[2]
-
Lentiviral vectors for stable expression of fucosyltransferases (FUTs) that synthesize LeX (e.g., FUT4) or LeY (e.g., FUT1/2).
-
Control lentiviral vector (e.g., empty vector or GFP).
-
6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Sterile syringes (1 mL) and needles (27-gauge).
-
Anesthetic (e.g., isoflurane).
-
Calipers for tumor measurement.
-
Matrigel® (optional, can enhance tumor take rate).
Cell Line Preparation:
-
Transduce the parental cancer cell line with the respective lentiviral vectors to create three cell lines: Control, LeX-expressing, and LeY-expressing.
-
Select stable transfectants using an appropriate selection marker (e.g., puromycin).
-
Verify the expression of LeX and LeY on the cell surface using flow cytometry with specific anti-LeX and anti-LeY antibodies.
-
Culture the cells to 80-90% confluency, harvest, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.[12]
Animal Procedure:
-
Anesthetize the mouse using an approved anesthetic.
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) using a 1 mL syringe with a 27-gauge needle.[12]
-
Monitor the mice until they have fully recovered from anesthesia.
Tumor Growth Monitoring and Data Collection:
-
Monitor the health of the animals daily.
-
Begin measuring tumor size 2-3 times per week once tumors become palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Record the body weight of each mouse at each measurement time point.
-
At the end of the study, excise the tumors, weigh them, and perform histological and immunohistochemical analysis for LeX and LeY expression and other markers of interest.
Protocol 2: Orthotopic Implantation for Metastasis Studies
For a more physiologically relevant model of metastasis, orthotopic implantation is recommended. For instance, with a Lewis Lung Carcinoma model, cells would be implanted directly into the lung.[2][13]
Procedure Outline:
-
Prepare the LeX-expressing, LeY-expressing, and control cells as described in Protocol 1.
-
Anesthetize the mouse and perform a surgical procedure to expose the target organ (e.g., lung).
-
Inject a small volume (e.g., 20-30 µL) of the cell suspension (e.g., 5 x 105 cells) directly into the organ parenchyma.
-
Suture the incision and monitor the animal for recovery.
-
At a predetermined endpoint, sacrifice the animals and examine the primary tumor and distant organs (e.g., contralateral lung, liver, lymph nodes) for metastatic nodules.
-
Quantify the number and size of metastases. Histological confirmation is essential.
Caption: Experimental Workflow Diagram.
References
- 1. pnas.org [pnas.org]
- 2. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]
- 3. Comparative immunological studies of tumor-associated Lewis X, Lewis Y, and KH-1 antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis Y regulates signaling molecules of the transforming growth factor β pathway in ovarian carcinoma-derived RMG-I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LL2 Allograft Model - Altogen Labs [altogenlabs.com]
- 13. A highly metastatic Lewis lung carcinoma orthotopic green fluorescent protein model - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of Anti-Lewis X Antibodies
For researchers in immunology, oncology, and developmental biology, the Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a critical biomarker. The specificity of the antibodies used to detect this trisaccharide is paramount for reliable experimental outcomes. This guide provides a comparative analysis of commercially available anti-Lewis X antibodies, focusing on their cross-reactivity with structurally related glycans. We present supporting experimental data, detailed protocols for cross-reactivity assessment, and visualizations to clarify experimental workflows and relevant biological pathways.
Performance Comparison of Anti-Lewis X Monoclonal Antibodies
A glycan microarray is a powerful tool for assessing the specificity of glycan-binding proteins, including antibodies. In a comparative study, the binding profiles of three different anti-Lewis X monoclonal antibodies (anti-SSEA-1, anti-L5, and BG-7) were analyzed against a library of Lewis X analogues.[1] The results revealed distinct binding patterns for each antibody, highlighting the importance of clone selection for specific applications.
Below is a summary of the relative binding affinities observed for these antibodies against a panel of Lewis antigens.
| Antigen | anti-SSEA-1 | anti-L5 | BG-7 |
| Lewis X | +++ | +++ | +++ |
| Lewis A | - | +/- | - |
| Lewis B | - | + | - |
| Lewis Y | +/- | ++ | +/- |
| Sialyl-Lewis X | - | +/- | - |
(Note: This table is a qualitative summary based on the described binding patterns. "+" indicates binding, "-" indicates no significant binding, and "+/-" indicates weak or partial binding. The number of "+" symbols represents the relative strength of the interaction.)
The data indicates that while all three antibodies strongly recognize Lewis X, their cross-reactivity profiles differ. The anti-L5 antibody showed the broadest binding profile, reacting with Lewis B, Lewis Y, and weakly with Lewis A and sialyl-Lewis X.[1] In contrast, the anti-SSEA-1 antibody was more specific, showing only weak cross-reactivity with Lewis Y.[1] The BG-7 antibody also demonstrated high specificity for Lewis X.[1]
Experimental Protocols for Cross-Reactivity Analysis
To empirically determine the cross-reactivity of an anti-Lewis X antibody in your specific application, several methods can be employed. Glycan microarray analysis, competitive Enzyme-Linked Immunosorbent Assay (ELISA), and Surface Plasmon Resonance (SPR) are the most common and robust techniques.
Glycan Microarray Analysis
This high-throughput method allows for the screening of an antibody against a large panel of immobilized glycans.
Experimental Workflow:
References
Validating Lewis X Expression: A Comparison of Knockout Cell Lines and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating the expression and function of specific glycan structures is paramount. This guide provides an objective comparison of using knockout (KO) cell lines with other alternatives for validating Lewis X (LeX) expression, supported by experimental data and detailed protocols.
The Lewis X antigen, a trisaccharide carbohydrate structure, plays a critical role in various biological processes, including cell adhesion, immune responses, and cancer metastasis.[1] Its expression is primarily mediated by fucosyltransferases (FUTs), making these enzymes key targets for studying LeX function. Here, we compare the gold standard of CRISPR-Cas9 mediated knockout cell lines with alternative methods for interrogating the role of LeX.
Comparison of Validation Methodologies
The choice of method for validating LeX expression depends on the specific research question, desired duration of the effect, and available resources. Knockout cell lines provide a permanent and complete ablation of the target gene, offering definitive insights into its function. In contrast, other methods like enzymatic inhibition offer a more transient and partial reduction in function.
| Method | Principle | Effect | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Permanent disruption of the fucosyltransferase (e.g., FUT4, FUT9) gene at the DNA level. | Permanent loss of LeX expression. | Definitive and permanent loss-of-function; high specificity with proper guide RNA design; enables study of long-term effects. | Time-consuming to generate stable clonal cell lines; potential for off-target effects that require thorough validation. |
| Enzymatic Inhibition (e.g., 2F-Peracetyl-Fucose) | A cell-permeable fucose analog that is metabolized into a GDP-fucose mimetic, inhibiting fucosyltransferases.[2][3] | Transient and dose-dependent reduction of fucosylation, including LeX. | Rapid and reversible effect; allows for dose-response studies; useful for validating phenotypes observed in KO models. | May not achieve complete inhibition; potential for off-target effects on other fucosyltransferases or cellular processes; requires continuous presence of the inhibitor. |
| RNA interference (RNAi) | Introduction of short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target and degrade fucosyltransferase mRNA. | Transient knockdown of fucosyltransferase expression, leading to reduced LeX levels. | Technically simpler and faster to implement than CRISPR KO for transient studies. | Incomplete knockdown can leave residual protein function; off-target effects are a significant concern; effect is transient. |
Quantitative Data from Validation Studies
The following table summarizes representative quantitative data from studies utilizing fucosyltransferase knockout or inhibition to validate LeX expression and function.
| Cell Line | Gene Targeted/Inhibitor | Method | Observed Effect on LeX/sLeX | Functional Consequence | Reference |
| MDA-MB-231 (Breast Cancer) | FUT8 KO | CRISPR-Cas9 | Significant reduction in core fucosylation | Reduced cell adhesion to vitronectin and laminin-5.[4] | [4] |
| MC38 (Colon Cancer) | 2F-peracetyl fucose | Enzymatic Inhibition | Dose-dependent reduction in cell-surface LeX expression. | Not explicitly quantified in this study, but implies reduced adhesion.[5] | [5] |
| CHO-K1 | FUT8 KO | CRISPR-Cas9 | Near complete disappearance of core-fucosylated glycans. | Altered abundance of numerous glycoproteins, including a sharp decrease in platelet glycoprotein (B1211001) 4.[6] | [6] |
| MDA-MB-231 | FUT8 KO | CRISPR-Cas9 | Loss of core fucosylation confirmed by LCA binding assay. | Impaired TGF-β1 ligand binding and decreased downstream signaling.[7] | [7] |
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in validating Lewis X expression.
Caption: Experimental workflow for generating and validating a Lewis X knockout cell line.
Caption: Logical comparison of genetic knockout versus enzymatic inhibition for studying Lewis X.
Caption: Signaling pathway initiated by sialyl Lewis X (sLeX) binding to E-selectin.
Experimental Protocols
Generation of Fucosyltransferase (FUT) Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general framework. Optimization is required for specific cell lines and target genes.
-
Guide RNA (gRNA) Design and Cloning:
-
Identify the target FUT gene (e.g., FUT4 or FUT9).
-
Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to design two or more gRNAs targeting an early exon to maximize the chance of a frameshift mutation.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, PX458).
-
-
Transfection:
-
Seed the target cells (e.g., HEK293T, MDA-MB-231) in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Include a negative control (e.g., empty vector or a non-targeting gRNA).
-
-
Enrichment and Single-Cell Cloning:
-
48-72 hours post-transfection, enrich for transfected cells. If using a GFP-expressing vector, use fluorescence-activated cell sorting (FACS) to sort GFP-positive cells.
-
Perform single-cell dilution or use FACS to plate single cells into individual wells of a 96-well plate.
-
Culture the single cells until visible colonies form.
-
-
Screening and Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Genomic DNA Validation: Extract genomic DNA from each clone. PCR amplify the region surrounding the gRNA target site. Sequence the PCR product (Sanger sequencing) to identify insertions or deletions (indels) that cause a frameshift.
-
Protein Validation (Western Blot): Lyse the cells and perform a Western blot to confirm the absence of the target FUT protein (see Protocol 2).
-
Phenotypic Validation (Flow Cytometry): Stain the cells with an anti-Lewis X antibody to confirm the loss of surface LeX expression (see Protocol 3).
-
Western Blot for Fucosyltransferase (FUT) Protein
-
Sample Preparation:
-
Wash wild-type (WT) and KO cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against the target FUT protein (e.g., anti-FUT4) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Include a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Flow Cytometry for Cell Surface Lewis X Expression
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells (both WT and KO) per sample.
-
Wash the cells once with ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add a fluorochrome-conjugated primary antibody specific for Lewis X (e.g., PE-conjugated anti-CD15, clone HI98) or sialyl Lewis X (e.g., BV421-conjugated anti-CD15s, clone CSLEX1).[8][9][10] Use the manufacturer's recommended concentration (typically 5 µL per test).
-
Incubate for 30 minutes at 4°C in the dark.
-
(Optional) If using an unconjugated primary antibody, wash the cells and then incubate with an appropriate fluorochrome-conjugated secondary antibody.
-
-
Washing and Analysis:
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer. Compare the mean fluorescence intensity (MFI) of the KO cells to the WT cells to quantify the reduction in Lewis X expression. Include an isotype control to assess background staining.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fucosyltransferase Inhibitor, 2F-Peracetyl-Fucose 2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Quantitative glycoproteomics analysis identifies novel FUT8 targets and signaling networks critical for breast cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using CRISPR to understand and manipulate gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycoproteomic Characterization of FUT8 Knock-Out CHO Cells Reveals Roles of FUT8 in the Glycosylation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CD15 Monoclonal Antibody (HI98) (14-0159-82) [thermofisher.com]
- 9. CD15 Monoclonal Antibody (HI98), PE (12-0159-42) [thermofisher.com]
- 10. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to Competitive Binding Assays of Lewis X and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding performance of Lewis X (LeX) and its analogues, primarily sialyl Lewis X (sLeX), in competitive binding assays with selectins. The interaction between sLeX and selectins is a critical step in various physiological and pathological processes, including inflammation, immune responses, and cancer metastasis. Understanding the binding affinities of different LeX analogues is crucial for the development of novel therapeutics targeting these interactions.
I. Comparative Binding Affinity Data
The following table summarizes the quantitative data from competitive binding assays, providing a comparison of the inhibitory potency of Lewis X and its analogues against selectin-mediated interactions. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters for evaluating the binding affinity.
| Compound | Target Selectin | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| Sialyl Lewis X (sLeX) | E-selectin | ELISA-based | 750 ± 20 | - | [1] |
| Sialyl Lewis a (sLeA) | E-selectin | ELISA-based | 220 ± 20 | - | [1] |
| sLeX-O(CH₂)₈CO₂Me | E-selectin | ELISA-based | ~375 | - | [1] |
| sLeA-O(CH₂)₈CO₂Me | E-selectin | ELISA-based | ~110 | - | [1] |
| Amino-substituted sLeA | E-selectin | ELISA-based | 21 ± 3 | - | [1] |
| TBC1269 (sLeX analogue) | P-selectin | Surface Plasmon Resonance | - | ~111.4 | [2] |
| Sialyl Lewis X (sLeX) | L-selectin | Cell Adhesion Assay | >1000 | - | [2] |
| sLeX methyl glycoside | L-selectin | Cell Adhesion Assay | ~140-200 | - | [2] |
| Sialyl Lewis a (sLeA) | L-selectin | Cell Adhesion Assay | >1000 | - | [2] |
| sLeA methyl glycoside | L-selectin | Cell Adhesion Assay | ~140-200 | - | [2] |
| GMI-1070 | E-selectin | ELISA | 4.3 | - | [3] |
| GMI-1070 | P-selectin | ELISA | 423 | - | [3] |
| GMI-1070 | L-selectin | ELISA | 337 | - | [3] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and building upon the presented findings.
A. Competitive ELISA for E-selectin Binding
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of sLeX-E-selectin binding by various analogues.[1][3]
Materials:
-
96-well microtiter plates
-
Recombinant E-selectin-IgG fusion protein
-
Sialyl Lewis X-Bovine Serum Albumin (sLeX-BSA) conjugate
-
Lewis X analogues (test compounds)
-
Anti-IgG antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with E-selectin-IgG fusion protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the Lewis X analogues. In a separate plate, pre-incubate the sLeX-BSA conjugate with the serially diluted analogues for 30 minutes at room temperature.
-
Binding: Transfer the pre-incubated mixtures to the E-selectin-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the HRP-conjugated anti-IgG antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is determined as the concentration of the analogue that causes a 50% reduction in the absorbance signal.
B. Surface Plasmon Resonance (SPR) for P-selectin Binding
This protocol outlines the use of Surface Plasmon Resonance (SPR) to determine the binding kinetics and affinity (Kd) of a Lewis X analogue for P-selectin.[2]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant P-selectin
-
Lewis X analogue (analyte)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Immobilization: Immobilize P-selectin onto the sensor chip surface using standard amine coupling chemistry (EDC/NHS activation).
-
Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Injection: Inject a series of concentrations of the Lewis X analogue over the P-selectin-immobilized surface.
-
Association: Monitor the binding (association) in real-time as an increase in the SPR signal (response units, RU).
-
Dissociation: After the injection, flow running buffer over the surface to monitor the dissociation of the analogue from P-selectin.
-
Regeneration: Regenerate the sensor surface by injecting a pulse of regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
III. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to Lewis X and its analogues in competitive binding assays.
Caption: Leukocyte Adhesion Cascade.
Caption: Competitive Binding Assay Workflow.
References
- 1. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lewis Y and Lewis X Antigen Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of two critical tumor-associated carbohydrate antigens: Lewis Y (Ley) and Lewis X (Lex). The information presented is supported by experimental data to aid in research and development efforts targeting these glycans for cancer immunotherapy.
Executive Summary
Lewis Y and Lewis X are fucosylated oligosaccharides overexpressed on the surface of various cancer cells, making them attractive targets for therapeutic interventions. While structurally similar, studies reveal significant differences in their ability to elicit an immune response. Experimental evidence demonstrates that Lewis Y is a more potent immunogen than Lewis X, inducing higher antibody titers, particularly of the IgG isotype, which is crucial for a durable and effective immune response. Conversely, Lewis X primarily stimulates an IgM response. Despite the lower immunogenicity of Lewis X, antibodies raised against it have shown potent anti-tumor activity.
Data Presentation: Immunogenicity Comparison
The following tables summarize the key findings from comparative immunological studies of Lewis Y and Lewis X antigens. The data is primarily derived from studies involving the immunization of mice with Keyhole Limpet Hemocyanin (KLH) conjugates of the respective antigens.
Table 1: Antibody Titer Comparison
| Antigen Conjugate | Total Antibody Titer | IgG Antibody Titer | Predominant Immunoglobulin Isotype | Reference |
| Lewis Y-KLH | Significantly Higher | Highest Titers Observed | IgG | [1][2] |
| Lewis X-KLH | Lower than Ley-KLH | Lower than Ley-KLH | IgM | [1] |
Table 2: Functional Activity of Induced Antisera
| Antiserum Specificity | Cross-Reactivity with Lex and Ley | Binding to Cancer Cells (MCF-7) | Complement-Dependent Cytotoxicity (CDC) | Reference |
| Anti-Lewis Y | Extensive | Strong | Effective | [1][2] |
| Anti-Lewis X | Extensive | Highest Observed Binding | Highest Observed Cytotoxicity | [1][2] |
Signaling Pathways
The interaction of Lewis antigens with immune cells can trigger downstream signaling pathways that influence the immune response and cancer cell behavior.
Lewis Y Signaling Pathway
Lewis Y expression on cancer cells has been shown to activate "outside-in" signaling, promoting cell proliferation through pathways such as the PI3K/Akt pathway.
Caption: Lewis Y Signaling Pathway.
Lewis X Signaling and Immune Modulation
Lewis X is a known ligand for C-type lectin receptors like DC-SIGN (CD209) on dendritic cells. This interaction is crucial for antigen uptake and presentation, leading to the modulation of T-cell responses. The resulting immune response can be skewed towards either a Th1 or Th2 phenotype depending on the context and co-stimulatory signals.
Caption: Lewis X Immune Modulation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Lewis Antigen-KLH Conjugates
This protocol outlines the general steps for conjugating carbohydrate antigens like Lewis X and Lewis Y to the carrier protein Keyhole Limpet Hemocyanin (KLH) to enhance their immunogenicity.
Caption: KLH Conjugation Workflow.
Methodology:
-
Antigen Synthesis: Synthesize Lewis X and Lewis Y oligosaccharides with a spacer arm at the reducing end, terminating in a functional group (e.g., an amine or carboxyl group) for conjugation.
-
Carrier Protein Preparation: Dissolve KLH in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Crosslinker Activation: Activate the functional group on the Lewis antigen or the carrier protein using a suitable crosslinker (e.g., EDC/NHS for carboxyl to amine coupling).
-
Conjugation Reaction: Mix the activated Lewis antigen with the KLH solution and allow the reaction to proceed for a specified time at a controlled temperature.
-
Purification: Remove unreacted components by dialysis against PBS or through size-exclusion chromatography.
-
Characterization: Determine the concentration of protein (e.g., by BCA assay) and the amount of conjugated carbohydrate (e.g., by phenol-sulfuric acid assay) to calculate the hapten-to-carrier ratio.
Mouse Immunization and Antiserum Collection
This protocol describes a general procedure for immunizing mice to elicit an antibody response against the Lewis antigen-KLH conjugates.
Methodology:
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Vaccine Formulation: Emulsify the Lewis-KLH conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for booster immunizations).
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously with the vaccine emulsion containing a specific amount of the carbohydrate antigen (e.g., 10-20 µg).
-
Booster Immunizations: Administer booster injections at regular intervals (e.g., every 2 weeks) for a total of 3-4 immunizations.
-
-
Antiserum Collection: Collect blood samples from the mice before the primary immunization (pre-immune serum) and at specified time points after the final booster (e.g., 7-10 days).
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store the serum at -80°C until use.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is used to quantify the amount of anti-Lewis X and anti-Lewis Y antibodies in the mouse sera.
Caption: ELISA Workflow.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with a conjugate of the Lewis antigen and a different carrier protein (e.g., Human Serum Albumin, HSA) to avoid detection of antibodies against KLH. Incubate overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Add serial dilutions of the mouse antisera to the wells and incubate.
-
Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to mouse IgG or IgM.
-
Detection: Wash the plates and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Readout: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of the induced antibodies to kill cancer cells that express Lewis antigens in the presence of complement.
Methodology:
-
Target Cells: Use a cancer cell line known to express both Lewis X and Lewis Y, such as the MCF-7 breast cancer cell line.
-
Assay Setup: Seed the target cells in a 96-well plate.
-
Antibody and Complement Addition: Add serial dilutions of the heat-inactivated mouse antisera to the cells, followed by a source of active complement (e.g., baby rabbit complement).
-
Incubation: Incubate the plate at 37°C to allow for complement activation and cell lysis.
-
Viability Measurement: Determine the percentage of dead cells using a viability dye (e.g., trypan blue or a fluorescent live/dead stain) and a suitable detection method (e.g., microscopy or flow cytometry).
-
Calculation: Calculate the percentage of specific lysis by comparing the cell death in the presence of the immune serum to the cell death in the presence of pre-immune serum (negative control) and a lytic detergent (positive control).
References
A Comparative Guide to Lewis X and Other Fucosylated Glycans: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Fucosylated glycans, a class of complex carbohydrates characterized by the presence of a fucose sugar, play pivotal roles in a myriad of biological processes, from cell-cell recognition and adhesion to inflammation and cancer metastasis.[1][2] Among the most studied of these are the Lewis antigens, a family of related structures that includes Lewis X (Lex). This guide provides a detailed structural comparison of Lewis X with other key fucosylated glycans, supported by experimental data and methodologies, to aid researchers in understanding their structure-function relationships and to facilitate the development of novel therapeutic strategies.
Structural Comparison of Key Fucosylated Glycans
The structural diversity of fucosylated glycans arises from variations in the underlying glycan chain (Type 1 or Type 2), the linkage of the fucose residue, and the presence of other modifications, such as sialylation. Lewis X is built on a Type 2 (Galβ1-4GlcNAc) backbone, with a fucose residue attached to the N-acetylglucosamine (GlcNAc).[3] This seemingly subtle structural variation has profound implications for their biological recognition and function.
| Glycan | Core Structure | Fucose Linkage | Sialic Acid Linkage | Full Structure |
| Lewis X (Lex) | Type 2 (Galβ1-4GlcNAc) | Fucα1-3GlcNAc | - | Galβ1-4[Fucα1-3]GlcNAc |
| Lewis A (Lea) | Type 1 (Galβ1-3GlcNAc) | Fucα1-4GlcNAc | - | Galβ1-3[Fucα1-4]GlcNAc |
| Lewis Y (Ley) | Type 2 (Galβ1-4GlcNAc) | Fucα1-2Gal & Fucα1-3GlcNAc | - | Fucα1-2Galβ1-4[Fucα1-3]GlcNAc |
| Lewis B (Leb) | Type 1 (Galβ1-3GlcNAc) | Fucα1-2Gal & Fucα1-4GlcNAc | - | Fucα1-2Galβ1-3[Fucα1-4]GlcNAc |
| Sialyl Lewis X (sLex) | Type 2 (Galβ1-4GlcNAc) | Fucα1-3GlcNAc | Neu5Acα2-3Gal | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc |
| Sialyl Lewis A (sLea) | Type 1 (Galβ1-3GlcNAc) | Fucα1-4GlcNAc | Neu5Acα2-3Gal | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc |
Biosynthetic Pathways and Functional Implications
The synthesis of these complex structures is orchestrated by a series of specific glycosyltransferases, primarily fucosyltransferases (FUTs).[4][5] The differential expression of these enzymes in various tissues and disease states dictates the glycan profile on the cell surface, thereby influencing cellular behavior.
For instance, sialyl Lewis X is a well-established ligand for selectins, a family of adhesion molecules expressed on endothelial cells and leukocytes.[6][7] This interaction is a critical step in the inflammatory cascade, mediating the rolling and adhesion of leukocytes to the blood vessel wall at sites of inflammation.[6] Aberrant expression of sLex on cancer cells can mimic this process, facilitating their extravasation and metastasis.[3][8]
Caption: Biosynthetic pathways of Lewis antigens.
Experimental Protocols for Structural Elucidation
The precise structural characterization of fucosylated glycans is essential for understanding their function. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical techniques employed for this purpose.[9][10][11]
Glycan Release and Purification
-
Objective: To release glycans from glycoproteins or glycolipids and purify them for analysis.
-
Protocol:
-
Enzymatic Release: For N-glycans, treatment with PNGase F is the most common method. O-glycans can be released by β-elimination (e.g., reductive β-elimination with sodium borohydride).
-
Purification: Released glycans are typically purified using solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) to remove salts, peptides, and other contaminants.
-
Mass Spectrometry (MS) for Compositional and Sequence Analysis
-
Objective: To determine the monosaccharide composition and sequence of the glycan.
-
Protocol:
-
Derivatization (Optional but Recommended): Permethylation of the glycans significantly enhances ionization efficiency and provides more informative fragmentation spectra.
-
Analysis:
-
MALDI-TOF MS: Provides rapid profiling of the glycan pool and determination of molecular weights.
-
LC-ESI-MS/MS: Couples liquid chromatography for separation of isomers with tandem mass spectrometry for fragmentation analysis. The fragmentation pattern reveals the sequence of monosaccharides and branching patterns.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Anomeric Configuration Analysis
-
Objective: To definitively determine the glycosidic linkages and the anomeric configuration (α or β) of each monosaccharide.[11][12]
-
Protocol:
-
Sample Preparation: The purified glycan is dissolved in deuterium (B1214612) oxide (D₂O).
-
1D ¹H NMR: Provides an initial overview of the sample, with characteristic signals in the anomeric region (4.4-5.5 ppm) indicating the number and type of sugar residues.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar ring.
-
TOCSY (Total Correlation Spectroscopy): Reveals all protons belonging to a single spin system (i.e., a single monosaccharide).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for identifying glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps to confirm linkage positions and determine the three-dimensional structure.
-
-
By combining the compositional and sequencing data from MS with the detailed linkage and stereochemical information from NMR, a complete and unambiguous structural assignment of fucosylated glycans can be achieved. This detailed structural knowledge is fundamental for elucidating their biological roles and for the rational design of glycan-based diagnostics and therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. creative-biostructure.com [creative-biostructure.com]
A Head-to-Head Comparison of Anti-Lewis X Antibody Clones for Research Applications
For researchers, scientists, and drug development professionals, selecting the optimal antibody is paramount for generating reliable and reproducible data. This guide provides an objective, data-driven comparison of various commercially available anti-Lewis X (LeX, also known as CD15 or SSEA-1) antibody clones, focusing on their performance in key applications.
The Lewis X antigen, a trisaccharide carbohydrate structure, plays a crucial role in cell-cell recognition, adhesion, and signaling. It is a key player in inflammatory responses, mediating the adhesion of leukocytes to endothelial cells, and is also implicated in cancer metastasis.[1][2][3] The nuanced presentation of the LeX epitope—either at the terminus of a carbohydrate chain or within internal repeats—can influence antibody recognition, making clone selection a critical experimental parameter.[4]
This guide summarizes the available data on popular anti-Lewis X antibody clones to facilitate an informed decision for your specific research needs.
Comparative Analysis of Anti-Lewis X Antibody Clones
The following tables provide a summary of key characteristics and application-specific performance of different anti-Lewis X antibody clones. While direct quantitative comparisons such as binding affinity are not always available in the public domain, this guide compiles qualitative and manufacturer-provided data to highlight the unique features of each clone.
Table 1: General Characteristics of Anti-Lewis X Antibody Clones
| Feature | Clone P12 | Clone ICRF29-2 | Clone 487 LeX | Clone 5750 LeX | Clone MMA LeX | Clone SSEA-1 LeX |
| Host Species | Mouse | Mouse | Mouse | Mouse | Mouse | Mouse |
| Isotype | IgM, κ | IgM | Not Specified | Not Specified | Not Specified | Not Specified |
| Clonality | Monoclonal | Monoclonal | Monoclonal | Monoclonal | Monoclonal | Monoclonal |
| Antigen Source | Human placenta cell preparation[5] | Human granulocytes | Not Specified | Not Specified | Not Specified | Not Specified |
| Species Reactivity | Human[5] | Human | Rodent[4] | Rodent[4] | Rodent[4] | Rodent[4] |
Table 2: Application-Specific Performance and Specificity
| Application | Clone P12 | Clone ICRF29-2 | Clone 487 LeX | Clone 5750 LeX | Clone MMA LeX & SSEA-1 LeX |
| Western Blot (WB) | Recommended[5] | --- | Distinct Pattern: Detects additional proteins on Oligodendrocyte Precursor Cells (OPCs) not seen with other clones.[4] | Distinct Pattern: Recognizes a unique set of proteins compared to other clones.[4] | Similar Patterns: Both clones detect a similar protein pattern, which differs from clones 487 and 5750.[4] |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Recommended for IHC(P) and IF[5] | Recommended for IHC(P) | Specific Staining: Strongly labels process-bearing cells with small somata in mixed neural cultures.[4] | Specific Staining: Labels cells with a flat soma, devoid of processes. Shows some overlap with MMA and SSEA-1 clones.[4] | Specific Staining: Both clones label cells with a flat soma, devoid of processes.[4] |
| Flow Cytometry (FCM) | --- | Validated | --- | --- | --- |
| Immunoprecipitation (IP) | Recommended[5] | --- | --- | --- | --- |
| Epitope Specificity | Recognizes Lewis X (Type 2 chain).[5] | Recognizes Lewis X. | Recognizes terminal LeX motifs.[4] | Recognizes internal repeats of the LeX trisaccharide.[4] | Recognizes LeX; specific epitope presentation not detailed.[4] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the application of these antibodies, the following diagrams illustrate the Lewis X-mediated signaling pathway and a typical experimental workflow for antibody validation.
Lewis X in Selectin-Mediated Adhesion and Signaling
The Lewis X antigen, particularly in its sialylated form (sialyl-Lewis X), is a primary ligand for selectins (E-selectin and P-selectin) expressed on the surface of endothelial cells. This interaction is the first step in the leukocyte adhesion cascade, leading to the rolling, activation, and eventual extravasation of leukocytes from the bloodstream to sites of inflammation.[1][6][7] A similar mechanism is co-opted by cancer cells to facilitate metastasis.[3] The synthesis of the LeX epitope is catalyzed by fucosyltransferases, such as FUT4.[8][9]
References
- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-selectin in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FUT4 fucosyltransferase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Lewis blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Role of Sialyl Lewis X in Cell Adhesion: A Comparative Guide to Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various inhibitors used to confirm the critical role of the tetrasaccharide Sialyl Lewis X (sLeX) in biological processes, particularly in E-selectin-mediated cell adhesion, a key step in inflammation and cancer metastasis. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
The Central Role of Sialyl Lewis X in Cell Adhesion
Sialyl Lewis X is a carbohydrate antigen that acts as a primary ligand for selectins, a family of cell adhesion molecules expressed on the surface of endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin). The interaction between sLeX on circulating cells (like leukocytes or tumor cells) and selectins on the vascular endothelium mediates the initial tethering and rolling of these cells on the blood vessel wall, a prerequisite for their subsequent extravasation into tissues. This process is fundamental to the inflammatory response and is co-opted by cancer cells to facilitate metastasis. Given its central role, inhibition of the sLeX-selectin interaction is a promising therapeutic strategy for a range of inflammatory diseases and cancers.
Comparative Performance of Sialyl Lewis X Inhibitors
Table 1: In Vitro Inhibition of E-selectin-Mediated Cell Adhesion
| Inhibitor Class | Specific Inhibitor | Assay System | IC50 / Relative Efficiency | Source |
| Monovalent Carbohydrate | Sialyl Lewis X (sLeX) | HepG2 cell adhesion to immobilized E-selectin | ~1 mM | [1] |
| HepG2 cell adhesion to activated HUVECs | ~1 mM (Reference) | [1] | ||
| Multivalent Peptides | Divalent sLeX-peptide | HepG2 cell adhesion to immobilized E-selectin | ~3-fold more potent than sLeX | [1] |
| HepG2 cell adhesion to activated HUVECs | Comparable to sLeX | [1] | ||
| Trivalent sLeX-peptide | HepG2 cell adhesion to immobilized E-selectin | ~10-fold more potent than sLeX | [1] | |
| HepG2 cell adhesion to activated HUVECs | ~2-fold more potent than sLeX | [1] | ||
| Liposomal Formulations | sLeX-liposomes | HepG2 cell adhesion to immobilized E-selectin | ~100,000-fold more potent than sLeX | [1] |
| HepG2 cell adhesion to activated HUVECs | ~20,000-fold more potent than sLeX | [1] | ||
| Antibody | Anti-E-selectin mAb (BBA2) | HepG2 cell adhesion to immobilized E-selectin | 2 nM | [1] |
| Small Molecule (Glycomimetic) | Uproleselan (GMI-1271) | E-selectin binding assay | IC50 = 1.75 µM |
Table 2: In Vivo Efficacy of Sialyl Lewis X Inhibitors in a Mouse Model of Inflammation
| Inhibitor Class | Specific Inhibitor | Animal Model | Dosage | Efficacy | Source |
| Antibody | Anti-sLeX mAb (F2) | Ovalbumin-induced allergic asthma | 100 µ g/mouse | Significant suppression of eosinophil infiltration into the lungs | |
| Small Molecule (Glycomimetic) | Uproleselan (GMI-1271) | Lethally-irradiated mice with HSC reconstitution | 40 mg/kg | >233.3% increase in life span | [2] |
| Natural Product Derivative | Glycyrrhizin L-fucose derivative | Not specified | Not specified | Active in vivo | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
Lewis X Glycan: A Comparative Analysis of Expression in Health and Disease
Unveiling the Differential Expression Landscape of a Key Glycan
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate epitope that plays a crucial role in a variety of biological processes, from embryonic development to immune responses. While its expression is tightly regulated in healthy tissues, aberrant expression of Lewis X is a hallmark of several pathological conditions, most notably cancer and inflammatory diseases. This guide provides a comparative analysis of Lewis X expression in healthy versus diseased tissues, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Expression of Lewis X: A Tale of Two Tissues
The expression of Lewis X is markedly different in healthy and diseased tissues. In healthy adult tissues, its expression is generally low and restricted to specific cell types. However, in various cancers and inflammatory conditions, a significant upregulation of Lewis X is observed, which often correlates with disease progression and poor prognosis.
| Tissue Type | Condition | Method of Detection | Expression Level/Pattern | Reference(s) |
| Breast | Healthy | Immunohistochemistry | Apical membrane staining in a majority of samples. | [1][2] |
| Triple-Negative Breast Cancer | Immunohistochemistry | 14.5% of patients were LeX-positive; associated with poor prognosis. | [3] | |
| Colon | Healthy | Immunohistochemistry | Detected throughout the normal colon. | [4] |
| Colon Carcinoma | Immunohistochemistry | Expressed on most colonic tumors. | [4] | |
| Stomach | Healthy | Immunohistochemistry | Negative or scant staining. | [5] |
| Gastritis/Intestinal Metaplasia | Immunohistochemistry | Increased expression with scores ranging from 1 to 5 based on staining intensity and distribution. | [5] | |
| Prostate | Healthy | Immunohistochemistry | Not specified | |
| Prostate Cancer | Immunohistochemistry | Positive in 71.4% of low-grade and 62.5% of medium-grade cancers. | [6] | |
| Leukocytes | Healthy | Flow Cytometry | Abundantly expressed on polymorphonuclear leukocytes (PMNs) and monocytes; low levels on natural killer (NK) cells and ~10% of T cells. | [7] |
| Brain | Healthy | Immunohistochemistry | Developmentally regulated expression, playing a role in cell-cell interactions. | [8] |
| Parkinson's Disease (model) | Immunohistochemistry | Increased expression of sLeX in the cortex and striatum. | [9] |
Signaling Pathways Modulated by Lewis X
The biological functions of Lewis X are mediated through its role as a ligand for selectins, particularly E-selectin, and its involvement in modulating signaling pathways that control cell adhesion, migration, and proliferation.
Lewis X Biosynthesis and Fucosyltransferase Signaling
The synthesis of Lewis X is a multi-step enzymatic process involving glycosyltransferases. A key family of enzymes in this process is the fucosyltransferases (FUTs), which add a fucose sugar to a precursor glycan. The expression and activity of these enzymes are critical determinants of Lewis X expression levels.
Caption: Biosynthesis of Lewis X and its role in activating Notch signaling.
E-selectin Mediated Adhesion and Metastasis
In cancer, Lewis X on the surface of tumor cells acts as a ligand for E-selectin expressed on endothelial cells lining blood vessels. This interaction mediates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade. This binding can also trigger downstream signaling events within the tumor cell that promote survival and invasion.
Caption: Lewis X-E-selectin interaction mediating tumor cell adhesion and metastasis.
Experimental Protocols for Lewis X Detection
The detection and quantification of Lewis X expression are crucial for both research and clinical applications. Immunohistochemistry (IHC) and flow cytometry are the most common techniques employed for this purpose.
Immunohistochemistry (IHC) for Lewis X in Paraffin-Embedded Tissues
This protocol outlines the steps for staining Lewis X in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Workflow for Immunohistochemical Staining of Lewis X.
Detailed Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against Lewis X (e.g., clone P12) at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Apply diaminobenzidine (DAB) substrate and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
Flow Cytometry for Cell Surface Lewis X Expression
This protocol describes the staining of cell surface Lewis X for analysis by flow cytometry.
Caption: Workflow for Flow Cytometric Analysis of Lewis X.
Detailed Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from blood, bone marrow, or dissociated tissue.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.[11]
-
-
Primary Antibody Staining:
-
Add a fluorochrome-conjugated primary antibody against Lewis X to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
Conclusion
The differential expression of Lewis X in healthy versus diseased tissues underscores its significance as a biomarker and a potential therapeutic target. Its upregulation in various cancers is frequently associated with metastasis and poor clinical outcomes. In inflammatory conditions, its role in leukocyte trafficking highlights its importance in the immune response. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and clinicians investigating the multifaceted roles of this critical glycan. Further research into the intricate mechanisms governing Lewis X expression and its downstream signaling is pivotal for the development of novel diagnostic and therapeutic strategies targeting a range of human diseases.
References
- 1. An embeddable molecular code for Lewis X modification through interaction with fucosyltransferase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Lewis X is associated with poor prognosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Sialyl-Lewis-X, Gleason grade and stage in non-metastatic human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered expression of Sialyl Lewis X in experimental models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. High negative predictive value of an amplified flow cytometry crossmatch before living donor kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating Glycan Array Discoveries with Surface Plasmon Resonance
For researchers, scientists, and drug development professionals navigating the complexities of glycobiology, identifying and characterizing glycan-binding proteins (GBPs) is a critical task. Glycan arrays have emerged as a powerful high-throughput tool for screening these interactions, but the journey from initial discovery to validated result requires a robust, quantitative approach. This guide provides a detailed comparison of glycan array technology with Surface Plasmon Resonance (SPR), establishing a clear workflow for validating initial findings and generating high-confidence data.
Technology Overview: From High-Throughput Screening to Quantitative Analysis
Glycan Arrays: A Tool for Discovery
Glycan arrays are a high-throughput platform used to screen the binding specificities of proteins, antibodies, or even whole cells against a library of immobilized carbohydrate structures.[1][2][3] In this technique, a collection of distinct glycans is covalently attached to the surface of a glass slide or microchip in a spatially defined pattern.[1][4] A sample containing the molecule of interest, typically fluorescently labeled, is then incubated with the array. After washing away unbound molecules, the array is scanned, and the fluorescence intensity at each spot is measured. This provides a profile of relative binding affinities, quickly identifying potential glycan ligands or "hits" from a large library.[1][4]
Surface Plasmon Resonance (SPR): The Gold Standard for Validation
Surface Plasmon Resonance is a label-free, real-time optical biosensing technique used to quantify biomolecular interactions.[5][6][7][8] It measures changes in the refractive index on the surface of a sensor chip as molecules bind and dissociate.[9] This allows for the precise determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[7] Unlike the endpoint data from glycan arrays, SPR provides a complete picture of the binding event, offering deeper insights into the affinity and stability of the interaction.[7][8]
The Validation Workflow: A Synergistic Approach
The true power of these technologies is realized when they are used in a complementary workflow. A glycan array serves as the initial discovery engine, rapidly screening hundreds of glycans to identify potential binding partners. The hits from this primary screen are then subjected to rigorous quantitative analysis using SPR to confirm the interaction and determine its precise kinetic profile.[2][10][11] This two-step process ensures both high throughput and high confidence in the final results.
Caption: Workflow for validating glycan array hits with SPR.
Comparative Overview: Glycan Array vs. SPR
The table below summarizes the key differences between the two techniques, highlighting their distinct roles in the research pipeline.
| Feature | Glycan Array | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint fluorescence detection of binding to immobilized glycans.[1][4] | Real-time, label-free detection of mass changes on a sensor surface.[5][7][9] |
| Throughput | High (hundreds to thousands of glycans per array).[2] | Low to Medium (typically 1-4 interactions simultaneously). |
| Data Output | Qualitative/Semi-Quantitative (Relative Fluorescence Units - RFU).[4] | Quantitative (kₐ, kₑ, Kₑ).[7][8] |
| Labeling | Typically requires fluorescent labeling of the analyte.[1][12] | Label-free.[7][8] |
| Primary Use | Discovery & Specificity Profiling.[2] | Validation, Kinetic & Affinity Characterization.[5][13] |
| Sample Volume | Low. | Relatively Low, but requires multiple concentrations. |
From Screening to Kinetics: A Data Comparison
To illustrate the validation process, the following table presents a hypothetical dataset. A glycan-binding protein is first screened against a small selection of glycans on an array. The glycans showing significant fluorescence (the "hits") are then analyzed by SPR to obtain quantitative affinity data.
| Glycan ID | Glycan Array Result (RFU) | SPR Validation Result (Kₑ) | Interpretation |
| Glycan A | 35,000 | 50 nM | Validated Hit: High affinity |
| Glycan B | 850 | Not Tested | No significant binding |
| Glycan C | 12,500 | 5 µM | Validated Hit: Moderate affinity |
| Glycan D | 42,000 | 25 nM | Validated Hit: Highest affinity |
| Glycan E | 1,200 | Not Tested | No significant binding |
This example demonstrates how SPR not only confirms the binding events identified by the glycan array but also provides the quantitative data necessary to rank the binders by affinity and understand the strength of the molecular interaction.
Experimental Protocols
Below are generalized protocols for performing glycan array and SPR experiments. Specific parameters should be optimized for the molecules under investigation.
Protocol 1: Glycan Array Binding Assay
This protocol outlines a direct binding assay using a fluorescently labeled protein.[12]
-
Immobilization: Amine-functionalized glycans are robotically printed onto NHS-activated glass slides. The slides are then incubated in a humid chamber to facilitate covalent coupling.[1][12]
-
Blocking: The array surface is incubated with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.[12]
-
Analyte Incubation: The fluorescently labeled protein of interest is diluted in blocking buffer to the desired concentration and applied to the array. The slide is incubated for 1-2 hours in a humid chamber.[12]
-
Washing: The slide is washed sequentially with PBS containing 0.05% Tween-20 (PBST) and then with PBS to remove unbound protein.[12]
-
Drying: The slide is dried by centrifugation or under a stream of nitrogen.
-
Scanning & Data Acquisition: The array is scanned using a microarray scanner at the appropriate wavelength. The resulting image is processed to quantify the fluorescence intensity for each spot, typically reported in Relative Fluorescence Units (RFU).[1][12]
Protocol 2: SPR Kinetic Analysis
This protocol describes the validation and kinetic characterization of a glycan-protein interaction.[14][15]
-
Ligand Immobilization: The ligand (e.g., the glycan or a neoglycoprotein) is immobilized onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is activated and blocked without ligand to serve as a control.[14][15]
-
Analyte Preparation: The analyte (the glycan-binding protein) is prepared in a series of concentrations (e.g., a 2-fold dilution series from 500 nM to ~15 nM) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
Each concentration of the analyte is injected over the ligand and reference surfaces for a defined period (e.g., 120 seconds) to monitor the association phase.
-
This is followed by an injection of running buffer to monitor the dissociation phase.[14]
-
-
Surface Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting a solution (e.g., a low pH glycine (B1666218) solution) that removes the bound analyte without damaging the immobilized ligand.[15]
-
Data Analysis: The reference-subtracted sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's evaluation software. This analysis yields the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[14]
References
- 1. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Arrays: Recent Advances and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan Microarray Assay - Creative Proteomics [creative-proteomics.com]
- 5. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. nicoyalife.com [nicoyalife.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Investigation of Whole Cell Meningococcal Glycan Interactions Using High Throughput Glycobiology Techniques: Glycan Array and Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights Into Glycobiology and the Protein-Glycan Interactome Using Glycan Microarray Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dhvi.duke.edu [dhvi.duke.edu]
Safety Operating Guide
Proper Disposal of Lewis x Trisaccharide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical reagents like Lewis x Trisaccharide is a critical component of laboratory safety and operational integrity. This guide provides essential safety information and a clear, step-by-step protocol for the disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Key Safety and Chemical Data
Adherence to safety protocols begins with a clear understanding of the substance's properties. Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₅NO₁₅ | [1][2] |
| Molecular Weight | 529.49 g/mol | [1][2] |
| CAS Number | 71208-06-5 | [1] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
| GHS Classification | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | [1] |
Experimental Protocol for Disposal
The following protocol is based on general best practices for the disposal of laboratory chemicals, taking into account the specific hazard information available for this compound.
Objective: To safely dispose of surplus or waste this compound in accordance with general laboratory safety principles.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[1][4]
-
Labeled hazardous waste container (for solid waste).
-
Chemical fume hood.
Procedure:
-
Personnel Protection: Before handling, ensure all personnel are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][4]
-
Work Area: Conduct all handling and disposal procedures within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled hazardous waste container designated for solid chemical waste.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into direct contact with this compound should also be placed in the solid hazardous waste container.
-
-
Aqueous Solutions: If the this compound is in a solution, do not dispose of it down the drain. Transfer the solution to a labeled hazardous waste container for aqueous chemical waste. If the solution contains other hazardous materials, it must be disposed of according to the guidelines for the most hazardous component.
-
Container Labeling: Clearly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the date.
-
Storage Pending Disposal: Store the sealed and labeled waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Always follow your local and institutional regulations for chemical waste disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Lewis x Trisaccharide
This guide provides crucial safety, handling, and disposal protocols for Lewis x Trisaccharide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of the product.
Hazard Identification and Immediate Precautions
This compound (CAS No. 71208-06-5) is classified as a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it poses the following risks:
Immediate precautionary measures include avoiding the formation of dust and aerosols and preventing contact with skin and eyes.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound, particularly in its solid, powdered form.
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | Air-purifying Respirator | A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the fine powder. For larger quantities or potential for significant aerosolization, consult your institution's safety officer for higher levels of respiratory protection. |
| Eyes & Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields.[2] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[1] |
| Hands | Chemical-resistant Gloves | Wear protective gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2] Nitrile or latex gloves are commonly used. Inspect gloves for tears or holes before use. |
| Body | Laboratory Coat / Protective Clothing | A standard laboratory coat should be worn to protect against skin contact. For tasks with a higher risk of contamination, consider a disposable coverall.[1] |
Operational Plan: Handling and Storage Protocol
This compound is a solid, often supplied as a hygroscopic powder, meaning it readily absorbs moisture from the air.[3][4] This property requires specific handling techniques to maintain its chemical integrity and prevent clumping.[3]
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Aliquoting:
-
To minimize moisture absorption, perform weighing and aliquoting as quickly as possible.[3]
-
Open the primary container in a low-humidity environment if possible, such as a glove box or a room with controlled humidity.
-
Use clean, dry spatulas to handle the powder. Avoid using tools that may introduce contaminants or moisture.
-
If the material has clumped due to moisture absorption, it can be broken up with a spatula, but this may not fully restore its original properties.[3]
-
-
Post-Handling:
Storage:
-
Primary Storage: Store this compound in its original, tightly sealed container.
-
Environment: Keep in a cool, dry place.[3] A desiccator containing a drying agent like silica (B1680970) gel is highly recommended for long-term storage to protect this hygroscopic material from atmospheric moisture.[5]
-
Temperature: Some suppliers recommend storage at -20°C. Always follow the storage temperature specified by the manufacturer on the product label or Certificate of Analysis.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused or unwanted material as chemical waste. Conduct disposal in accordance with all applicable country, federal, state, and local regulations.[1]
-
Contaminated Materials: Any materials that have come into direct contact with the powder (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a sealed, labeled waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. Dispose of the rinsate as chemical waste. Once decontaminated, the container can often be disposed of as regular lab waste, but institutional policies may vary.
-
Clothing: If clothing becomes contaminated, remove it immediately and wash it separately before reuse.[1]
Emergency and First Aid Measures
In the event of accidental exposure, follow these first-aid procedures immediately.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek prompt medical attention. |
| Skin Contact | Take off contaminated clothing.[2] Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |
Disclaimer: This document provides guidance based on publicly available safety data. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use and consult with your institution's Environmental Health and Safety (EHS) department for any questions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
